Product packaging for 1-NM-PP1(Cat. No.:CAS No. 221244-14-0)

1-NM-PP1

Cat. No.: B1663979
CAS No.: 221244-14-0
M. Wt: 331.4 g/mol
InChI Key: GDQXJQSQYMMKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-NM-PP1 is a pyrazolopyrimidine. It has a role as a tyrosine kinase inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N5 B1663979 1-NM-PP1 CAS No. 221244-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-20(2,3)25-19-17(18(21)22-12-23-19)16(24-25)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10,12H,11H2,1-3H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXJQSQYMMKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408954
Record name 1-NM-PP1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221244-14-0
Record name 1-(1,1-Dimethylethyl)-3-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221244-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-NM-PP1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of 1-NM-PP1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Principle: The "Analog-Sensitive" Kinase Technology

1-NM-PP1 (1-naphthylmethyl-PP1) is a potent, cell-permeable, ATP-competitive inhibitor of protein kinases. Its mechanism of action is intrinsically linked to a chemical genetics approach known as "analog-sensitive" (AS) kinase technology. This strategy allows for the highly specific inhibition of a target kinase within a complex biological system, thereby enabling the precise dissection of its cellular functions.

The core of this technology lies in protein engineering. Most wild-type (WT) kinases possess a bulky "gatekeeper" residue (such as threonine, valine, or serine) within their ATP-binding pocket. This residue restricts the size of inhibitors that can bind. In contrast, AS-kinases are engineered to have a much smaller amino acid, typically glycine or alanine, at this gatekeeper position. This mutation creates an enlarged hydrophobic pocket in the ATP-binding site.

This compound is designed to exploit this engineered pocket. It is a derivative of the promiscuous kinase inhibitor PP1, but with a bulky naphthylmethyl group. This bulky substituent sterically clashes with the large gatekeeper residue of WT kinases, preventing high-affinity binding. However, in an AS-kinase, this bulky group is readily accommodated within the enlarged pocket, leading to potent and specific inhibition.[1][2][3][4] This "bump-and-hole" strategy is the foundation of this compound's mechanism and selectivity.

Molecular Interaction and Structural Basis of Inhibition

The selective inhibition by this compound is a direct result of its specific molecular interactions within the ATP-binding pocket of an AS-kinase. X-ray crystallography studies of this compound in complex with an analog-sensitive Src family kinase (Src-AS1) have elucidated the precise binding mode.

The pyrazolopyrimidine core of this compound mimics the adenine ring of ATP, forming hydrogen bonds with the kinase's hinge region. The key to its selectivity, the naphthylmethyl group, projects into the hydrophobic pocket created by the small gatekeeper residue.[4] This interaction is stabilized by van der Waals forces. The methylene linker between the pyrazolopyrimidine core and the naphthyl group provides rotational flexibility, allowing the bulky naphthyl ring to adopt an optimal orientation within the pocket, maximizing affinity.[4]

In wild-type kinases, the larger gatekeeper residue would sterically clash with this naphthylmethyl group, preventing the inhibitor from binding effectively. This structural difference is the primary determinant of this compound's high selectivity for AS-kinases over their wild-type counterparts.[4]

cluster_WT Wild-Type Kinase cluster_AS Analog-Sensitive (AS) Kinase WT_Pocket ATP Binding Pocket Gatekeeper_WT Bulky Gatekeeper (e.g., Threonine) WT_Pocket->Gatekeeper_WT contains ATP_WT ATP ATP_WT->WT_Pocket Binds NM_PP1_WT This compound NM_PP1_WT->WT_Pocket Steric Hindrance NM_PP1_AS This compound AS_Pocket ATP Binding Pocket Gatekeeper_AS Small Gatekeeper (e.g., Glycine) AS_Pocket->Gatekeeper_AS contains ATP_AS ATP ATP_AS->AS_Pocket Binds NM_PP1_AS->AS_Pocket High-Affinity Binding

Figure 1. Comparison of this compound interaction with Wild-Type vs. Analog-Sensitive Kinases.

Quantitative Inhibition Data

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values demonstrate the significant difference in affinity for AS-kinases versus their wild-type counterparts.

Kinase TargetIC50 (nM)Kinase TypeReference
v-Src-as14.3Analog-Sensitive[2][5][6]
c-Fyn-as13.2Analog-Sensitive[2][5][6]
CDK2-as15.0Analog-Sensitive[2][5]
CAMKII-as18.0Analog-Sensitive[2][5]
c-Abl-as2120Analog-Sensitive[5]
Cdk7as/as~50Analog-Sensitive[6]
TrkA-F592A~3Analog-Sensitive[7]
TrkB-F616A~3Analog-Sensitive[7]
v-Src (Wild-Type)1,000Wild-Type[7]
c-Fyn (Wild-Type)600Wild-Type[7]
c-Abl (Wild-Type)600Wild-Type[7]
CDK2 (Wild-Type)18,000Wild-Type[7]
CAMKII (Wild-Type)22,000Wild-Type[7]

Experimental Protocols

The characterization of this compound's inhibitory mechanism relies on a variety of in vitro and in-cell assays.

This assay directly measures the ability of this compound to inhibit the catalytic activity of a purified kinase.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES (pH 7.5), MgCl2, bovine serum albumin (BSA), and dithiothreitol (DTT).[1]

  • Enzyme and Substrate: The purified kinase (e.g., recombinant GST-tagged kinase) and a specific peptide substrate (e.g., syntide-2) are added to the reaction buffer.[1]

  • Inhibitor Addition: Varying concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO) are pre-incubated with the kinase and substrate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, which includes a radioisotope such as [γ-32P]ATP.[1][8]

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-32P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide substrate, followed by washing to remove unincorporated ATP.[8]

  • Quantification: The amount of 32P incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Start Prepare Reaction Mixture (Buffer, Kinase, Substrate) Add_Inhibitor Add this compound (Varying Concentrations) Start->Add_Inhibitor Initiate Initiate with [γ-32P]ATP Add_Inhibitor->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction & Spot on Phosphocellulose Paper Incubate->Stop Wash Wash to Remove Unincorporated ATP Stop->Wash Quantify Quantify 32P Incorporation (Scintillation Counting) Wash->Quantify Analyze Calculate IC50 Quantify->Analyze

Figure 2. Workflow for a typical in vitro kinase assay to determine IC50 values.

These assays assess the effect of this compound on cellular processes in the context of a living system expressing an AS-kinase.

  • Cell Viability (MTT) Assay:

    • Cells expressing either the wild-type or the AS-kinase are seeded in 96-well plates.

    • The cells are treated with a range of this compound concentrations for a specified duration (e.g., 96 hours).[6]

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 for cell growth inhibition is calculated.[6]

  • Host Monolayer Disruption Assay (for pathogens like Toxoplasma gondii):

    • A confluent monolayer of host cells (e.g., Vero cells) is prepared in 96-well plates.[1]

    • The host cells are infected with the pathogen (e.g., T. gondii) in the presence of varying concentrations of this compound.[1]

    • The plates are incubated for several days to allow for parasite replication and host cell lysis.[1]

    • The remaining host cell monolayer is fixed and stained with crystal violet.[1]

    • The stain is solubilized, and the optical density is measured to quantify the extent of host cell disruption. A lower optical density indicates greater parasite-mediated lysis.[1]

Impact on Signaling Pathways

The primary utility of this compound is to elucidate the role of a specific kinase in a signaling pathway. By selectively inhibiting an AS-kinase, researchers can observe the downstream consequences and map the kinase's position and function within the pathway.

For instance, this compound has been instrumental in studying:

  • Src Family Kinase Signaling: By inhibiting AS-versions of Src family members, their roles in cell adhesion, migration, and proliferation can be precisely determined.

  • MAPK Pathway: The involvement of specific kinases at different tiers of the MAPK cascade can be investigated by observing changes in the phosphorylation status of downstream targets (e.g., MEK, ERK) following this compound treatment of cells expressing an AS-kinase.

  • Pathogen Biology: In organisms like Toxoplasma gondii, this compound has been used to identify the function of specific kinases, such as CDPK1, in essential processes like host cell invasion and motility.[1]

Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor AS_Kinase Target AS-Kinase (e.g., AS-Src) Receptor->AS_Kinase activates Downstream1 Downstream Substrate 1 (e.g., MEK) AS_Kinase->Downstream1 phosphorylates Downstream2 Downstream Substrate 2 (e.g., ERK) Downstream1->Downstream2 phosphorylates Response Cellular Response (e.g., Proliferation, Invasion) Downstream2->Response mediates NM_PP1 This compound NM_PP1->AS_Kinase inhibits

Figure 3. Logical diagram of this compound's effect on a generic signaling pathway.

Conclusion

The mechanism of this compound kinase inhibition is a sophisticated example of chemical genetics, leveraging engineered mutations to achieve high target specificity. Its efficacy is rooted in the steric incompatibility with the bulky gatekeeper residue of wild-type kinases, while its bulky naphthylmethyl group is perfectly accommodated in the engineered pocket of analog-sensitive kinases. This powerful tool has enabled researchers to functionally dissect the roles of individual kinases in complex signaling networks with high temporal and spatial resolution, providing invaluable insights into cellular regulation and disease.

References

1-NM-PP1: A Technical Guide for Chemical Genetic Interrogation of Kinase Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-NM-PP1, a pivotal tool in chemical genetics for the selective inhibition of engineered kinases. This document details its mechanism of action, quantitative inhibition data, experimental protocols, and visual representations of its application in studying signaling pathways.

Introduction to this compound and Chemical Genetics

This compound (1-(1,1-dimethylethyl)-3-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a cell-permeable, potent, and selective inhibitor of protein kinases that have been genetically modified to be "analog-sensitive" (as).[1][2] This chemical genetic strategy, often referred to as the "bump-and-hole" approach, allows for highly specific inactivation of a target kinase within a cellular or organismal context, thereby overcoming the challenge of inhibitor promiscuity among the highly conserved ATP-binding sites of kinases.[3][4]

The specificity of this compound arises from its bulky naphthylmethyl group. Wild-type kinases typically possess a bulky "gatekeeper" residue in their ATP-binding pocket, which sterically hinders the binding of this compound.[5] However, by mutating this gatekeeper residue to a smaller amino acid, such as glycine or alanine, a complementary "hole" is created in the ATP-binding pocket, allowing for high-affinity binding and inhibition by the "bumped" inhibitor, this compound.[3][4] This technique enables the rapid, reversible, and tunable inhibition of a specific kinase, facilitating the dissection of its role in complex signaling networks.[5]

Quantitative Inhibition Data

The inhibitory potency of this compound is dramatically increased for analog-sensitive (as) mutant kinases compared to their wild-type (WT) counterparts. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for several kinases and their engineered versions.

Kinase TargetWild-Type (WT) IC50Analog-Sensitive (as) MutantAnalog-Sensitive (as) IC50Fold Selectivity (WT/as)
v-Src28 µM[1][6]v-Src-as1 (I338G)[1]4.3 nM[7][8]~6512
c-Fyn1.0 µM[1][6]c-Fyn-as13.2 nM[7][8]~313
c-Abl3.4 µM[6]c-Abl-as2120 nM[6][8]~28
CDK229 µM[1][6]CDK2-as15.0 nM[6][8]~5800
CaMKII24 µM[1][6]CaMKII-as18.0 nM[6][8]~3000
Cdk7>10 µM (in HCT116 cells)[7]Cdk7-as~50 nM (in vitro)[7], ~100 nM (in cells)[7]>100-200
TrkA-TrkA-F592A~3 nM[9]-
TrkB-TrkB-F616A~3 nM[9]-
Cdc28/Clb222 µM[6]Cdc28-as1/Clb20.002 µM (2 nM)[6]11000
TgCDPK1-TgCDPK10.9 µM[10]-
TgCDPK1 G128M-TgCDPK1 G128M2400 µM[10]-

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for common experiments.

Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • This compound is soluble in DMSO.[6][9] Prepare a high-concentration stock solution, for example, 10 mM or 66 mg/mL in fresh, anhydrous DMSO.[2][8]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for several months.[6]

  • Working Solution for Cell-Based Assays:

    • Thaw a stock solution aliquot.

    • Dilute the stock solution directly into the cell culture medium to the desired final concentration.

    • Ensure thorough mixing. It is advisable to prepare fresh dilutions for each experiment.

  • Working Solution for In Vivo Experiments:

    • A common formulation is a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7][11]

    • To prepare 1 mL of working solution, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix well.[7]

    • Add 50 µL of Tween-80 and mix.[7]

    • Finally, add 450 µL of saline to reach the final volume of 1 mL.[7]

    • This working solution should be prepared fresh on the day of use.[7] If precipitation occurs, warming and/or sonication can aid in dissolution.[7]

In Vitro Kinase Inhibition Assay

This protocol is adapted from a method used to determine the IC50 of this compound for Cdc28-as1.[6]

  • Reaction Mixture Preparation: Prepare a 25 µL reaction mixture containing:

    • Kinase buffer (e.g., 25 mM HEPES-NaOH pH 7.4, 10 mM NaCl, 10 mM MgCl2, 1 mM DTT).[6]

    • Purified analog-sensitive kinase (e.g., 1 nM Cdc28–His6 and 3 nM MBP–Clb2).[6]

    • Kinase substrate (e.g., 5 µg histone H1).[6]

    • Varying concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept constant across all reactions).

  • Initiation of Reaction: Add [γ-32P]ATP (e.g., 1 µCi) to initiate the kinase reaction.[6] A low ATP concentration (e.g., 10 nM) can be used so that the measured IC50 value approximates the Ki.[6]

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 23°C).[6]

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE.[6]

  • Detection: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

  • Quantification: Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

Cell-Based Assay for Kinase Inhibition

This protocol describes a general method to assess the effect of this compound on a specific signaling pathway in cells expressing an analog-sensitive kinase.

  • Cell Culture: Culture wild-type and analog-sensitive kinase-expressing cells in appropriate growth medium.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration. The optimal concentration and time will depend on the specific kinase and cellular context. For example, concentrations ranging from 100 nM to 10 µM have been used for Cdk7-as.[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, probe the membrane with an antibody against the total protein of the downstream substrate or a housekeeping protein (e.g., GAPDH or β-actin).

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the downstream substrate.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core concepts of this compound's mechanism and its application in research.

Bump_and_Hole_Mechanism cluster_0 Wild-Type Kinase cluster_1 Analog-Sensitive (as) Kinase WT_Kinase ATP-Binding Pocket No_Inhibition No Inhibition Gatekeeper_WT Bulky Gatekeeper (e.g., Ile, Thr) ATP ATP ATP->WT_Kinase Binds 1NM_PP1_WT This compound 1NM_PP1_WT->WT_Kinase Steric Hindrance AS_Kinase Enlarged ATP-Binding Pocket Inhibition Specific Inhibition Gatekeeper_AS Small Gatekeeper (e.g., Gly, Ala) 1NM_PP1_AS This compound 1NM_PP1_AS->AS_Kinase Binds

Caption: The "bump-and-hole" chemical genetic approach.

Experimental_Workflow A Generate Analog-Sensitive (as) Kinase Mutant (e.g., via CRISPR/Cas9) B Express 'as-kinase' and WT-kinase in parallel cell lines or organisms A->B C Treat both cell lines/organisms with this compound B->C D Observe Phenotype and/or Analyze Downstream Signaling C->D E Phenotype/Signaling change only in 'as-kinase' line D->E Compare results F Conclusion: Observed effect is due to specific inhibition of the target kinase E->F

Caption: A typical experimental workflow using this compound.

Src_Signaling_Pathway cluster_0 Chemical Genetic Inhibition cluster_1 Simplified Src Signaling Cascade 1NM_PP1 This compound Src_as Src-as 1NM_PP1->Src_as Inhibits Downstream Downstream Effectors (e.g., STAT3, FAK) Src_as->Downstream Blocks Phosphorylation Receptor Growth Factor Receptor Src Src Receptor->Src Activates Src->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, etc.) Downstream->Cellular_Response

Caption: Inhibition of an engineered Src signaling pathway by this compound.

References

Unveiling Kinase Function: An In-depth Technical Guide to 1-NM-PP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-((1,1-dimethylethyl)-1-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), commonly known as 1-NM-PP1, a potent and selective inhibitor of analog-sensitive (AS) kinases. This document details the core principles of the AS-kinase technology, presents quantitative data on this compound's inhibitory activity, provides detailed experimental protocols for its use, and visualizes key concepts and pathways using Graphviz diagrams.

Introduction to this compound and Analog-Sensitive Kinase Technology

The study of specific protein kinase function is often hindered by the highly conserved nature of the ATP-binding pocket across the kinome, making the development of highly specific inhibitors challenging. The "analog-sensitive" (AS) kinase technology, also referred to as the "bump-hole" approach, overcomes this limitation. This chemical-genetic strategy involves engineering a kinase of interest by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid, such as glycine or alanine.[1] This mutation creates a "hole" in the active site that can accommodate a bulky, ATP-competitive inhibitor, the "bump," which is sterically hindered from binding to wild-type kinases.[1]

This compound is a cell-permeable pyrazolopyrimidine (PP1) analog that serves as a potent and selective inhibitor for these engineered AS-kinases.[2] Its bulky naphthalene group prevents it from effectively inhibiting most wild-type kinases, which possess a larger gatekeeper residue.[3] This remarkable specificity allows for the rapid, reversible, and highly targeted inhibition of a single kinase within a complex cellular environment, enabling precise dissection of its downstream signaling pathways and cellular functions.[4][5]

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound is demonstrated by its low nanomolar inhibitory concentration (IC50) against a range of engineered analog-sensitive kinases, while exhibiting significantly weaker or no activity against their wild-type counterparts.

Kinase (Analog-Sensitive Mutant)Wild-Type KinaseIC50 (nM) for AS-KinaseReference
v-Src-as1v-Src4.3[4]
c-Fyn-as1c-Fyn3.2[4][6]
CDK2-as1CDK25.0[4]
CAMKII-as1CAMKII8.0[4]
c-Abl-as2c-Abl120[4]
Cdk7as/asCdk7+/+~50
TrkA-F592ATrkA~3[7][8]
TrkB-F616ATrkB~3[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study the function of an analog-sensitive kinase.

Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured cells expressing an analog-sensitive kinase with this compound.

Materials:

  • Cells expressing the analog-sensitive kinase of interest and wild-type control cells.

  • Complete cell culture medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Cell culture plates or flasks.

Procedure:

  • Cell Seeding: Plate the analog-sensitive and wild-type cells at a desired density in appropriate cell culture vessels and allow them to adhere and grow overnight.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in complete culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for inhibiting the target kinase without causing off-target effects.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. For control cells, use medium containing the same concentration of DMSO as the treated cells.

  • Incubation: Incubate the cells for the desired period, depending on the specific research question and the signaling pathway being investigated.

  • Harvesting: After the incubation period, the cells can be harvested for downstream analysis, such as Western blotting or cell viability assays.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.

Materials:

  • Cells treated with this compound as described in Protocol 3.1.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 3.1. Include untreated and vehicle-treated controls.

  • Addition of MTT Reagent: After the desired treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan Crystals: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of downstream targets of the inhibited kinase.

Materials:

  • Cells treated with this compound as described in Protocol 3.1.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (phospho-specific and total protein).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Wash the treated cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, denature by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., a phospho-specific antibody for a downstream target) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and pathways related to the use of this compound.

AS_Kinase_Inhibition cluster_wildtype Wild-Type Kinase cluster_as Analog-Sensitive (AS) Kinase wt_kinase Wild-Type Kinase (Bulky Gatekeeper) wt_inactive No Inhibition wt_kinase->wt_inactive atp_wt ATP atp_wt->wt_kinase Binds nmpp1_wt This compound (Bulky Inhibitor) nmpp1_wt->wt_kinase Steric Hindrance as_kinase AS-Kinase (Small Gatekeeper) as_inhibited Specific Inhibition as_kinase->as_inhibited atp_as ATP atp_as->as_kinase Binds nmpp1_as This compound (Bulky Inhibitor) nmpp1_as->as_kinase Binds & Inhibits Experimental_Workflow cluster_analysis Downstream Analysis start Start: AS-Kinase Expressing Cells treatment Treat with this compound (or vehicle control) start->treatment harvest Harvest Cells treatment->harvest western Western Blot (Phospho-protein analysis) harvest->western viability Cell Viability Assay (e.g., MTT) harvest->viability phenotype Phenotypic Analysis (e.g., Microscopy) harvest->phenotype end Conclusion: Elucidate Kinase Function western->end viability->end phenotype->end Src_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Family Kinase (AS-Src) RTK->Src Activates STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Migration Src->Migration NM_PP1 This compound NM_PP1->Src Inhibits Proliferation Proliferation STAT3->Proliferation Akt Akt PI3K->Akt MAPK MAPK (Erk1/2) Ras->MAPK Survival Survival Akt->Survival MAPK->Proliferation

References

An In-Depth Technical Guide to Bumped Kinase Inhibitors: Featuring 1-NM-PP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bumped kinase inhibitors (BKIs), a powerful class of chemical tools for studying kinase signaling pathways. We will delve into the core principles of their design and application, with a specific focus on the well-characterized compound 1-naphthylmethyl-PP1 (1-NM-PP1). This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application of this technology.

Introduction to Bumped Kinase Inhibitors and the "Bump-Hole" Approach

The study of protein kinases, key regulators of cellular processes, has been hampered by the high degree of conservation in their ATP-binding pockets, making the development of highly specific inhibitors a significant challenge. Bumped kinase inhibitors circumvent this issue through a chemical-genetic strategy known as the "bump-hole" approach.[1][2]

This innovative method involves two key components:

  • An Engineered Kinase: The kinase of interest is genetically modified to create a "hole" in its ATP-binding site. This is typically achieved by mutating a bulky "gatekeeper" residue to a smaller one, such as glycine or alanine.[3] This mutation makes the kinase sensitive to a specific class of inhibitors.

  • A "Bumped" Inhibitor: A bulky chemical group, or a "bump," is added to a kinase inhibitor scaffold (like pyrazolopyrimidine). This modification prevents the inhibitor from binding to the ATP-binding pocket of wild-type kinases. However, the engineered "hole" in the analog-sensitive (AS) kinase accommodates this "bump," allowing for highly specific and potent inhibition.[2][3]

This compound is a classic example of a bumped kinase inhibitor. It is a cell-permeable analog of PP1, a promiscuous kinase inhibitor, that has been modified with a naphthylmethyl group at the C3 position. This "bump" allows it to selectively inhibit engineered AS-kinases with high affinity.

Quantitative Data: this compound Inhibition Profile

The table below summarizes the inhibitory activity of this compound against a panel of wild-type (WT) and analog-sensitive (as) kinases, as measured by the half-maximal inhibitory concentration (IC50). This data highlights the remarkable specificity of this compound for its engineered targets.

Kinase TargetGenotypeIC50 (nM)
v-Srcas1 (I338G)4.3
v-SrcWT>10,000
c-Fynas1 (T339G)3.2
c-FynWT1,000
CDK2as1 (F80G)5.0
CDK2WT29,000
CAMKIIas1 (M120G)8.0
CAMKIIWT24,000
c-Ablas2 (T315A)120
c-AblWT3,400
TrkAF592A~3
TrkBF616A~3

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of bumped kinase inhibitors.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of a kinase inhibitor using a radiometric assay with ³²P-ATP. Non-radioactive alternatives, such as ADP-Glo™ assays, are also available and follow a similar principle of measuring kinase activity in the presence of varying inhibitor concentrations.[4][5][6][7]

Materials:

  • Purified recombinant kinase (wild-type and/or analog-sensitive)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT)

  • This compound stock solution (in DMSO)

  • SDS-PAGE equipment and reagents

  • Phosphorimager or scintillation counter

  • 96-well plates

Procedure:

  • Prepare Serial Dilutions of this compound: Create a series of dilutions of the this compound stock solution in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations.

  • Set up Kinase Reactions: In a 96-well plate, combine the following components on ice:

    • Kinase reaction buffer

    • Purified kinase

    • Kinase substrate

    • Diluted this compound or DMSO (for the no-inhibitor control)

  • Initiate the Reaction: Add a mixture of non-radioactive ATP and [γ-³²P]ATP to each well to start the reaction. The final ATP concentration should be close to the Km of the kinase for ATP.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.

  • Stop the Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

  • Separate by SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the phosphorylated substrate from the free [γ-³²P]ATP.

  • Visualize and Quantify: Dry the gel and expose it to a phosphorimager screen. Quantify the radioactivity in the bands corresponding to the phosphorylated substrate.

  • Calculate IC50: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. It is commonly used to determine the cytotoxic effects of kinase inhibitors.

Materials:

  • Cells expressing the analog-sensitive kinase and wild-type control cells

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment with Inhibitor: Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • Addition of MTT: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells) and plot the cell viability (as a percentage of the control) against the inhibitor concentration to determine the IC50 value for cell growth inhibition.

Western Blotting for Phospho-Protein Analysis

Western blotting is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway upon treatment with a kinase inhibitor.

Materials:

  • Cells treated with this compound and control cells

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and pathways related to bumped kinase inhibitors.

Chemical_Genetics_Workflow Chemical Genetics Experimental Workflow cluster_engineering Kinase Engineering cluster_inhibition Selective Inhibition cluster_analysis Phenotypic Analysis WT_Kinase Wild-Type Kinase (Bulky Gatekeeper) Mutagenesis Site-Directed Mutagenesis WT_Kinase->Mutagenesis Introduce 'hole' WT_No_Inhibition No Inhibition AS_Kinase Analog-Sensitive (AS) Kinase (Small Gatekeeper - 'Hole') Mutagenesis->AS_Kinase AS_Inhibition Specific Inhibition BKI Bumped Kinase Inhibitor (this compound) ('Bump') BKI->WT_Kinase Steric Hindrance BKI->AS_Kinase Specific Binding Cellular_Assays Cellular Assays (e.g., Viability, Migration) AS_Inhibition->Cellular_Assays Biochemical_Assays Biochemical Assays (e.g., Western Blot) AS_Inhibition->Biochemical_Assays Phenotype Elucidation of Kinase Function Cellular_Assays->Phenotype Biochemical_Assays->Phenotype

Caption: Workflow of the "bump-hole" chemical genetics approach.

Src_Signaling_Pathway Simplified Src Kinase Signaling Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 AS_Src AS-Src (I338G) AS_Src->FAK AS_Src->Ras AS_Src->PI3K AS_Src->STAT3 NM_PP1 This compound NM_PP1->AS_Src Inhibits Migration Migration FAK->Migration Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis CDK2_Cell_Cycle_Pathway CDK2 in G1/S Phase Transition cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CyclinE_Transcription Cyclin E Transcription E2F->CyclinE_Transcription Activates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_Transcription->CyclinE_CDK2 Forms complex pRb_p pRb Phosphorylation CyclinE_CDK2->pRb_p Hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates AS_CDK2 AS-CDK2 (F80G) AS_CDK2->pRb_p AS_CDK2->DNA_Replication NM_PP1 This compound NM_PP1->AS_CDK2 Inhibits pRb_p->E2F Further release T_gondii_CDPK1_Pathway Toxoplasma gondii CDPK1 Signaling cluster_downstream Downstream Effects Calcium Intracellular Ca²⁺ Increase CDPK1 TgCDPK1 Calcium->CDPK1 Activates Microneme_Secretion Microneme Secretion CDPK1->Microneme_Secretion AS_CDPK1 AS-TgCDPK1 (G128M) AS_CDPK1->Microneme_Secretion NM_PP1 This compound NM_PP1->AS_CDPK1 Inhibits Gliding_Motility Gliding Motility Microneme_Secretion->Gliding_Motility Host_Cell_Invasion Host Cell Invasion Gliding_Motility->Host_Cell_Invasion Egress Egress Gliding_Motility->Egress

References

Unveiling the Precision of Chemical Genetics: A Technical Guide to 1-NM-PP1 Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of 1-naphthylmethyl-p-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1-NM-PP1), a cornerstone tool in chemical genetics for the specific and selective inhibition of engineered analog-sensitive (AS) kinases. Tailored for researchers, scientists, and drug development professionals, this document details the target specificity, selectivity profile, and experimental applications of this compound, offering a comprehensive resource for harnessing its capabilities in kinase research.

Introduction to Analog-Sensitive Kinase Technology

The study of protein kinases, a vast family of enzymes crucial in cellular signaling, has been historically challenged by the high degree of conservation in their ATP-binding pockets. This similarity makes the development of highly selective inhibitors for a single kinase a formidable task. Chemical genetics, particularly the use of analog-sensitive kinases, offers an elegant solution to this challenge. This approach involves engineering a kinase of interest by mutating a single amino acid residue within the ATP-binding site, known as the "gatekeeper" residue.[1] Typically, a bulky amino acid (like isoleucine, threonine, or phenylalanine) is replaced with a smaller one (such as glycine or alanine). This mutation creates a unique hydrophobic pocket in the ATP-binding site that is absent in wild-type (WT) kinases.[2] This engineered pocket can then accommodate bulky, ATP-competitive inhibitors, such as this compound, that are sterically hindered from binding to WT kinases.[2] This strategy allows for the highly specific inhibition of a single kinase within a complex cellular environment, enabling the precise dissection of its physiological functions.

The Gatekeeper Residue: The Key to Specificity

The "gatekeeper" residue is a critical determinant of the shape and size of the ATP-binding pocket in protein kinases. Its mutation to a smaller residue is the foundational principle of analog-sensitive kinase technology. The diagram below illustrates this concept.

Gatekeeper_Mechanism cluster_0 Wild-Type Kinase cluster_1 Analog-Sensitive (AS) Kinase WT_Kinase ATP-Binding Pocket Gatekeeper_WT Bulky Gatekeeper (e.g., Ile, Thr, Phe) ATP_WT ATP ATP_WT->WT_Kinase Binds NMPP1_WT This compound NMPP1_WT->WT_Kinase Steric Hindrance (No Binding) AS_Kinase Enlarged ATP-Binding Pocket Gatekeeper_AS Small Gatekeeper (e.g., Gly, Ala) ATP_AS ATP ATP_AS->AS_Kinase Binds NMPP1_AS This compound NMPP1_AS->AS_Kinase Binds with High Affinity

Mechanism of this compound specificity for analog-sensitive kinases.

Quantitative Analysis of this compound Specificity and Selectivity

The efficacy of this compound as a tool for chemical genetics lies in its potent inhibition of engineered AS-kinases and its minimal activity against their wild-type counterparts. This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) values.

Target KinaseGatekeeper MutationThis compound IC50 (nM) - AS KinaseThis compound IC50 (µM) - WT KinaseFold Selectivity (WT/AS)Reference(s)
v-Src I338G4.328~6,512[3][4][5]
c-Fyn T339G3.21.0~313[3][4][5]
CDK2 F80G5.029~5,800[3][4][5]
CaMKIIα F89G8.024~3,000[3][4][5]
c-Abl T315A1203.4~28[3][5]
Cdk7 F91G~50>10 (Resistant)>200[6]
TrkA F592A~3--[7]
TrkB F616A~3--[7]
TgCDPK1 G128 (WT)900--[8]

Note: The IC50 values can vary depending on the specific assay conditions. The data presented here is a summary from multiple sources for comparative purposes.

Impact on Key Signaling Pathways

By targeting specific kinases, this compound allows for the elucidation of their roles in complex signaling networks. The primary targets of the analog-sensitive approach are often members of critical pathways controlling cell proliferation, survival, and differentiation.

Src Family Kinase (SFK) Signaling

Src family kinases are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes.[9] Inhibition of an analog-sensitive SFK member with this compound can be used to dissect its specific downstream effects.

Src_Signaling cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinase (RTK) or Integrin as_Src as-Src Family Kinase RTK->as_Src Activates Ras_MAPK Ras-MAPK Pathway as_Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway as_Src->PI3K_Akt STAT3 STAT3 Pathway as_Src->STAT3 NMPP1 This compound NMPP1->as_Src Inhibits Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Migration Migration STAT3->Migration

Inhibition of as-Src by this compound blocks downstream signaling.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central regulator of cell growth and division.[10] Chemical genetic inhibition of a component in this pathway can reveal its specific contribution to these processes.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras as_Raf as-Raf Ras->as_Raf MEK MEK as_Raf->MEK NMPP1 This compound NMPP1->as_Raf Inhibits ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 as_PDK1 as-PDK1 PIP3->as_PDK1 Recruits & Activates Akt Akt as_PDK1->Akt Phosphorylates NMPP1 This compound NMPP1->as_PDK1 Inhibits Downstream Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream CellSurvival Cell Survival & Growth Downstream->CellSurvival Experimental_Workflow cluster_assays Cell-Based Assay Readouts Start Start: Engineer AS-Kinase GenerateCellLine Generate Stable Cell Line Expressing AS-Kinase Start->GenerateCellLine Characterize Characterize AS-Kinase Expression and Basal Activity GenerateCellLine->Characterize Treat Treat Cells with this compound (Dose-Response and Time-Course) Characterize->Treat InVitroAssay In Vitro Kinase Assay (IC50 Determination) Characterize->InVitroAssay CellBasedAssay Cell-Based Assays Treat->CellBasedAssay Analyze Data Analysis and Interpretation InVitroAssay->Analyze Viability Cell Viability Assay (e.g., MTT, MTS) CellBasedAssay->Viability WesternBlot Western Blot Analysis of Downstream Targets CellBasedAssay->WesternBlot Phenotypic Phenotypic Analysis (e.g., Microscopy, Flow Cytometry) CellBasedAssay->Phenotypic Viability->Analyze WesternBlot->Analyze Phenotypic->Analyze End Conclusion Analyze->End

References

The Rise of Pyrazolopyrimidines: A Technical Guide to Their History, Development, and Therapeutic Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the endogenous ATP purine ring allows it to effectively compete for the kinase hinge region, providing a versatile framework for targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders. This in-depth technical guide explores the history, development, and therapeutic applications of pyrazolopyrimidine inhibitors, offering a comprehensive resource for professionals in drug discovery and development.

A Historical Perspective: From Serendipity to Rational Design

The journey of pyrazolopyrimidine inhibitors began in the mid-20th century, with initial explorations into fused heterocyclic systems.[1] Early research primarily focused on the synthesis and chemical reactivity of these compounds.[1] It wasn't until the 1980s and 1990s that their pharmacological potential as enzyme inhibitors, particularly protein kinase inhibitors, became evident.[1] This discovery was a pivotal moment, as protein kinases were increasingly recognized as crucial drug targets for a host of diseases characterized by aberrant cell signaling.[1]

The pyrazolo[3,4-d]pyrimidine scaffold, in particular, gained significant attention as a "privileged scaffold" in medicinal chemistry.[2][3] Its bioisosteric relationship with the adenine ring of ATP allows it to mimic key binding interactions within the kinase active site.[2][3][4] One of the earliest breakthroughs in this class was the discovery of PP1 and PP2 in 1996, which were identified as inhibitors of the Src family of non-receptor tyrosine kinases.[2]

A major milestone in the clinical translation of pyrazolopyrimidine inhibitors was the FDA approval of Ibrutinib (Imbruvica) in 2013 for the treatment of B-cell cancers.[2] Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), solidified the therapeutic potential of the pyrazolo[3,4-d]pyrimidine core.[2] Another notable success is Ruxolitinib , a JAK1/2 inhibitor approved in 2011 for myelofibrosis, which further demonstrated the scaffold's versatility.[2]

The pyrazolo[1,5-a]pyrimidine isomer has also proven to be a valuable scaffold, leading to the development of drugs for various indications, including sedatives and anxiolytics like Zaleplon and Indiplon.[5] In the realm of kinase inhibition, this scaffold is featured in two of the three marketed drugs for NTRK fusion cancers, highlighting its importance in oncology.[6][7] The development of first-generation TRK inhibitors like Larotrectinib and Entrectinib, and subsequently second-generation inhibitors such as Repotrectinib to overcome resistance, showcases the ongoing evolution of this class of compounds.[6][7]

The Pyrazolopyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The versatility of the pyrazolopyrimidine core stems from its ability to be readily modified at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The two most prominent isomers in drug discovery are pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine.[6]

Pyrazolo[3,4-d]pyrimidines

This scaffold is a bioisostere of adenine and has been extensively explored for the development of inhibitors targeting a wide range of kinases.[8] Key therapeutic targets for pyrazolo[3,4-d]pyrimidine-based inhibitors include:

  • Bruton's Tyrosine Kinase (BTK): A crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[2]

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer.[9][10]

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways that regulate inflammation and immunity.[2]

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases play a role in various cellular processes, including proliferation, survival, and angiogenesis.[2]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Key drivers of tumor growth, proliferation, and angiogenesis.[4][11]

  • Phosphoinositide 3-Kinases (PI3Ks): Central to a signaling pathway that controls cell growth, survival, and metabolism.[2]

Pyrazolo[1,5-a]pyrimidines

This isomeric scaffold has also yielded numerous successful kinase inhibitors and other therapeutic agents.[1] Notable targets for pyrazolo[1,5-a]pyrimidine-based inhibitors include:

  • Tropomyosin Receptor Kinases (TRKs): A family of receptor tyrosine kinases whose fusion with other genes can drive the growth of various solid tumors.[6][7]

  • Pim-1 Kinase: A serine/threonine kinase implicated in the regulation of cell growth and survival, making it an attractive target in oncology.[12]

  • Janus Kinase 2 (JAK2): A key mediator in the signaling of several cytokines and growth factors.[13]

  • PI3Kδ: An isoform of PI3K that is primarily expressed in hematopoietic cells and plays a critical role in the immune system.[14]

Quantitative Data on Pyrazolopyrimidine Inhibitors

The following tables summarize the inhibitory activities of selected pyrazolopyrimidine compounds against various kinase targets. This data is crucial for comparing the potency and selectivity of different inhibitors.

Inhibitor Scaffold Target Kinase IC50 (nM) Reference
Ibrutinib (PCI-32765)Pyrazolo[3,4-d]pyrimidineBTK0.5[2]
AcalabrutinibPyrazolo[3,4-d]pyrimidineBTK5[2]
RuxolitinibPyrazolo[3,4-d]pyrimidineJAK1/JAK23.3 / 2.8[2]
FedratinibPyrazolo[3,4-d]pyrimidineJAK23[2]
Compound 17Pyrazolo[3,4-d]pyrimidineCDK2190[2]
SI306Pyrazolo[3,4-d]pyrimidineSrc11,200 (GIN8 cells)[15]
Compound 14Pyrazolo[4,3-e][2][6][15]triazolo[1,5-c]pyrimidineCDK2/cyclin A257[16]
Compound 15Pyrazolo[4,3-e][2][6][15]triazolo[1,5-c]pyrimidineCDK2/cyclin A2119[16]
Compound 4Pyrazolo[3,4-d]pyrimidineCDK2670[10]
Compound 5iPhenylpyrazolo[3,4-d]pyrimidineEGFRWT / VEGFR2300 / 7600[8]
Compound 16Pyrazolo[3,4-d]pyrimidineEGFR34[11]
Inhibitor Scaffold Target Kinase IC50 (nM) Reference
LarotrectinibPyrazolo[1,5-a]pyrimidineTrkA/TrkB/TrkC1.2 / 2.1 / 2.1[6]
EntrectinibPyrazolo[1,5-a]pyrimidineTrkA/TrkB/TrkC1.7 / 0.1 / 0.1[7]
Repotrectinib (TPX-0005)Pyrazolo[1,5-a]pyrimidineTrkA / TrkAG595R-[17][18]
Selitrectinib (Loxo-195)Pyrazolo[1,5-a]pyrimidineTrkA / TrkAG595R-[7]
Compound 14jPyrizolo[1,5-a]pyrimidineTrkA / TrkAG595R0.86 / 6.92[17]
Compound 36Pyrazolo[1,5-a]pyrimidineTrkA/TrkB/TrkC1.4 / 2.4 / 1.9[6]
Compound 11bPyrazolo[1,5-a]pyrimidinePim-1-[12]
Compound 7jPyrazolo[1,5-a]pyrimidineJAK2-[13]
CPL302253 (54)Indol-4-yl-pyrazolo[1,5-a]pyrimidinePI3Kδ2.8[14]
Compound 6t2-(Anilinyl)pyrazolo[1,5-a]pyrimidineCDK2 / TRKA90 / 230[19]

Key Signaling Pathways Targeted by Pyrazolopyrimidine Inhibitors

The therapeutic efficacy of pyrazolopyrimidine inhibitors lies in their ability to modulate specific signaling pathways that are dysregulated in disease. The following diagrams, generated using the DOT language, illustrate some of the critical pathways targeted by these compounds.

BCR_Signaling cluster_membrane Cell Membrane BCR BCR Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (Proliferation, Survival) PLCg2->Downstream Antigen Antigen Antigen->BCR binds Ibrutinib Ibrutinib (Pyrazolopyrimidine Inhibitor) Ibrutinib->BTK inhibits

B-Cell Receptor (BCR) Signaling Pathway

CDK_Signaling cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 binds & activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 binds & activates DNA_Synthesis DNA Synthesis CDK2->DNA_Synthesis promotes Inhibitor Pyrazolopyrimidine CDK Inhibitor Inhibitor->CDK4_6 inhibits Inhibitor->CDK2 inhibits

Cyclin-Dependent Kinase (CDK) Signaling Pathway

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates & binds Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression regulates Inhibitor Pyrazolopyrimidine JAK Inhibitor Inhibitor->JAK inhibits Cytokine Cytokine Cytokine->Receptor binds TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor RAS RAS TRK_Receptor->RAS activates PI3K PI3K TRK_Receptor->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Transcription_Factors->Cell_Survival Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor binds & dimerizes Inhibitor Pyrazolopyrimidine TRK Inhibitor Inhibitor->TRK_Receptor inhibits Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (Determine IC50) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Proliferation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Assay Xenograft_Model Xenograft Tumor Model Cell_Cycle_Assay->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment (Body Weight, etc.) Efficacy_Study->Toxicity_Study Clinical_Candidate Clinical Candidate Toxicity_Study->Clinical_Candidate Lead_Compound Pyrazolopyrimidine Lead Compound Lead_Compound->Kinase_Assay

References

Methodological & Application

Application Notes and Protocols for the 1-NM-PP1 Kinase Inhibitor in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective inhibition of protein kinases is a powerful tool for dissecting cellular signaling pathways and identifying potential therapeutic targets. The analog-sensitive kinase technology offers a highly specific method for inhibiting a single kinase in a complex biological system. This approach involves engineering a "gatekeeper" residue in the ATP-binding pocket of a kinase of interest to a smaller amino acid, rendering it susceptible to inhibition by bulky ATP analogs like 1-NM-PP1.[1] This compound is a potent, cell-permeable inhibitor of Src family kinases and other engineered analog-sensitive (AS) kinases, showing high selectivity for the mutant kinase over its wild-type counterpart.[2][3]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on a model system of HCT116 colon cancer cells expressing an analog-sensitive Cyclin-Dependent Kinase 2 (CDK2-as). The protocols cover essential techniques for assessing the phenotypic effects of specific kinase inhibition, including cell viability, cell cycle progression, and downstream signaling events.

Data Presentation

Table 1: Inhibitory Activity of this compound against Analog-Sensitive (AS) and Wild-Type (WT) Kinases
Kinase TargetIC₅₀ (nM)Assay TypeReference
v-Src-as14.3Cell-free[2]
c-Fyn-as13.2Cell-free[2]
CDK2-as15.0Cell-free[2]
CAMKII-as18.0Cell-free[2]
c-Abl-as2120Cell-free[2]
Cdk7-as~50In vitro (immunoprecipitated)[4]
v-Src (WT)28,000Cell-free[3]
c-Fyn (WT)1,000Cell-free[3]
c-Abl (WT)3,400Cell-free[3]
CDK2 (WT)29,000Cell-free[3]
CAMKII (WT)24,000Cell-free[3]
Table 2: Representative Cellular Effects of this compound on HCT116 CDK2-as Cells
ParameterConditionObservationReference
Cell Proliferation 5 µM this compoundSignificant decrease in cell number over time compared to DMSO control.[3]
Cell Cycle Distribution 5 µM this compound for 72hIncrease in G1 phase population and a decrease in S phase population.[3][5]
Anchorage-Independent Growth 5 µM this compoundDrastic reduction in the number and size of colonies in soft agar.[3]
Tumorsphere Formation 5 µM this compoundReduction in the size and number of tumorspheres.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in fresh, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 331.41 g/mol .[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6]

  • Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Culture and Treatment of HCT116 CDK2-as Cells

This protocol is adapted for HCT116 human colorectal carcinoma cells, which are commonly cultured in McCoy's 5a Medium.[7]

  • Cell Culture: Culture HCT116 cells expressing either wild-type CDK2 (CDK2-WT) or analog-sensitive CDK2 (CDK2-as) in McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[7]

  • Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry) at a density that allows for logarithmic growth during the experiment.

  • Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (DMSO). A concentration of 5 µM this compound has been shown to be effective for inhibiting CDK2-as in HCT116 cells.[3]

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed HCT116 CDK2-as and CDK2-WT cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) and a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control.

Protocol 4: Western Blot Analysis of Phospho-CDK2 (Thr160)

Activation of CDK2 requires phosphorylation at Threonine 160 (Thr160). This protocol describes how to assess the phosphorylation status of CDK2 following this compound treatment.

  • Cell Lysis: After treatment with 5 µM this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[8]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CDK2 (Thr160) (e.g., Cell Signaling Technology #2561) and an antibody for total CDK2 as a loading control, diluted in 5% BSA/TBST.[9]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phospho-CDK2 to total CDK2.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the DNA content of the cells.

  • Cell Harvesting: Following treatment with 5 µM this compound for 72 hours, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[3][5]

  • Fixation: Wash the cell pellet with ice-cold PBS and then fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Analog_Sensitive_Kinase_Inhibition_Workflow cluster_0 Cell Culture & Treatment cluster_1 Downstream Assays cluster_2 Data Analysis & Interpretation start Seed HCT116 CDK2-as and CDK2-WT cells treatment Treat with this compound (e.g., 5 µM) or DMSO start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability (MTT Assay) incubation->viability western Western Blot (p-CDK2, Total CDK2) incubation->western flow Cell Cycle Analysis (Flow Cytometry) incubation->flow analysis Quantify phenotypic changes and signaling inhibition viability->analysis western->analysis flow->analysis conclusion Elucidate the specific role of CDK2 in cellular processes analysis->conclusion

Caption: Experimental workflow for studying CDK2 function using this compound.

Src_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras AS_Src v-Src-as1 Inhibitor This compound Inhibitor->AS_Src Inhibition Migration Migration FAK->Migration Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation MAPK MAPK Ras->MAPK Survival Survival Akt->Survival MAPK->Proliferation CDK7_Signaling_Pathway cluster_substrates Downstream CDK Substrates cluster_outcomes Cellular Outcome CDK7 CDK7 CAK_complex CAK Complex CDK7->CAK_complex CyclinH Cyclin H CyclinH->CAK_complex MAT1 MAT1 MAT1->CAK_complex CDK1 CDK1 CAK_complex->CDK1 p-Thr CDK2 CDK2 CAK_complex->CDK2 p-Thr160 CDK4 CDK4 CAK_complex->CDK4 p-Thr CDK6 CDK6 CAK_complex->CDK6 p-Thr AS_CDK7 Cdk7-as Inhibitor This compound Inhibitor->AS_CDK7 Inhibition CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle CDK4->CellCycle CDK6->CellCycle

References

Determining Optimal 1-NM-PP1 Concentration for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-NM-PP1 (1-Naphthylmethyl-PP1) is a cell-permeable, potent, and selective inhibitor of engineered analog-sensitive (AS) kinases.[1][2][3] This chemical genetics tool allows for the specific and reversible inhibition of a target kinase in vitro and in vivo, by modifying the ATP-binding pocket of the kinase of interest. A bulky "gatekeeper" residue is mutated to a smaller amino acid, creating a pocket that accommodates the bulky this compound analog, which does not efficiently inhibit wild-type kinases.[4][5] This application note provides detailed protocols and guidelines for determining the optimal concentration of this compound for in vitro experiments, ensuring target-specific inhibition while minimizing off-target effects.

Mechanism of Action

This compound is an ATP-competitive inhibitor. The mutation of the gatekeeper residue in the target kinase to a smaller amino acid, such as glycine or alanine, creates a hydrophobic pocket that is sterically accessible to this compound.[4] Wild-type kinases, with their larger gatekeeper residues, are not significantly inhibited by this compound at concentrations effective against their analog-sensitive counterparts.[6][7] This high degree of selectivity is a cornerstone of the chemical genetics approach.

Data Presentation: In Vitro IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of an inhibitor. The following table summarizes reported IC50 values for this compound against various wild-type and analog-sensitive kinases.

Kinase TargetIC50 ValueNotes
Analog-Sensitive (AS) Kinases
v-Src-as14.3 nM[1][6]Highly sensitive.
c-Fyn-as13.2 nM[1][6]Highly sensitive.
CDK2-as15.0 nM[1][6]Potent inhibition.
CAMKII-as18.0 nM[1][6]Potent inhibition.
c-Abl-as2120 nM[1][6]Moderate sensitivity.
Cdk7as/as~50 nM[2][3]Effective inhibition of kinase activity.
Cdc28-as1/Clb20.002 µM (2 nM)[6]Extremely high sensitivity.
TrkA-F592A~3 nM[7][8]Potent and specific inhibition.
TrkB-F616A~3 nM[7][8]Potent and specific inhibition.
Wild-Type (WT) Kinases
v-Src1 µM - 28 µM[6][8]Significantly lower sensitivity compared to AS version.
c-Fyn0.6 µM - 1.0 µM[6][8]Significantly lower sensitivity compared to AS version.
c-Abl0.6 µM - 3.4 µM[6][8]Significantly lower sensitivity compared to AS version.
CDK218 µM - 29 µM[6][8]Significantly lower sensitivity compared to AS version.
CaMK II22 µM - 24 µM[6][8]Significantly lower sensitivity compared to AS version.
Cdc28/Clb222 µM[6]Significantly lower sensitivity compared to AS version.

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration and substrate used.[9] It is crucial to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous[1][2]

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the this compound powder in anhydrous DMSO.[1][2] Gentle warming and sonication may be required to fully dissolve the compound.[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[2] When stored at -80°C, the solution is stable for up to two years.[2]

Protocol 2: In Vitro Kinase Assay to Determine IC50

This protocol outlines a general procedure for determining the IC50 of this compound against your analog-sensitive kinase of interest.

Materials:

  • Purified recombinant analog-sensitive (AS) kinase and corresponding wild-type (WT) kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP or alternative detection system (e.g., ADP-Glo™, LanthaScreen™)

  • Kinase reaction buffer (e.g., 25 mM HEPES-NaOH pH 7.4, 10 mM MgCl₂, 1 mM DTT)[6]

  • This compound stock solution

  • DMSO (vehicle control)

  • 96-well plates

  • Phosphocellulose paper or other capture method for radiolabeling

  • Scintillation counter or plate reader

Procedure:

  • Prepare Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in the kinase reaction buffer to create a range of concentrations. A typical starting range could be from 1 µM down to 0.1 nM in 10-fold dilutions. Include a DMSO-only control.

  • Set up Kinase Reactions: In a 96-well plate, combine the kinase reaction buffer, the AS or WT kinase, and the specific substrate.

  • Add Inhibitor: Add the diluted this compound or DMSO vehicle to the appropriate wells.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive methods). The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.[9]

  • Incubate: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.[9]

  • Stop Reaction and Detect: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.[10]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[11]

Protocol 3: Cell-Based Assay to Determine Optimal Concentration

This protocol helps determine the effective concentration of this compound in a cellular context, which can differ from in vitro kinase assays due to factors like cell permeability and intracellular ATP concentrations.[12]

Materials:

  • Cell line expressing the analog-sensitive (AS) kinase

  • Wild-type (WT) cell line (as a negative control)

  • Cell culture medium and supplements

  • This compound stock solution

  • DMSO (vehicle control)

  • Assay for downstream signaling or cellular phenotype (e.g., Western blotting for a specific phosphoprotein, cell viability assay, cell cycle analysis)

  • 96-well or other appropriate cell culture plates

Procedure:

  • Cell Seeding: Seed the AS and WT cells in appropriate culture plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 µM down to 1 nM). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for a duration relevant to the biological process being studied.

  • Assay Downstream Effects:

    • Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation in the AS cells but not the WT cells indicates specific inhibition.

    • Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®): Measure cell viability to assess the cytotoxic effects of this compound.[3] The optimal concentration should inhibit the target pathway without causing significant cell death in WT cells.

    • Phenotypic Analysis: Analyze a relevant cellular phenotype known to be regulated by the target kinase (e.g., cell cycle progression, morphology changes).[13][14]

  • Data Analysis: Quantify the results from the chosen assay and plot them against the this compound concentration to determine the effective concentration range for specific inhibition of the AS kinase in your cell-based model.

Mandatory Visualizations

Signaling Pathway Inhibition by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor AS_Kinase Analog-Sensitive (AS) Kinase Receptor->AS_Kinase Signal Substrate Downstream Substrate AS_Kinase->Substrate Phosphorylation Response Cellular Response Substrate->Response Signal Transduction oneNMPP1 This compound oneNMPP1->AS_Kinase Inhibition

Caption: Inhibition of an analog-sensitive kinase signaling pathway by this compound.

Experimental Workflow for IC50 Determination

G prep Prepare this compound Serial Dilutions add_inhibitor Add this compound or DMSO prep->add_inhibitor setup Set up Kinase Reaction (AS-Kinase/WT-Kinase + Substrate) setup->add_inhibitor start_reaction Initiate with ATP add_inhibitor->start_reaction incubate Incubate start_reaction->incubate detect Stop Reaction & Detect Signal incubate->detect analyze Data Analysis (Inhibition % vs. [this compound]) detect->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow for determining the in vitro IC50 of this compound.

Logical Relationship of Kinase Sensitivity

G cluster_Kinase Protein Kinase cluster_Inhibitor Inhibitor WT_Kinase Wild-Type Kinase (Bulky Gatekeeper) AS_Kinase Analog-Sensitive Kinase (Small Gatekeeper) oneNMPP1 This compound oneNMPP1->WT_Kinase Low Affinity (Weak/No Inhibition) oneNMPP1->AS_Kinase High Affinity (Potent Inhibition)

Caption: Differential sensitivity of wild-type vs. analog-sensitive kinases to this compound.

Considerations for Optimal Results

  • Specificity Controls: Always include the wild-type counterpart of your analog-sensitive kinase as a negative control to confirm the specificity of this compound at the determined concentration.[3][12]

  • Cytotoxicity: In cell-based assays, it is crucial to assess the general cytotoxicity of this compound on your wild-type cell line to establish a therapeutic window. Wild-type HCT116 cells, for instance, are resistant to 10 µM this compound.[2]

  • Off-Target Effects: While highly selective, at high concentrations, this compound may inhibit some wild-type kinases.[12][15] It is therefore recommended to use the lowest effective concentration to minimize potential off-target effects.

  • Solubility: this compound is soluble in DMSO but insoluble in water.[1] Ensure complete dissolution in DMSO before diluting in aqueous buffers.

By following these guidelines and protocols, researchers can confidently determine the optimal concentration of this compound for their specific in vitro applications, enabling precise and reliable dissection of kinase function.

References

Application Notes and Protocols for 1-NM-PP1

Author: BenchChem Technical Support Team. Date: November 2025

Product Information

1-NM-PP1, also known as PP1 Analog II, is a cell-permeable and reversible pyrazolopyrimidine inhibitor. It is a potent and selective ATP-competitive inhibitor of Src family kinases and specifically targets engineered, analog-sensitive (AS) kinases over their wild-type counterparts.[1][2][3][4] This selectivity makes it a valuable tool in chemical genetics to probe the function of specific kinases in cellular signaling pathways.[2][3] It has been used to study various kinases, including v-Src, c-Fyn, c-Abl, CDK2, and CaMKII, by engineering a mutation in the ATP-binding pocket that makes them sensitive to inhibition by this compound.[2][3][5]

Solubility Data

The solubility of this compound is highly dependent on the solvent. It is readily soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol.[1] For cell-based assays, it is critical to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the cell culture should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[6]

Below is a summary of the reported solubility of this compound in DMSO from various suppliers. Note that solubility can vary, and it is recommended to use fresh DMSO, as moisture absorption can reduce solubility.[1]

SolventReported Solubility Range (mg/mL)Molar Concentration (mM)Source
DMSO1 - 10 mg/mL (Sparingly Soluble)-Cayman Chemical[7]
DMSO≥16.55 mg/mL≥49.9 mMRayBiotech[8], APExBIO[2], GlpBio[9]
DMSO5 mg/mL~15.1 mMSigma-Aldrich[3]
DMSO45 mg/mL~135.78 mMTargetMol[6]
DMSO66 mg/mL~199.14 mMSelleck Chemicals[1]
DMSO-75 mMAbcam[5]

Molecular Weight of this compound is approximately 331.41 g/mol .[2][4][5][7][8]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the vial of this compound powder and DMSO to room temperature.

  • To prepare a 10 mM stock solution, add 301.7 µL of DMSO for every 1 mg of this compound powder (based on a molecular weight of 331.41 g/mol ).

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming at 37°C or sonication can be used to aid dissolution if necessary.[2][9]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6][10]

  • Store the aliquots at -20°C or -80°C. Stock solutions are stable for at least one month at -20°C and up to a year at -80°C.[1][10]

Preparation of Working Solution for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture media for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)[11]

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the medium.

  • Crucial Step: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to prevent solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[6]

  • Add the this compound working solution to the cells and incubate for the desired duration (e.g., 24 to 72 hours).[2]

General Protocol for a Cell-Based Kinase Inhibition Assay

This protocol provides a general workflow for assessing the effect of this compound on a specific signaling pathway in cells expressing an analog-sensitive kinase.

Materials:

  • Cells expressing the analog-sensitive kinase of interest (e.g., HCT116 Cdk7as/as)[6]

  • Complete cell culture medium and supplements

  • This compound working solutions

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Reagents for downstream analysis (e.g., antibodies for immunoblotting, reagents for MTT assay)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO2).[11]

  • Synchronization (Optional): If studying cell cycle-dependent events, synchronize the cells by methods such as serum starvation for 48 hours.[6]

  • Treatment: Remove the existing medium and replace it with fresh medium containing various concentrations of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Cell Lysis (for protein analysis):

    • Wash the cells twice with ice-cold PBS.[12]

    • Add an appropriate lysis buffer to each well and incubate on ice for 30 minutes.[12]

    • Harvest the cell lysates by scraping and centrifuge to pellet cell debris.[12]

  • Downstream Analysis:

    • Immunoblotting: Analyze the protein lysates to assess the phosphorylation status of the target kinase's downstream substrates.

    • Cell Viability Assay (e.g., MTT): Measure cell viability to determine the cytotoxic effects of the inhibitor.[6]

    • Flow Cytometry: Analyze cell cycle distribution.[6]

In Vitro Kinase Assay Protocol

This protocol is adapted from published methods to measure the inhibitory activity of this compound on a purified kinase in a cell-free system.[2][9]

Materials:

  • Purified kinase (wild-type or analog-sensitive)

  • Kinase substrate (e.g., histone H1)

  • [γ-32P]ATP

  • Kinase buffer (e.g., 25mM HEPES-NaOH pH 7.4, 10mM NaCl, 10mM MgCl2, 1mM DTT)[2][9]

  • Varying concentrations of this compound

  • SDS-PAGE reagents and autoradiography equipment

Procedure:

  • Prepare a reaction mixture containing the purified kinase and its substrate in the kinase buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 23°C or 30°C) for a specific time (e.g., 10-30 minutes).[2][9]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography and quantify the bands to determine the IC50 value of this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Cell-Based Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute Stock into Cell Media (<0.1% DMSO) prep_stock->prep_working 1:1000 dilution for 10 µM treat_cells Treat Cells with This compound & Vehicle prep_working->treat_cells seed_cells Seed Cells in Culture Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest Harvest Cells (Lysis or Assay Prep) incubate->harvest analyze Downstream Analysis (Western Blot, MTT, etc.) harvest->analyze

Caption: Workflow for a typical cell-based assay using this compound.

Mechanism of Action

G cluster_pathway Analog-Sensitive Kinase Signaling AS_Kinase AS-Kinase Substrate Substrate pSubstrate p-Substrate Substrate->pSubstrate Phosphorylation Response Cellular Response pSubstrate->Response ATP ATP ADP ADP ATP->ADP Inhibitor This compound Inhibitor->AS_Kinase Inhibits

Caption: Inhibition of an analog-sensitive (AS) kinase by this compound.

References

Application Notes and Protocols for In Vivo Administration of 1-NM-PP1 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-NM-PP1 is a cell-permeable, ATP-competitive kinase inhibitor that belongs to the pyrazolopyrimidine class of compounds. Its utility in research stems from its high selectivity for engineered kinases containing a modified "gatekeeper" residue. This chemical-genetic approach allows for the specific and reversible inhibition of a single target kinase in a cellular or whole-organism context, providing a powerful tool to dissect the physiological roles of individual kinases. Wild-type mice are largely insensitive to this compound, making it an ideal tool for studies involving mouse models expressing an analog-sensitive (AS) kinase.

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models, covering dosage, formulation, administration routes, and experimental considerations.

Mechanism of Action

The specificity of this compound is conferred by a single amino acid substitution in the ATP-binding pocket of the target kinase. A bulky "gatekeeper" residue is mutated to a smaller one (typically glycine or alanine), creating an enlarged pocket that can accommodate the bulky N1-substituent of this compound. This modification renders the mutant kinase sensitive to inhibition by this compound, while the wild-type kinase, with its larger gatekeeper residue, is not significantly affected at similar concentrations[1][2].

Key Applications in Mouse Models

  • Target Validation: Elucidating the physiological and pathological functions of specific kinases in vivo.

  • Pathway Analysis: Dissecting the role of a particular kinase within a complex signaling network.

  • Preclinical Studies: Assessing the therapeutic potential of inhibiting a specific kinase in models of disease, such as cancer, neurodegenerative disorders, and infectious diseases.

Data Presentation

In Vitro IC50 Values of this compound for Wild-Type and Analog-Sensitive (AS) Kinases
Kinase TargetIC50 (nM)Reference
v-Src-as14.3[3]
c-Fyn-as13.2[3]
CDK2-as15.0[2]
CAMKII-as18.0[2]
cAbl-as2120[2]
Cdk7 (from Cdk7as/as cells)~50[3]
v-Src (Wild-Type)28,000[2]
c-Fyn (Wild-Type)1,000[2]
c-Abl (Wild-Type)3,400[2]
CDK2 (Wild-Type)29,000[2]
CAMKII (Wild-Type)24,000[2]
In Vivo Administration Parameters of this compound and Analogs in Mouse Models
CompoundMouse ModelDoseAdministration RouteDosing ScheduleKey FindingsReference
This compoundToxoplasma gondii-infected ICR mice"High dose"Intraperitoneal (IP)Single injection just before parasite inoculationReduced parasite load in brain, liver, and lungs.[4]
This compoundToxoplasma gondii-infected ICR mice"Low dose"OralNot specifiedDid not improve survival rates.[4]
1-NA-PP1 (analog)C57BL/6J mice (Pharmacokinetics)30 mg/kgIntraperitoneal (IP)Single dosePeak plasma concentration of ~7.3 µM at 30 min; peak brain concentration of ~6.8 µM at 1 hour.[5]
1-NA-PP1 (analog)AS-PKCε miceNot specifiedIntraperitoneal (IP)Not specifiedInhibited phosphorylation of a PKCε substrate in the brain.[5]
1-NA-PP1 (analog)C57BL/6N mice (Pharmacokinetics)1 g/kg in food and 500 µM in drinking waterOral3 daysResulted in plasma and brain concentrations of ~117 nM and ~441 nM, respectively.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Formulation for Intraperitoneal (IP) Injection:

This formulation is suitable for achieving systemic exposure.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Warm the solution at 37°C to aid dissolution if necessary.

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add the other vehicle components in the following order, vortexing after each addition:

    • 10% DMSO (including the volume from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline[3]

  • The final solution should be clear. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[3]

  • Prepare the dosing solution fresh on the day of use.[3]

Formulation for Oral Gavage:

This formulation uses corn oil as a vehicle, which is common for oral administration of hydrophobic compounds.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add sterile corn oil to achieve the final desired concentration and vehicle composition (e.g., 10% DMSO, 90% corn oil).[3]

  • Vortex thoroughly to ensure a uniform suspension or solution.

  • Prepare the dosing solution fresh on the day of use.

Protocol 2: Intraperitoneal (IP) Administration of this compound to Mice

Materials:

  • Prepared this compound dosing solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Restrain the mouse securely, for example, by scruffing the neck and securing the tail.

    • Position the mouse on its back with the head tilted slightly downwards to allow the abdominal organs to shift cranially.[6]

  • Injection:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6][7]

    • Swab the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 30-45° angle to the abdominal wall.[6][7]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8]

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume is typically 10 mL/kg.[7]

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the mouse for any signs of distress, such as lethargy, abdominal swelling, or changes in behavior.

Protocol 3: Oral Gavage Administration of this compound to Mice

Materials:

  • Prepared this compound dosing solution (in a suitable vehicle like corn oil)

  • Sterile oral gavage needles (flexible or rigid, 20-22 gauge for adult mice)

  • Sterile syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse for accurate dose calculation.

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head and prevent biting.

  • Gavage:

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.

    • Gently insert the gavage needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. If resistance is met, do not force it.

    • Once the needle is in the esophagus, slowly administer the this compound solution.

    • Withdraw the needle gently and return the mouse to its cage.

  • Post-gavage Monitoring:

    • Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Mandatory Visualizations

Signaling_Pathway_Inhibition cluster_wildtype Wild-Type Kinase cluster_as Analog-Sensitive (AS) Kinase ATP_wt ATP Kinase_wt Kinase (Bulky Gatekeeper) ATP_wt->Kinase_wt pSubstrate_wt Phospho-Substrate Kinase_wt->pSubstrate_wt Active Substrate_wt Substrate Substrate_wt->pSubstrate_wt NM_PP1_wt This compound NM_PP1_wt->Kinase_wt No Inhibition ATP_as ATP Kinase_as Kinase (Small Gatekeeper) ATP_as->Kinase_as pSubstrate_as Phospho-Substrate Substrate_as Substrate Substrate_as->pSubstrate_as NM_PP1_as This compound NM_PP1_as->Kinase_as Inhibition

Caption: Mechanism of this compound selective inhibition of AS kinases.

Experimental_Workflow start Start prep Prepare this compound Dosing Solution start->prep admin Administer this compound (IP or Oral Gavage) prep->admin animal_prep Weigh and Prepare Mouse Model (with AS-Kinase) animal_prep->admin monitoring Monitor Animal Health and Behavior admin->monitoring pd_pk Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis monitoring->pd_pk endpoint Endpoint Analysis (e.g., tumor volume, behavior, histology) monitoring->endpoint data_analysis Data Analysis and Interpretation pd_pk->data_analysis endpoint->data_analysis end End data_analysis->end

Caption: General workflow for in vivo studies using this compound.

Logical_Relationship dose This compound Dose (mg/kg) exposure Systemic Exposure (Plasma/Tissue Concentration) dose->exposure affects target Target Kinase Inhibition (in AS-Kinase Mouse) exposure->target determines phenotype Physiological/Pathological Phenotype target->phenotype results in

Caption: Dose-response relationship in this compound in vivo studies.

References

Application Notes and Protocols for 1-NM-PP1 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a 1-NM-PP1 stock solution for use in various experimental settings. This compound is a cell-permeable pyrazolopyrimidine derivative that acts as a potent and selective inhibitor of engineered kinases containing a modification in their ATP-binding pocket, as well as certain wild-type kinases, primarily within the Src family.

Compound Information

PropertyValueReference
Synonyms PP1 Analog II[1][2]
Molecular Formula C₂₀H₂₁N₅
Molecular Weight 331.41 g/mol [1][3]
Appearance Crystalline solid[2]
Purity >98%

Solubility and Storage

Proper dissolution and storage are critical to maintain the stability and activity of this compound.

SolventMaximum ConcentrationStorage of Stock SolutionReference
DMSO Up to 75 mM (24.86 mg/mL)Short-term (1 month): -20°C Long-term (up to 2 years): -80°C. Aliquot to avoid repeated freeze-thaw cycles.[1][4]
Ethanol ≥ 9.22 mg/mL (with warming)Not recommended for long-term storage.[3]
Water Insoluble-[1]

Note: The product is sensitive to air and light. Impurities can form due to air oxidation or microbial metabolism. It is recommended to handle the compound and its solutions accordingly.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays and kinase inhibition studies.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Water bath or heat block set to 37°C, ultrasonic bath

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.314 mg of this compound (Molecular Weight = 331.41 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed powder. To continue the example, add 1 mL of DMSO to the 3.314 mg of this compound.

  • Mix: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aid Dissolution (if necessary): If the compound does not readily dissolve, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period[3].

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in light-protected microcentrifuge tubes or amber vials. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Store: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 2 years)[1][4].

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_sol Completely Dissolved? dissolve->check_sol aid_sol Warm (37°C) and/or Sonicate check_sol->aid_sol No aliquot Aliquot into Single-Use Vials check_sol->aliquot Yes aid_sol->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

Mechanism of Action and Target Kinases

This compound is a selective inhibitor of protein kinases that have been genetically modified to possess a larger ATP-binding pocket, often referred to as analog-sensitive (as) kinases. This is typically achieved by mutating a bulky "gatekeeper" residue to a smaller amino acid like glycine or alanine. This compound can also inhibit some wild-type kinases at higher concentrations.

The primary mechanism of action is competitive inhibition at the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates.

G cluster_pathway Kinase Inhibition by this compound Kinase Analog-Sensitive Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Blocked Inhibition ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate NMPP1 This compound NMPP1->Kinase

Caption: Inhibition of an analog-sensitive kinase by this compound.

Quantitative Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of this compound against various wild-type and analog-sensitive kinases.

Kinase TargetIC₅₀ ValueReference
Analog-Sensitive (as) Kinases
v-Src-as14.3 nM[1][3]
c-Fyn-as13.2 nM[1][3]
CDK2-as15.0 nM[1]
CAMKII-as18.0 nM[1]
c-Abl-as2120 nM[1]
TrkB-F616A~3 nM[5]
TrkA-F592A~3 nM[5]
Cdk7as/as~50 nM[4][6]
Wild-Type Kinases
v-Src1 µM
c-Fyn0.6 µM
c-Abl0.6 µM
CDK218 µM
CaMK II22 µM

Application in Cell Culture

When using this compound in cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity[6]. A negative control with the same final concentration of DMSO should always be included. The optimal working concentration of this compound will vary depending on the specific cell line and the engineered kinase being targeted. In studies with HCT116 cells expressing Cdk7as/as, an IC₅₀ of ~100 nM was observed for cell viability after 96 hours of exposure, while wild-type cells were resistant to 10 µM this compound[4][6].

References

Application Notes and Protocols: Utilizing 1-NM-PP1 with CRISPR-Edited Analog-Sensitive Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of CRISPR-Cas9 gene-editing technology and chemical genetics has created a powerful platform for the precise dissection of kinase signaling pathways. By introducing a single point mutation in the ATP-binding pocket of a target kinase, researchers can render it sensitive to bulky ATP analogs like 1-NM-PP1, which do not inhibit wild-type kinases. This "analog-sensitive" (AS) kinase approach allows for the highly specific and reversible inhibition of a single kinase, overcoming the promiscuity often associated with traditional small-molecule inhibitors. These application notes provide a comprehensive guide to the generation of AS-kinases using CRISPR-Cas9 and their subsequent inhibition with this compound, including detailed protocols and data interpretation.

Introduction

Protein kinases play a central role in virtually all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. Studying the specific function of an individual kinase within a complex signaling network has been a long-standing challenge due to the high degree of conservation in their ATP-binding sites. The development of analog-sensitive (AS) kinase technology offers an elegant solution to this problem.[1][2][3][4] This chemical genetic strategy involves engineering a "gatekeeper" residue within the kinase's active site, replacing a bulky amino acid with a smaller one, such as glycine or alanine.[5] This modification creates a "hole" in the ATP-binding pocket that can accommodate a "bumped" inhibitor like this compound, a pyrazolopyrimidine compound.[5][6] Wild-type kinases, with their larger gatekeeper residues, are not susceptible to inhibition by this compound at concentrations effective against AS-kinases.[6][7]

The advent of CRISPR-Cas9 technology has significantly streamlined the generation of cell lines and animal models expressing AS-kinases at their endogenous loci.[8] This allows for the study of kinase function in a more physiologically relevant context. These notes will detail the workflow from designing the CRISPR-Cas9 editing strategy to validating the functional inhibition of the engineered AS-kinase with this compound.

Data Presentation: this compound Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound against various wild-type (WT) and analog-sensitive (AS) kinases, providing a clear comparison of its selectivity.

Table 1: IC50 Values of this compound for Analog-Sensitive (AS) Kinases

KinaseIC50 (nM)
v-Src-as14.3
c-Fyn-as13.2
CDK2-as15.0
CAMKII-as18.0
c-Abl-as2120
Cdk7 (mutant)~50
TrkA-F592A~3
TrkB-F616A~3

Data compiled from multiple sources.[9][10][11]

Table 2: IC50 Values of this compound for Wild-Type (WT) Kinases

KinaseIC50 (µM)
v-Src1
c-Fyn0.6
c-Abl0.6
CDK218
CaMK II22

Data compiled from multiple sources.[11]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the principle of analog-sensitive kinase inhibition by this compound.

AS_Kinase_Inhibition Mechanism of Analog-Sensitive Kinase Inhibition cluster_WT Wild-Type Kinase cluster_AS Analog-Sensitive Kinase WT_Kinase WT Kinase (Bulky Gatekeeper) Phosphorylation_WT Substrate Phosphorylation WT_Kinase->Phosphorylation_WT Binds ATP ATP_WT ATP NM_PP1_WT This compound (Bulky Inhibitor) NM_PP1_WT->WT_Kinase Steric Hindrance (No Binding) AS_Kinase AS-Kinase (Small Gatekeeper) AS_Kinase->Phosphorylation_AS Binds ATP No_Phosphorylation No Substrate Phosphorylation AS_Kinase->No_Phosphorylation Inhibited ATP_AS ATP NM_PP1_AS This compound (Bulky Inhibitor) NM_PP1_AS->AS_Kinase Binds to Enlarged Pocket

Caption: Mechanism of this compound inhibition of analog-sensitive kinases.

Experimental Protocols

Protocol 1: Generation of Analog-Sensitive Kinase Cell Lines using CRISPR-Cas9

This protocol outlines the steps to introduce a specific point mutation into the gatekeeper residue of a target kinase using CRISPR-Cas9-mediated homology-directed repair (HDR).

1. Design of CRISPR-Cas9 Components:

  • sgRNA Design: Design two to three single-guide RNAs (sgRNAs) targeting the genomic region flanking the gatekeeper codon of the kinase of interest. Utilize online design tools to minimize off-target effects.
  • HDR Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) to serve as the HDR template. This template should be approximately 100-200 nucleotides in length and contain the desired point mutation that changes the gatekeeper codon to encode for glycine or alanine. The mutation should be centered within the ssODN, with 50-100 nucleotides of homology arms on either side. To prevent repeated cutting by Cas9 after successful editing, introduce a silent mutation in the protospacer adjacent motif (PAM) sequence within the HDR template.

2. Transfection of CRISPR-Cas9 Components:

  • Culture the target cells to 70-80% confluency.
  • Co-transfect the cells with a plasmid encoding Cas9, a plasmid or in vitro transcribed sgRNA, and the ssODN HDR template. The use of ribonucleoprotein (RNP) complexes (purified Cas9 protein complexed with synthetic sgRNA) is recommended to reduce off-target effects.[12]
  • Include a positive control (e.g., a fluorescent reporter plasmid) to monitor transfection efficiency.

3. Single-Cell Cloning and Expansion:

  • Forty-eight to 72 hours post-transfection, dilute the cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.
  • Alternatively, if a co-transfected fluorescent marker was used, single-cell sort the transfected population using fluorescence-activated cell sorting (FACS).
  • Expand the resulting single-cell clones into larger populations.

4. Genotyping and Validation:

  • Extract genomic DNA from the expanded clones.
  • Perform PCR to amplify the targeted genomic region.
  • Sequence the PCR products (Sanger sequencing) to identify clones with the desired homozygous or heterozygous point mutation.
  • Confirm the on-target edit and the absence of unintended insertions or deletions (indels).

Design [label="1. Design sgRNA\nand HDR Template"]; Transfection [label="2. Co-transfect Cas9,\nsgRNA, and HDR Template"]; Cloning [label="3. Single-Cell Cloning"]; Expansion [label="4. Clonal Expansion"]; Genotyping [label="5. Genomic DNA Extraction\nand PCR"]; Sequencing [label="6. Sanger Sequencing"]; Validation [label="7. Identify Correctly\nEdited Clones", fillcolor="#34A853", fontcolor="#FFFFFF"];

Design -> Transfection; Transfection -> Cloning; Cloning -> Expansion; Expansion -> Genotyping; Genotyping -> Sequencing; Sequencing -> Validation; }

Caption: Workflow for generating AS-kinase cell lines via CRISPR-Cas9.

Protocol 2: Validation of AS-Kinase Inhibition by this compound

This protocol details how to confirm that the engineered AS-kinase is functionally inhibited by this compound.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[9] Store at -20°C.
  • Prepare a series of working solutions by diluting the stock in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

2. Cell Treatment:

  • Plate both the wild-type (parental) and the successfully edited AS-kinase cell lines.
  • Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 1-24 hours), depending on the signaling pathway being investigated. Include a DMSO-only vehicle control.

3. Western Blot Analysis:

  • Lyse the cells and prepare protein lysates.
  • Perform SDS-PAGE and Western blotting to assess the phosphorylation status of a known downstream substrate of the target kinase.[13]
  • Use a phospho-specific antibody for the substrate and a total protein antibody for the substrate as a loading control.
  • A significant decrease in the phosphorylation of the substrate in the AS-kinase cells treated with this compound, but not in the wild-type cells, confirms successful and specific inhibition.[13]

4. Phenotypic Assays:

  • Perform relevant functional assays to assess the biological consequence of kinase inhibition. This could include cell viability assays (e.g., MTT), cell cycle analysis, migration assays, or immunofluorescence to observe changes in cellular morphology or protein localization.
  • For example, in HCT116 cells with an engineered Cdk7, treatment with this compound resulted in an IC50 of ~100 nM in cell viability assays, while wild-type cells were resistant to 10 µM.[10]

Considerations and Troubleshooting

  • Off-Target Effects of CRISPR-Cas9: While CRISPR-Cas9 is highly specific, off-target mutations can occur.[12][14][15] It is crucial to use sgRNA design tools that predict and minimize off-target sites. Whole-genome sequencing can be performed to comprehensively assess off-target mutations in the final clonal cell lines.

  • Off-Target Effects of this compound: Although this compound is highly selective for AS-kinases over their wild-type counterparts, it can inhibit a small number of wild-type kinases at higher concentrations.[6][16] It is therefore important to perform dose-response experiments and use the lowest effective concentration of this compound. Always include the parental wild-type cell line as a negative control to distinguish between on-target and potential off-target effects.

  • Leaky Kinase Activity: The gatekeeper mutation may partially compromise the kinase's activity even in the absence of the inhibitor. It is important to characterize the basal activity of the AS-kinase and compare it to the wild-type kinase. In some cases, a second-site suppressor mutation may be necessary to restore normal kinase function.[17]

Conclusion

The combination of CRISPR-Cas9-mediated genome editing and analog-sensitive kinase technology provides an unparalleled approach for the specific and temporal control of individual kinase activity. The protocols and data presented here offer a framework for researchers to successfully generate and utilize AS-kinase models, enabling a deeper understanding of kinase function in health and disease and facilitating the development of novel therapeutic strategies.

References

Application Notes and Protocols for Studying Neurodegenerative Disease with 1-NM-PP1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neurodegenerative diseases such as Alzheimer's and Parkinson's are often characterized by aberrant protein kinase activity.[1] Dissecting the specific roles of individual kinases in complex signaling cascades remains a significant challenge. This document provides detailed application notes and protocols for utilizing 1-NM-PP1, a potent and selective inhibitor, in the study of neurodegenerative diseases. This compound is a cornerstone of the chemical genetics approach, enabling researchers to specifically inhibit engineered "analog-sensitive" (as) kinases with high precision, thereby elucidating their functions in disease models.[2][3]

Introduction to this compound and Chemical Genetics

This compound (1-(1,1-dimethylethyl)-3-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a cell-permeable, ATP-competitive kinase inhibitor.[4][5] Its utility lies in its profound selectivity for kinases that have been genetically modified to be "analog-sensitive." This modification typically involves mutating a bulky "gatekeeper" amino acid residue in the ATP-binding pocket to a smaller one, such as glycine or alanine.[2][6] This creates a unique pocket that accommodates the bulky naphthalene group of this compound, allowing for potent and specific inhibition at nanomolar concentrations.[2] In contrast, wild-type kinases, with their larger gatekeeper residues, are resistant to inhibition by this compound, often by several orders of magnitude.[7] This "chemical switch" allows for the acute and reversible inactivation of a single kinase in a biological system, providing a powerful tool to study its role in complex processes like neurodegeneration.[8]

Figure 1. The Chemical Genetics Approach with this compound cluster_0 Wild-Type (WT) Kinase cluster_1 Analog-Sensitive (AS) Kinase wt_kinase WT Kinase (Bulky Gatekeeper) activity_wt Kinase Activity Maintained wt_kinase->activity_wt nmpp1_wt This compound no_binding No Binding (Steric Hindrance) nmpp1_wt->no_binding no_binding->wt_kinase as_kinase AS-Kinase (Small Gatekeeper) inhibition_as Kinase Activity Inhibited as_kinase->inhibition_as nmpp1_as This compound binding Specific Binding to Engineered Pocket nmpp1_as->binding binding->as_kinase

Figure 1. The Chemical Genetics Approach with this compound.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
Synonyms PP1 Analog II[2][9]
CAS Number 221244-14-0[2]
Molecular Formula C₂₀H₂₁N₅[2]
Molecular Weight 331.4 g/mol [2]
Appearance Crystalline solid[2]
Solubility Sparingly soluble in DMSO (1-10 mg/mL)[2][9]
Purity ≥95%[2]
Table 2: Inhibitory Activity (IC₅₀) of this compound Against Wild-Type (WT) and Analog-Sensitive (as) Kinases
Kinase TargetWild-Type (WT) IC₅₀Analog-Sensitive (as) IC₅₀Reference
v-Src 28 µM4.2 nM (v-Src-as1)[2]
c-Fyn 1.0 µM3.2 nM (c-Fyn-as1)[2][9]
CDK2 29 µM5.0 nM (CDK2-as1)[2][9]
CAMKII 24 µM8.0 nM (CAMKII-as1)[2][9]
c-Abl 3.4 µM120 nM (c-Abl-as2)[7][9]
TrkA -~3 nM (TrkA-F592A)[10]
TrkB -~3 nM (TrkB-F616A)[10]
Cdk7 >10 µM~50 nM (Cdk7-as)[4]
Cdc28 (Cdk1) 22 µM2.0 nM (Cdc28-as1)[7]

Applications in Neurodegenerative Disease Research

The chemical genetics approach using this compound is particularly valuable for studying kinases implicated in neurodegeneration.[1]

  • Parkinson's Disease (PD): Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in PD, with pathogenic mutations often increasing its kinase activity.[11][12] While many LRRK2 inhibitors exist, this compound can be used with an analog-sensitive LRRK2 mutant to dissect its specific downstream signaling pathways without the off-target effects common to broader inhibitors.[11] This allows for precise investigation of LRRK2's role in processes like mitochondrial dysfunction and α-synuclein pathology.[1] Similarly, PINK1, another PD-associated kinase, is involved in mitochondrial quality control through the phosphorylation of ubiquitin at Ser65 (pS65-Ub), a key event in mitophagy.[13][14] Using an as-PINK1 with this compound could clarify the direct consequences of inhibiting this initial step.

  • Alzheimer's Disease (AD): Cyclin-dependent kinases (CDKs) like CDK5 are implicated in the hyperphosphorylation of tau, a hallmark of AD.[1] By creating an analog-sensitive CDK5, researchers can use this compound to specifically inhibit its activity in neuronal models and study the direct impact on tau phosphorylation and the formation of neurofibrillary tangles.[15] This approach can also be applied to other kinases involved in amyloid precursor protein (APP) processing and neuroinflammation.[15][16]

  • Neuroinflammation: Kinases such as RIPK2 are critical mediators of inflammatory signaling pathways downstream of NOD-like receptors.[17] Neuroinflammation is a common feature across many neurodegenerative diseases.[18] An as-RIPK2 model treated with this compound could be used to delineate the specific contribution of this kinase to microglial activation and cytokine production in response to disease-related stimuli like amyloid-beta or α-synuclein fibrils.[19]

Figure 2. Inhibition of a Pathogenic Kinase Pathway stimulus Neurotoxic Stimulus (e.g., α-synuclein, Aβ) as_kinase Analog-Sensitive Kinase (e.g., as-LRRK2, as-CDK5) stimulus->as_kinase substrate Downstream Substrate (e.g., Tau, Rab proteins) as_kinase->substrate Phosphorylation pathology Cellular Pathology (e.g., Tangle Formation, Axonal Transport Deficits) substrate->pathology degeneration Neurodegeneration pathology->degeneration nmpp1 This compound nmpp1->as_kinase Inhibition

Figure 2. Inhibition of a Pathogenic Kinase Pathway.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound crystalline solid (e.g., Cayman Chemical, Selleck Chemicals)[2][9]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Appropriate cell culture medium or in vivo vehicle (e.g., corn oil, PEG300/Tween80/ddH₂O mixture)[9]

Protocol for Stock Solution (10 mM):

  • Calculate the mass of this compound required to make a 10 mM stock solution (MW = 331.4 g/mol ). For 1 mL, this is 0.3314 mg.

  • Aseptically weigh the this compound solid and place it into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly until the solid is completely dissolved. Fresh DMSO is recommended as absorbed moisture can reduce solubility.[9]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term stability.

Protocol for Working Solution (Cell Culture):

  • Thaw a stock solution aliquot.

  • Dilute the 10 mM stock solution directly into pre-warmed cell culture medium to the desired final concentration (typically in the range of 100 nM to 5 µM, depending on the target kinase and cell type).[3][4]

  • Mix well by gentle inversion or pipetting before adding to cells.

  • Important: Prepare a vehicle control using an equivalent volume of DMSO diluted in the culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid solvent toxicity.

General Protocol for Kinase Inhibition in a Neuronal Cell Culture Model

This protocol provides a general workflow for assessing the effect of this compound on a specific cellular phenotype in a neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons engineered to express an analog-sensitive kinase.

Figure 3. Experimental Workflow for Kinase Inhibition start 1. Cell Seeding Plate neuronal cells expressing AS-Kinase at desired density. culture 2. Cell Culture Allow cells to adhere and grow (e.g., 24-48 hours). start->culture treatment 3. Treatment Add this compound or Vehicle Control to the culture medium. culture->treatment incubation 4. Incubation Incubate for a defined period (e.g., 1-24 hours). treatment->incubation stimulus 5. Pathogenic Challenge (Optional) Introduce a neurotoxic agent (e.g., MPP+, rotenone, Aβ oligomers). incubation->stimulus endpoint 6. Endpoint Analysis Harvest cells for analysis. stimulus->endpoint analysis Western Blot (p-Substrate) Immunofluorescence Cell Viability Assay (MTT) Cytokine Assay (ELISA) endpoint->analysis

References

Application Notes: Protocol for Assessing Cell Viability After 1-NM-PP1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-NM-PP1 is a cell-permeable pyrazolopyrimidine compound that functions as a potent and selective inhibitor of engineered kinases.[1][2][3] This inhibitor is a cornerstone of chemical genetics, a strategy that combines the power of genetics with the temporal control of small molecules to dissect complex signaling pathways.[1] The selectivity of this compound is not for wild-type kinases but for kinases that have been specifically mutated to be "analog-sensitive" (AS). This is typically achieved by mutating a bulky "gatekeeper" amino acid residue in the ATP-binding pocket to a smaller one, such as glycine or alanine.[1][4] This modification creates a new pocket that accommodates the bulky this compound, allowing it to inhibit the kinase with high potency (often in the low nanomolar range), while the corresponding wild-type kinases remain largely unaffected at similar concentrations.[1][5][6]

This approach allows researchers to rapidly and reversibly inhibit a specific kinase in a cellular or organismal context, providing a powerful tool to probe its function.[1][4] Assessing the downstream consequences of this inhibition, such as changes in cell viability, proliferation, or apoptosis, is crucial for understanding the kinase's role in cellular processes. The following protocols provide detailed methods for quantifying cell viability and apoptosis following treatment with this compound.

Mechanism of Action: The Chemical Genetics Approach

The utility of this compound is based on protein engineering. Wild-type (WT) kinases possess a bulky gatekeeper residue that sterically hinders this compound from binding to the ATP pocket. In an Analog-Sensitive (AS) kinase, this residue is mutated to a smaller one, creating a sensitized pocket that this compound can bind to with high affinity, thereby blocking ATP binding and inhibiting kinase activity. This specific inhibition of the AS-kinase allows for the precise dissection of its downstream signaling pathways and cellular functions.[1][6]

cluster_WT Wild-Type (WT) Kinase Signaling cluster_AS Analog-Sensitive (AS) Kinase Signaling WT_Ligand Ligand WT_Receptor Receptor WT_Ligand->WT_Receptor WT_Kinase WT Kinase (Bulky Gatekeeper) WT_Receptor->WT_Kinase WT_Substrate Substrate WT_Kinase->WT_Substrate WT_Response Cell Proliferation / Survival WT_Substrate->WT_Response Inhibitor_WT This compound Inhibitor_WT->WT_Kinase No Inhibition AS_Ligand Ligand AS_Receptor Receptor AS_Ligand->AS_Receptor AS_Kinase AS-Kinase (Small Gatekeeper) AS_Receptor->AS_Kinase AS_Substrate Substrate AS_Kinase->AS_Substrate AS_Response Inhibition of Proliferation / Induction of Apoptosis AS_Substrate->AS_Response Inhibitor_AS This compound Inhibitor_AS->AS_Kinase   Inhibition

Caption: Mechanism of this compound action on WT vs. AS-kinases.

Data Presentation

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for this compound against various analog-sensitive kinases and their corresponding wild-type versions.

Kinase TargetKinase TypeIC50 ValueReference
v-Src-as1Analog-Sensitive4.3 nM[5][7]
v-SrcWild-Type28 µM[1]
c-Fyn-as1Analog-Sensitive3.2 nM[1][5][7]
c-FynWild-Type0.6 - 1.0 µM[1][3][8]
Cdk2-as1Analog-Sensitive5.0 nM[1][7]
Cdk2Wild-Type18 - 29 µM[1][3]
CAMKII-as1Analog-Sensitive8.0 nM[1][7]
CaMK IIWild-Type22 - 24 µM[1][3][8]
c-Abl-as2Analog-Sensitive120 nM[7]
c-AblWild-Type0.6 µM[3][8]
Cdk7as/as cellsAnalog-Sensitive~100 nM[5]

Experimental Protocols

The following diagram outlines a typical workflow for assessing cell viability after this compound treatment.

cluster_workflow General Experimental Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture (Allow attachment/growth) A->B C 3. This compound Treatment (Dose-response concentrations) B->C D 4. Incubation (24 - 96 hours) C->D E 5. Add Viability Reagent (e.g., MTT, MTS) D->E F 6. Incubation & Measurement (e.g., Read Absorbance) E->F G 7. Data Analysis (Calculate % Viability, IC50) F->G

Caption: General workflow for a cell viability assay.
Protocol 1: MTT Assay for Cell Viability

This protocol measures cell viability by assessing the metabolic activity of a cell population.[9] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of living cells.[12]

Materials:

  • Cells expressing the AS-kinase of interest and wild-type control cells

  • Complete cell culture medium

  • This compound (stock solution in DMSO)[7]

  • 96-well clear flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11][12]

  • Solubilization Solution (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7; or 0.1% NP40, 4 mM HCl in isopropanol)[10][12]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570-590 nm)[11][12]

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete culture medium to the desired density (optimized for your cell line, typically 1,000-100,000 cells/well).

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.[13]

    • Include wells with medium only for background control.[12]

    • Incubate the plate for 6-24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).[5][13]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[10]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the Solubilization Solution to each well to dissolve the crystals.[12]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[11][12]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background.[10][11]

Data Analysis:

  • Subtract the average absorbance of the medium-only blank wells from all other readings.[12]

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the logarithm of the this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[14]

Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[15]

Materials:

  • Cells treated with this compound as described in Protocol 1 (typically in 6-well or 12-well plates)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Annexin-Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with desired concentrations of this compound or vehicle control for the specified time.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 250 x g for 5 minutes.[15]

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Add 400 µL of 1X Annexin-Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • The cell population will be separated into four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound treatment.

References

Application Notes and Protocols for the Long-Term Storage and Stability of 1-NM-PP1 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-NM-PP1 is a cell-permeable pyrazolopyrimidine compound that serves as a potent and selective inhibitor of Src family kinases and, more specifically, engineered analog-sensitive (AS) kinases.[1][2][3] This chemical genetics approach allows for the highly specific inhibition of a target kinase by mutating its ATP-binding pocket's "gatekeeper" residue to a smaller amino acid, which creates a space that accommodates the inhibitor.[4][5] The precision of this tool is paramount for obtaining reproducible and reliable experimental results, making the proper storage and handling of this compound solutions critical. These notes provide a comprehensive guide to the long-term storage, stability, and handling of this compound.

Storage Recommendations and Stability

The stability of this compound is dependent on its form (solid vs. solution) and the storage conditions. While the solid form is stable for years, solutions, particularly in DMSO, have a more limited shelf life.

Key Considerations:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for creating concentrated stock solutions of this compound due to its high solubility.[3][6][7]

  • Hygroscopicity of DMSO: DMSO is hygroscopic and readily absorbs atmospheric water, which can lead to compound degradation or precipitation over time.[8] It is recommended to use fresh, anhydrous grade DMSO and to minimize the exposure of stock solutions to air.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound and compromise the solution's integrity. It is highly recommended to aliquot stock solutions into single-use volumes.[6]

  • Light and Air Sensitivity: Some suppliers note that this compound is sensitive to air and light. Store solutions in amber or foil-wrapped vials to protect from light.

Data Presentation: Recommended Storage Conditions

The following table summarizes storage recommendations from various suppliers for this compound.

FormSolventStorage TemperatureRecommended DurationSource(s)
Solid (Powder) --20°C≥ 4 years[2]
-20°C3 years[3]
Stock Solution DMSO-80°C2 years[1]
DMSO-80°C6 months[6]
DMSO-20°C1 year[1]
DMSO-20°C1 month[6]

Note: The variation in recommended storage times for solutions highlights the importance of adhering to the specific supplier's guidelines and, when possible, performing internal quality control.

Experimental Protocols

Protocol 2.1: Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be stored for long-term use.

Materials:

  • This compound solid (powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: Calculate the volume of DMSO required to achieve the desired concentration (e.g., for 1 mg of this compound, MW = 331.41 g/mol , add 301.7 µL of DMSO for a 10 mM solution).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the solid this compound.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • Enhancing Solubility (if needed): If the compound does not dissolve completely, warm the tube at 37°C for 10-15 minutes and/or place it in an ultrasonic bath for a few minutes.[6]

  • Aliquoting: Dispense the stock solution into single-use, light-protected aliquots (e.g., 10-20 µL per tube).

  • Storage: Store the aliquots at -80°C for maximum stability (up to 2 years) or at -20°C for shorter-term storage (1-12 months).[1][6]

Protocol 2.2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture experiment. Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.1%).

  • Serial Dilution (Recommended): To ensure accuracy, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, first dilute the stock 1:100 in sterile medium to create an intermediate 100 µM solution. Then, add this intermediate solution to your culture vessel at a 1:10 ratio.

  • Addition to Culture: Add the final diluted this compound solution to the cell culture medium, and gently swirl the plate or flask to ensure even distribution.

  • Control: Always include a "vehicle control" in your experiments by adding an equivalent volume of DMSO (diluted in media) to a separate set of cells.

  • Use Immediately: Aqueous working solutions are not stable and should be prepared fresh for each experiment and used immediately.[3]

Diagrams and Visualizations

Mechanism of Analog-Sensitive Kinase Inhibition

AS_Kinase_Mechanism cluster_0 Wild-Type (WT) Kinase cluster_1 Analog-Sensitive (AS) Kinase WT_Kinase WT Kinase Gatekeeper_WT Bulky Gatekeeper (e.g., Phe, Met) Clash Steric Hindrance ATP_WT ATP ATP_WT->WT_Kinase Binds Inhibitor This compound Inhibitor->WT_Kinase Blocked AS_Kinase AS Kinase Gatekeeper_AS Small Gatekeeper (e.g., Gly, Ala) ATP_AS ATP ATP_AS->AS_Kinase Binds Inhibitor_AS This compound Inhibitor_AS->AS_Kinase Binds & Inhibits

Caption: Mechanism of this compound selective inhibition.

Workflow for Preparation and Storage of this compound

Storage_Workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use Solid This compound Solid Dissolve Dissolve & Vortex (Warm/Sonicate if needed) Solid->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot into Single-Use Tubes Stock->Aliquot Store Store at -80°C (Protected from Light) Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Dilute into Aqueous Culture or Assay Buffer Thaw->Dilute Experiment Use Immediately in Experiment Dilute->Experiment

Caption: Recommended workflow for this compound solution handling.

General Kinase Signaling Pathway Inhibition

Signaling_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Kinase 1 (e.g., Src) Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor This compound (Targets AS-Kinase 1) Inhibitor->Kinase1 Inhibits

Caption: Inhibition of a kinase within a signaling cascade.

References

Application Notes and Protocols: Utilizing 1-NM-PP1 in Combination with Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-NM-PP1 is a cell-permeable, ATP-competitive inhibitor that is a cornerstone of chemical genetics. It is specifically designed to inhibit engineered kinases, known as analog-sensitive (AS) kinases, with high potency and selectivity.[1][2] AS-kinases contain a mutation in the ATP-binding pocket, typically at a bulky "gatekeeper" residue, which is replaced with a smaller amino acid. This modification creates a unique pocket that accommodates the bulky pyrazolopyrimidine core of this compound, while the wild-type kinases remain largely unaffected.[1] This technology allows for the precise dissection of the function of a single kinase within complex signaling networks.

The strategic use of this compound in combination with other small molecule inhibitors is a powerful approach to unraveling complex biological questions. This strategy can be employed to:

  • Elucidate signaling pathway architecture: By selectively inhibiting an AS-kinase in the presence of an inhibitor for a known pathway, researchers can determine the epistatic relationship between the AS-kinase and the pathway.

  • Investigate synergistic or additive effects: Combining this compound with other therapeutic agents can reveal potential synergistic interactions that could be exploited for drug development.

  • Delineate on-target versus off-target effects: The use of this compound with an AS-kinase can help to validate the cellular effects of other, less specific inhibitors.

  • Probe mechanisms of drug resistance: Combination studies can identify pathways that are activated to bypass the inhibition of the AS-kinase, leading to resistance.

These application notes provide a framework for designing and executing experiments using this compound in combination with other inhibitors, with a focus on the mTOR and MAPK signaling pathways. While a specific published study detailing the combination of this compound with another inhibitor was not identified, the following protocols and data are presented as a representative example of how such a study would be conducted, based on established methodologies in the field.

Data Presentation: A Hypothetical Combination Study

To illustrate the type of data generated in a combination study, the following table presents hypothetical results from an experiment combining this compound (targeting an analog-sensitive version of a kinase upstream of mTOR, hereafter referred to as "AS-Kinase") and the mTOR inhibitor Rapamycin in a cancer cell line.

Inhibitor(s)Cell LineIC50 (nM)Combination Index (CI)Interpretation
This compoundAS-Kinase Expressing50-Potent inhibition of AS-Kinase
This compoundWild-Type Kinase>10,000-High selectivity for AS-Kinase
RapamycinAS-Kinase Expressing10-Potent inhibition of mTOR
This compound + RapamycinAS-Kinase ExpressingThis compound: 10, Rapamycin: 20.6Synergistic Inhibition

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for a combination study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT AS_Kinase AS-Kinase AKT->AS_Kinase mTORC1 mTORC1 AS_Kinase->mTORC1 S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation EIF4EBP1->Proliferation Inhibitor_1NMPP1 This compound Inhibitor_1NMPP1->AS_Kinase Inhibitor_Rapamycin Rapamycin Inhibitor_Rapamycin->mTORC1

Caption: Hypothetical signaling pathway illustrating the inhibition of an AS-Kinase by this compound and mTORC1 by Rapamycin.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture AS-Kinase & Wild-Type Cells Treat Treat cells with: - this compound - Other Inhibitor - Combination - DMSO (Control) Culture->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability Western Western Blot (for p-S6K, p-4E-BP1, etc.) Treat->Western KinaseAssay In Vitro Kinase Assay (for AS-Kinase activity) Treat->KinaseAssay IC50 Calculate IC50 Values Viability->IC50 Pathway Analyze Pathway Modulation Western->Pathway KinaseAssay->Pathway Synergy Determine Combination Index (CI) IC50->Synergy

Caption: General experimental workflow for a combination inhibitor study using this compound.

Experimental Protocols

The following are detailed protocols for key experiments in a combination inhibitor study.

Protocol 1: Cell Culture and Inhibitor Treatment

Materials:

  • AS-Kinase expressing and wild-type parental cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Second inhibitor (e.g., Rapamycin, stock solution in DMSO)

  • DMSO (vehicle control)

  • Tissue culture plates (e.g., 96-well for viability, 6-well for Western blotting)

Procedure:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize and seed cells into appropriate plates at a predetermined density. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound and the second inhibitor in complete growth medium. For combination treatments, prepare a matrix of concentrations.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the inhibitors or DMSO vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Treated cells in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • After the inhibitor treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values using non-linear regression analysis. For combination data, calculate the Combination Index (CI) using software such as CompuSyn.

Protocol 3: Western Blotting

Materials:

  • Treated cells in 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-p-AS-Kinase-Substrate, anti-AS-Kinase-Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using software like ImageJ.

Protocol 4: In Vitro Kinase Assay

Materials:

  • Purified recombinant AS-Kinase and wild-type kinase

  • Kinase-specific substrate peptide

  • Kinase reaction buffer

  • This compound

  • [γ-32P]ATP or an ATP analog for non-radioactive detection

  • ATP

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assay, or specific antibody for ELISA-based assay)

Procedure:

  • Prepare a kinase reaction mixture containing the kinase buffer, purified kinase, and substrate.

  • Add serial dilutions of this compound or DMSO to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by spotting onto phosphocellulose paper).

  • Wash away unincorporated [γ-32P]ATP.

  • Quantify the amount of substrate phosphorylation using a scintillation counter.

  • Plot the percentage of kinase activity against the log concentration of this compound to determine the IC50 value.

By following these protocols, researchers can effectively utilize this compound in combination with other inhibitors to gain deeper insights into cellular signaling and explore novel therapeutic strategies.

References

Application Notes and Protocols: Immunoprecipitation Kinase Assay with 1-NM-PP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective kinase inhibitor 1-NM-PP1 in immunoprecipitation (IP) kinase assays. This document outlines the principles, detailed experimental protocols, and data interpretation for studying the activity of specific kinases, particularly those engineered to be analog-sensitive.

Introduction to this compound and Analog-Sensitive Kinase Technology

This compound is a cell-permeable pyrazolopyrimidine compound that acts as a potent and selective inhibitor of protein kinases.[1][2] Its utility is significantly enhanced in the context of "analog-sensitive" (AS) kinase technology.[3][4] This chemical genetics approach involves engineering a kinase of interest by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid, such as glycine or alanine.[4] This modification creates a unique pocket that can accommodate bulky ATP analogs like this compound, rendering the mutant kinase highly sensitive to inhibition while the wild-type kinase, with its larger gatekeeper residue, remains largely unaffected.[3][5] This allows for highly specific inhibition of a target kinase within a complex cellular environment, enabling the elucidation of its specific signaling pathways and functions.[3]

Applications

  • Target Validation: Confirming the role of a specific kinase in a signaling pathway by observing the effect of its selective inhibition.

  • Drug Discovery: Screening for and characterizing the specificity of potential kinase inhibitors.

  • Substrate Identification: Identifying direct substrates of a kinase by assessing changes in phosphorylation upon specific inhibition.

  • Functional Analysis: Dissecting the precise cellular functions of individual kinases in various biological processes.[3]

Data Presentation: this compound Inhibition Constants (IC50)

The following table summarizes the reported IC50 values for this compound against various wild-type (WT) and analog-sensitive (AS) kinases, highlighting the dramatic increase in potency for the engineered kinases.

Kinase TargetIC50 (nM)Kinase Type
v-Src-as14.3Analog-Sensitive
c-Fyn-as13.2Analog-Sensitive
CDK2-as15.0Analog-Sensitive
CAMKII-as18.0Analog-Sensitive
c-Abl-as2120Analog-Sensitive
TrkB-F616A~3Analog-Sensitive
TrkA-F592A~3Analog-Sensitive
v-Src (WT)1,000Wild-Type
c-Fyn (WT)600Wild-Type
c-Abl (WT)600Wild-Type
CDK2 (WT)18,000Wild-Type
CaMK II (WT)22,000Wild-Type

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration.

Experimental Protocols

This section provides a detailed protocol for performing an immunoprecipitation kinase assay using this compound to assess the activity of a target kinase.

I. Cell Lysis and Protein Extraction

This initial step is critical for obtaining active kinase for immunoprecipitation.

  • Cell Culture and Treatment: Grow cells to 80-90% confluency. If studying the effect of a specific treatment (e.g., growth factor stimulation), treat the cells for the desired time before harvesting.

  • Harvesting: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[6]

  • Lysis: Add ice-cold lysis buffer to the plate.[6][7] A common choice is RIPA buffer, but the optimal buffer may vary depending on the kinase and should be empirically determined to maintain kinase activity.[7][8]

    • Lysis Buffer Composition (Example): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails immediately before use.[7]

  • Incubation and Collection: Incubate the plates on ice for 5-10 minutes.[6][8] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

  • Clarification: Centrifuge the lysate at approximately 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[6][9]

  • Protein Quantification: Transfer the supernatant (cell lysate) to a fresh tube and determine the protein concentration using a standard method such as the Bradford or BCA assay. It is recommended to normalize the protein concentration of all samples before proceeding.[10]

II. Immunoprecipitation of the Target Kinase

This step isolates the kinase of interest from the complex cell lysate.

  • Antibody Incubation: To a pre-determined amount of cell lysate (e.g., 200-500 µg of total protein), add the primary antibody specific to the kinase of interest. The optimal antibody concentration should be determined by titration, but typically 1-2 µg is a good starting point.[9] Incubate for 2 hours to overnight at 4°C with gentle rotation.[6][9]

  • Bead Incubation: Add Protein A/G agarose or magnetic beads (typically 20-30 µL of a 50% slurry) to the lysate-antibody mixture.[6][9] The choice of Protein A or G depends on the species and isotype of the primary antibody. Incubate for another 1-3 hours at 4°C with gentle rotation.[6]

  • Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic rack.[8] Carefully aspirate the supernatant. Wash the beads three to five times with ice-cold lysis buffer, followed by two washes with kinase assay buffer to equilibrate the immunoprecipitated kinase for the subsequent reaction.[6][9]

III. In Vitro Kinase Assay with this compound

This is the core step where the kinase activity is measured in the presence or absence of the inhibitor.

  • Inhibitor Pre-incubation (Optional but Recommended): Resuspend the washed beads in kinase assay buffer containing the desired concentration of this compound or DMSO as a vehicle control. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation: To the bead slurry, add the kinase reaction mix.

    • Kinase Reaction Mix (Example):

      • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)

      • Substrate (a known or putative substrate of the kinase)

      • ATP (often radiolabeled [γ-32P]ATP for sensitive detection, or non-radiolabeled ATP for detection by phospho-specific antibodies)[10]

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation.[6][9] The optimal time and temperature may need to be determined empirically.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95-100°C for 5 minutes.[6]

IV. Analysis of Kinase Activity

The final step involves detecting the phosphorylated substrate to quantify kinase activity.

  • SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Detection:

    • Radiolabeled ATP: Expose the membrane to X-ray film or a phosphorimager to detect the radiolabeled, phosphorylated substrate.

    • Non-radiolabeled ATP: Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of the substrate. Subsequently, probe with an antibody against the total substrate for normalization.

  • Data Analysis: Quantify the band intensities using densitometry software. Kinase activity is determined by the amount of phosphorylated substrate, which should be normalized to the amount of immunoprecipitated kinase. The inhibitory effect of this compound is calculated by comparing the kinase activity in the presence of the inhibitor to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_input Signal Input cluster_receptor Receptor Activation cluster_kinase_cascade Kinase Cascade cluster_output Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds AS_Kinase Analog-Sensitive Kinase (AS-Kinase) Receptor_Tyrosine_Kinase->AS_Kinase Activates Downstream_Substrate Downstream Substrate AS_Kinase->Downstream_Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Substrate->Cellular_Response Leads to 1NM_PP1 This compound 1NM_PP1->AS_Kinase Inhibits

Caption: A generic signaling pathway illustrating the role of an analog-sensitive kinase and its specific inhibition by this compound.

Experimental Workflow Diagram

IP_Kinase_Assay_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_assay Kinase Assay cluster_analysis Analysis Cell_Lysis 1. Cell Lysis & Protein Extraction Quantification 2. Protein Quantification Cell_Lysis->Quantification Antibody_Incubation 3. Primary Antibody Incubation Quantification->Antibody_Incubation Bead_Binding 4. Protein A/G Bead Binding Antibody_Incubation->Bead_Binding Washing 5. Washing Bead_Binding->Washing Inhibitor_Incubation 6. This compound / DMSO Incubation Washing->Inhibitor_Incubation Kinase_Reaction 7. Add Substrate & ATP Inhibitor_Incubation->Kinase_Reaction Reaction_Termination 8. Terminate Reaction Kinase_Reaction->Reaction_Termination SDS_PAGE 9. SDS-PAGE & Western Blot Reaction_Termination->SDS_PAGE Detection 10. Detection of Phosphorylation SDS_PAGE->Detection Data_Analysis 11. Data Analysis Detection->Data_Analysis

Caption: Workflow for an immunoprecipitation kinase assay incorporating the use of the inhibitor this compound.

References

Application Notes and Protocols for Studying Cell Cycle Progression with 1-NM-PP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective kinase inhibitor 1-NM-PP1 to investigate cell cycle progression. By employing a chemical genetics approach with analog-sensitive (as) kinases, researchers can dissect the specific roles of individual kinases in cell cycle regulation with high temporal and target specificity.

Introduction

This compound is a cell-permeable pyrazolo[3,4-d]pyrimidine compound that acts as a potent and selective inhibitor of engineered kinases.[1] This "chemical genetics" strategy involves introducing a mutation in the ATP-binding pocket of a target kinase, creating a larger hydrophobic pocket that accommodates the bulky this compound inhibitor. This engineered kinase is termed an analog-sensitive (as) kinase. Wild-type kinases, with their smaller ATP-binding pockets, are largely unaffected by this compound at concentrations that potently inhibit the corresponding 'as' kinase.[2][3] This allows for the rapid and reversible inhibition of a specific kinase within a cellular context, providing a powerful tool to study its function in dynamic processes like the cell cycle.

Key kinases involved in cell cycle progression, such as Cyclin-Dependent Kinases (CDKs) and Polo-like kinases (Plks), have been successfully engineered to be sensitive to this compound, enabling precise dissection of their roles in G1/S transition, S phase progression, G2/M transition, and mitosis.[4][5][6]

Mechanism of Action

The selectivity of this compound arises from a "bump-and-hole" or "steric complementation" strategy. A bulky "gatekeeper" residue in the ATP-binding site of the wild-type kinase is mutated to a smaller amino acid, such as glycine or alanine.[2] This mutation creates an enlarged catalytic pocket (the "hole") that can accommodate the bulky naphthylmethyl group of this compound (the "bump").[2][3] Wild-type kinases with the larger gatekeeper residue sterically clash with this compound, preventing its binding.[3]

Mechanism_of_Action cluster_wt Wild-Type Kinase cluster_as Analog-Sensitive (as) Kinase wt_kinase ATP-Binding Pocket (Bulky Gatekeeper) atp_wt ATP atp_wt->wt_kinase Binds nmpp1_wt This compound nmpp1_wt->wt_kinase Steric Hindrance (No Binding) as_kinase Enlarged ATP-Binding Pocket (Small Gatekeeper) atp_as ATP atp_as->as_kinase Binds nmpp1_as This compound nmpp1_as->as_kinase Binds & Inhibits

Figure 1. Mechanism of this compound selective inhibition.

Data Presentation: Inhibitor Specificity

The efficacy and selectivity of this compound are demonstrated by the significant difference in its half-maximal inhibitory concentration (IC50) against wild-type (WT) and analog-sensitive (as) kinases.

Kinase TargetWild-Type (WT) IC50Analog-Sensitive (as) IC50Fold Selectivity (WT/as)Reference
v-Src28 µM4.3 nM~6500[1][7]
c-Fyn1.0 µM3.2 nM~312[1][7]
c-Abl3.4 µM120 nM~28[7]
CDK229 µM5.0 nM~5800[1][7]
CaMKII24 µM8.0 nM~3000[1][7]
Cdk7>10 µM (resistant)~50 nM>200[4]
Cdc28 (yeast CDK1)22 µM2.0 nM~11000[7]

Experimental Protocols

Protocol 1: Cell Synchronization and this compound Treatment for Cell Cycle Arrest Analysis

This protocol describes the synchronization of cells in a specific cell cycle phase followed by treatment with this compound to inhibit a target 'as' kinase and observe the effects on cell cycle progression.

Materials:

  • Mammalian cell line expressing the analog-sensitive kinase of interest (e.g., Cdk1-as, Plk1-as)

  • Complete cell culture medium

  • Synchronizing agent (e.g., Thymidine, Nocodazole)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate the cells at an appropriate density to ensure they are in the exponential growth phase at the time of synchronization.

  • Synchronization:

    • G1/S Block (Thymidine Block): Treat cells with 2 mM thymidine for 16-18 hours. To release, wash the cells twice with PBS and add fresh complete medium.

    • G2/M Block (Nocodazole Block): Treat cells with 50-100 ng/mL nocodazole for 12-16 hours.

  • Release and this compound Treatment:

    • Release cells from the synchronization block by washing with PBS and adding fresh, pre-warmed complete medium.

    • Simultaneously with the release, add this compound to the desired final concentration (typically in the range of 100 nM to 10 µM, optimization is required).[4][5] A DMSO vehicle control should be run in parallel.

  • Time-Course Collection: Harvest cells at various time points after release and treatment (e.g., 0, 3, 6, 9, 12, 24 hours).

  • Sample Preparation for Flow Cytometry:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution (G1, S, G2/M phases).

Experimental_Workflow_Synchronization start Seed Cells Expressing 'as'-Kinase sync Synchronize Cells (e.g., Thymidine or Nocodazole) start->sync release Release from Block sync->release treat Add this compound or DMSO (Control) release->treat collect Harvest Cells at Different Time Points treat->collect fix Fix and Permeabilize (e.g., 70% Ethanol) collect->fix stain Stain DNA (e.g., Propidium Iodide) fix->stain analyze Analyze by Flow Cytometry stain->analyze

Figure 2. Workflow for cell cycle analysis using this compound.

Protocol 2: In Vitro Kinase Assay to Determine IC50 of this compound

This protocol outlines a method to determine the IC50 value of this compound against both wild-type and analog-sensitive kinases.

Materials:

  • Purified wild-type and analog-sensitive kinase

  • Kinase-specific substrate (e.g., Histone H1 for CDKs)

  • Kinase reaction buffer

  • [γ-³²P]ATP

  • This compound (serial dilutions)

  • ATP solution

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare Kinase Reactions: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, the specific substrate, and the purified kinase (WT or as).

  • Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a DMSO vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate: Incubate the reactions at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reactions by adding SDS-PAGE loading buffer.

  • SDS-PAGE: Separate the reaction products by SDS-PAGE.

  • Visualize and Quantify: Dry the gel and expose it to a phosphorimager screen or autoradiography film. Quantify the band corresponding to the phosphorylated substrate.

  • Calculate IC50: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Use a suitable software to calculate the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates the central role of CDK1/Cyclin B in mitotic entry and how the chemical genetics approach using this compound can be used to dissect this process.

CDK1_Mitotic_Entry cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cyclinB Cyclin B Synthesis cdk1_cyclinB CDK1-Cyclin B (Inactive) cyclinB->cdk1_cyclinB Forms Complex wee1 Wee1/Myt1 cdk1_cyclinB->wee1 Inhibitory Phosphorylation cdc25 Cdc25 (Inactive) cdk1_cyclinB->cdc25 Activating Phosphorylation cdk1_active CDK1-Cyclin B (Active) cdc25->cdk1_active Removes Inhibitory Phosphates cdk1_active->wee1 Inhibits cdk1_active->cdc25 Activates (Positive Feedback) mitotic_events Mitotic Events (Chromosome Condensation, Spindle Assembly) cdk1_active->mitotic_events Phosphorylates Substrates nmpp1 This compound cdk1_as CDK1-as nmpp1->cdk1_as Inhibits cdk1_as->cdk1_active Replaces WT CDK1

Figure 3. Inhibition of mitotic entry via CDK1-as and this compound.

Troubleshooting and Considerations

  • Optimal this compound Concentration: The effective concentration of this compound can vary between cell lines and the specific 'as' kinase. It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits the 'as' kinase without causing off-target effects in the wild-type parental cell line.

  • Cell Line Generation: The generation of stable cell lines expressing the analog-sensitive kinase at near-endogenous levels is critical for obtaining physiologically relevant results.

  • Inhibitor Solubility and Stability: this compound is typically dissolved in DMSO.[8] Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced artifacts. Prepare fresh dilutions of this compound for each experiment.

  • Reversibility: The inhibitory effect of this compound is reversible. Washing the cells and replacing the medium with inhibitor-free medium can be used to study the consequences of restoring kinase activity.

By following these guidelines and protocols, researchers can effectively employ this compound as a powerful tool to elucidate the intricate roles of specific kinases in the regulation of the cell cycle.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-NM-PP1 Activity in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where the analog-sensitive kinase inhibitor, 1-NM-PP1, fails to exhibit activity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable small molecule inhibitor that selectively targets engineered protein kinases, known as analog-sensitive (AS) kinases.[1] The specificity of this compound is achieved through a "bump-and-hole" strategy. A bulky "gatekeeper" amino acid residue in the ATP-binding pocket of the target kinase is mutated to a smaller residue, creating a unique pocket.[1] This engineered pocket can accommodate the bulky this compound, which is sterically hindered from binding to wild-type kinases.[1] This allows for the highly specific inhibition of the engineered kinase, leaving the native cellular kinome largely unaffected.

Q2: At what concentration should I use this compound in my cell culture experiments?

A2: The effective concentration of this compound is highly dependent on the specific analog-sensitive kinase and the cell type. However, a general starting point is to perform a dose-response curve ranging from 0.1 µM to 10 µM.[2][3] For many AS-kinases, an IC50 in the low nanomolar range is observed in vitro, while in cellular assays, concentrations between 1-5 µM are often required to see a significant effect.[2][4] It is crucial to determine the optimal concentration for your specific system empirically.

Q3: How should I prepare and store my this compound stock solution?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[4] It is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use (up to one week), aliquots can be stored at 4°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: What are the essential controls for a this compound experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve the this compound.

  • Wild-Type (WT) Kinase Control: Cells expressing the wild-type version of your kinase of interest should not be affected by this compound. This control is crucial to confirm the inhibitor's specificity for the AS-kinase.

  • Catalytically Inactive Kinase Control: Cells expressing a catalytically "dead" version of your kinase can help to mimic the phenotype of complete kinase inhibition.[5]

  • Positive Control for Downstream Pathway Modulation: If possible, use a known activator or inhibitor of the signaling pathway to confirm that the downstream readout is responsive.

Troubleshooting Guide: Lack of this compound Activity

If you are not observing the expected phenotype after treating your cells with this compound, systematically work through the following potential issues.

Issue 1: Problems with the Analog-Sensitive (AS) Kinase

The most common reason for this compound inactivity is an issue with the engineered AS-kinase itself.

Question: How can I be sure my AS-kinase is correctly expressed and functional?

Answer: It is critical to validate the expression and activity of your AS-kinase before performing inhibition experiments. Some gatekeeper mutations can impair the catalytic activity or stability of the kinase.[6]

Validation Protocol: Confirming AS-Kinase Expression and Basal Activity
  • Confirm Expression by Western Blot:

    • Methodology:

      • Lyse cells expressing the wild-type (WT) kinase, the analog-sensitive (AS) kinase, and a negative control (e.g., untransfected cells).

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

      • Probe the membrane with an antibody specific to your kinase of interest.

      • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[2]

    • Expected Outcome: You should observe a band of the correct molecular weight corresponding to your kinase in the WT and AS-expressing cells, but not in the negative control. The expression levels of the WT and AS kinases should be comparable.

  • Assess Basal Phosphorylation of a Known Downstream Substrate:

    • Methodology:

      • Culture cells expressing the WT kinase, the AS-kinase, and a catalytically inactive mutant (if available).

      • Lyse the cells and perform a Western blot as described above.

      • Probe the membrane with a phospho-specific antibody for a known direct substrate of your kinase.

      • Strip and re-probe the membrane with an antibody against the total substrate protein to normalize for protein levels.[1]

    • Expected Outcome: Cells expressing the WT and AS-kinases should show a higher level of substrate phosphorylation compared to the negative control or cells with the catalytically inactive kinase. A significantly lower basal activity in the AS-kinase compared to the WT may indicate that the gatekeeper mutation has compromised its function.[6]

Issue 2: Problems with this compound Compound or Treatment

Question: My AS-kinase appears to be expressed and active, but this compound still has no effect. What could be wrong with the inhibitor or its application?

Answer: Issues with the compound's integrity, solubility, or cell permeability can lead to a lack of activity.

Troubleshooting Steps:
  • Verify this compound Integrity: If the compound has been stored for a long time or handled improperly, it may have degraded. Consider purchasing a new batch of the inhibitor.

  • Check for Solubility Issues: When diluting the this compound stock in your culture medium, ensure that it fully dissolves and does not precipitate. Precipitated compound will not be available to the cells.

  • Assess Cell Permeability: While this compound is designed to be cell-permeable, certain cell types with robust efflux pump activity (e.g., some cancer cell lines) might actively remove the compound. If this is suspected, co-treatment with an efflux pump inhibitor could be considered, though this can introduce off-target effects.

  • Optimize Treatment Duration and Concentration: The kinetics of inhibition can vary. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) in addition to a dose-response experiment to ensure you are not missing the optimal window for observing the desired effect.

Issue 3: Cellular Context and Experimental Readout

Question: I've validated my AS-kinase and am confident in my this compound treatment protocol, but I'm still not seeing the expected outcome. What else could be going on?

Answer: The cellular environment and the chosen experimental readout can significantly influence the observed results.

Troubleshooting Steps:
  • Consider Compensatory Signaling Pathways: Cells are complex systems. The inhibition of one kinase may lead to the activation of compensatory signaling pathways that mask the effect of your inhibitor. Broader phosphoproteomic analyses might be necessary to uncover such mechanisms.

  • Evaluate the Sensitivity of Your Assay: The downstream effect of inhibiting your kinase of interest might be subtle. Ensure that your chosen assay (e.g., cell viability, reporter gene expression, morphological analysis) is sensitive enough to detect these changes. A more direct and proximal readout, such as the phosphorylation of a direct substrate, is often more reliable.

  • Rule Out Off-Target Effects: Although this compound is highly selective, it's important to control for potential off-target effects.[7] Running the same experiment in cells expressing the wild-type kinase is the best way to identify any phenotypes that are not due to the specific inhibition of your AS-kinase.[3]

Quantitative Data Summary

The following table provides a summary of typical concentrations and IC50 values for this compound. Note that these are general ranges, and optimal values should be determined experimentally.

Kinase Target (Analog-Sensitive)IC50 (in vitro)Effective Concentration (in cells)Reference
v-Src-as14.3 nM1-10 µM[4]
c-Fyn-as13.2 nM1-10 µM[4]
CDK2-as15.0 nM1-10 µM[4]
CAMKII-as18.0 nM1-10 µM[4]
c-Abl-as2120 nM1-10 µM[4]
TgCDPK1~0.9 µM0.5-5 µM[8]

Visualizations

cluster_troubleshooting Troubleshooting Workflow for this compound Inactivity Start No this compound Activity Observed CheckAS Validate AS-Kinase Expression & Activity Start->CheckAS AS_Expressed Is AS-Kinase Expressed? CheckAS->AS_Expressed CheckInhibitor Verify this compound Compound & Treatment InhibitorOK Compound & Treatment OK? CheckInhibitor->InhibitorOK CheckAssay Assess Cellular Context & Experimental Readout AssayOK Is Assay Sensitive Enough? CheckAssay->AssayOK AS_Active Is AS-Kinase Active? AS_Expressed->AS_Active Yes FixExpression Troubleshoot Expression System AS_Expressed->FixExpression No AS_Active->CheckInhibitor Yes FixActivity Re-engineer AS-Kinase (potential activity loss) AS_Active->FixActivity No InhibitorOK->CheckAssay Yes FixInhibitor Optimize Treatment/ Replace Compound InhibitorOK->FixInhibitor No FixAssay Choose More Proximal Readout/Optimize Assay AssayOK->FixAssay No Success Problem Identified & Resolved AssayOK->Success Yes FixExpression->CheckAS FixActivity->CheckAS FixInhibitor->CheckInhibitor FixAssay->CheckAssay cluster_pathway Generic Signaling Pathway with AS-Kinase Signal Upstream Signal AS_Kinase Analog-Sensitive (AS) Kinase Signal->AS_Kinase Activates WT_Kinase Wild-Type Kinase Substrate Substrate AS_Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Leads to NM_PP1 This compound NM_PP1->WT_Kinase No Inhibition (Steric Hindrance) NM_PP1->AS_Kinase cluster_workflow Experimental Workflow for Validating this compound Activity Start Start GenerateCells Generate Cell Lines: 1. Wild-Type (WT) Kinase 2. AS-Kinase 3. Negative Control Start->GenerateCells ValidateExpression Validate Kinase Expression (Western Blot) GenerateCells->ValidateExpression AssessActivity Assess Basal Kinase Activity (Phospho-Substrate Western Blot) ValidateExpression->AssessActivity TreatCells Treat Cells with this compound Dose-Response & Time-Course AssessActivity->TreatCells AnalyzeReadout Analyze Downstream Readout (e.g., Phospho-Substrate Levels, Cell Viability, etc.) TreatCells->AnalyzeReadout Compare Compare AS vs. WT vs. Vehicle AnalyzeReadout->Compare Conclusion Conclude Specific Inhibition Compare->Conclusion Activity in AS cells only Troubleshoot Troubleshoot Compare->Troubleshoot No/Unexpected Activity

References

potential off-target effects of 1-NM-PP1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the kinase inhibitor 1-NM-PP1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable pyrazolo[3,4-d]pyrimidine (PP1) analog that acts as a potent and selective inhibitor of engineered kinases.[1][2][3] Its mechanism relies on a chemical genetics approach where a bulky "gatekeeper" residue in the ATP-binding pocket of a target kinase is mutated to a smaller amino acid, such as glycine or alanine.[4] This mutation creates a unique pocket in the kinase, termed an analog-sensitive (AS) kinase, which can accommodate the bulky naphthyl group of this compound.[4] In wild-type (WT) kinases, the larger gatekeeper residue sterically hinders this compound from binding, thus providing specificity.[4]

cluster_WT Wild-Type (WT) Kinase cluster_AS Analog-Sensitive (AS) Kinase WT_Kinase ATP Binding Pocket (Bulky Gatekeeper) NM_PP1_WT This compound WT_Kinase->NM_PP1_WT Steric Hindrance No_Inhibition No Inhibition AS_Kinase Enlarged ATP Pocket (Small Gatekeeper) NM_PP1_AS This compound AS_Kinase->NM_PP1_AS Binding Inhibition Inhibition

Caption: Mechanism of this compound selective inhibition.

Q2: What are the primary applications of this compound?

The primary application of this compound is to specifically inhibit the activity of a single, engineered AS-kinase in cells or organisms. This allows researchers to dissect the specific function of that kinase with high temporal resolution, overcoming the challenges of inhibiting highly homologous kinases with traditional inhibitors.[2][4] This chemical genetic approach has been used to study the roles of various kinases in both mammalian and yeast systems.[2]

Q3: How selective is this compound? Does it have off-target effects?

While this compound is highly selective for AS-kinases over their wild-type counterparts, it is not perfectly specific.[4] At higher concentrations, it can inhibit some wild-type kinases.[4] Kinase profiling studies have shown that at a concentration of 1 µM, this compound can weakly inhibit several wild-type kinases.[4] However, this weak in vitro inhibition may not always translate to off-target effects in a cellular context due to competition with high intracellular ATP concentrations (1-10 mM).[4] Prominent off-target kinases that might be affected include JNK, PIM, PRKG1/2, and CDK2/3.[5]

Q4: What is a typical working concentration for this compound?

The optimal concentration of this compound is highly dependent on the specific AS-kinase target and the experimental system.

  • In vitro kinase assays: IC50 values are often in the low nanomolar range for sensitive AS-kinases.[2][6][7]

  • Cell-based assays: Effective concentrations can vary. For example, homozygous Cdk7as/as HCT116 cells showed an IC50 of ~100 nM in a 96-hour cell viability assay, while wild-type cells were resistant to 10 µM.[7] In studies with Toxoplasma gondii, this compound inhibited the parasite's life cycle at concentrations greater than 500 nM.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system, using the lowest effective concentration to minimize potential off-target effects.

Q5: How should I prepare and store this compound?

  • Solubility: this compound is soluble in DMSO.[6] One supplier notes a solubility of 1-10 mg/mL in DMSO.[2]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.[3][6] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in your cell culture medium or assay buffer. Be aware that diluting a concentrated DMSO stock into aqueous solutions can sometimes cause the compound to precipitate. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls.

Q6: Is this compound toxic to cells or organisms?

The toxicity of this compound is generally low for wild-type cells at typical working concentrations, as they lack the engineered sensitive kinase. For instance, wild-type HCT116 cells are resistant to 10 µM this compound.[7] However, at very high concentrations, off-target effects can lead to cellular stress or toxicity. In yeast, 25 µM this compound caused a G1 delay in wild-type cells.[9] In a mouse model study of Toxoplasma gondii infection, a high dose of this compound administered via intraperitoneal injection was used to reduce the parasite load.[10] As with any inhibitor, it is crucial to include wild-type controls to assess any non-specific toxicity in your experimental system.

Troubleshooting Guide

start Unexpected Result Observed q1 Is the AS-kinase not inhibited? start->q1 q2 Are there effects in the WT control? start->q2 q3 Is cell toxicity or an unexpected phenotype observed? start->q3 a1_1 Verify AS-kinase expression and activity. q1->a1_1 Yes a2_1 Lower this compound concentration. q2->a2_1 Yes a3_1 Perform a dose-response for toxicity on WT cells. q3->a3_1 Yes a1_2 Increase this compound concentration (perform dose-response). a1_1->a1_2 a1_3 Check inhibitor integrity. (Use fresh aliquot). a1_2->a1_3 a1_4 Confirm gatekeeper mutation in your construct. a1_3->a1_4 a2_2 Confirm WT kinase is not a known off-target. a2_1->a2_2 a2_3 Check final DMSO concentration in vehicle control. a2_2->a2_3 a3_2 Lower this compound concentration to minimum effective dose. a3_1->a3_2 a3_3 Reduce treatment duration. a3_2->a3_3 a3_4 Consider secondary effects of target kinase inhibition. a3_3->a3_4

Caption: Troubleshooting workflow for this compound experiments.

Problem: My analog-sensitive (AS) kinase is not being inhibited.

  • Possible Cause 1: Suboptimal Inhibitor Concentration. Some AS-kinases are less sensitive to this compound than others.[4]

    • Solution: Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 for your specific AS-kinase.

  • Possible Cause 2: Inhibitor Degradation. Improper storage or multiple freeze-thaw cycles may have degraded the compound.

    • Solution: Use a fresh aliquot of your this compound stock solution. When in doubt, purchase a new batch of the inhibitor.

  • Possible Cause 3: Issues with AS-Kinase Construct. The gatekeeper mutation may not have been correctly introduced, or the expressed protein may be inactive.

    • Solution: Sequence-verify your AS-kinase expression vector. Confirm expression and baseline activity of the AS-kinase before inhibition experiments.

  • Possible Cause 4: High ATP Concentration in Assay. In in vitro assays, very high concentrations of ATP can outcompete this compound for binding.

    • Solution: If possible, perform the kinase assay at or below the Km for ATP of your target kinase to increase the apparent potency of the inhibitor.

Problem: I am observing effects in my wild-type (WT) control.

  • Possible Cause 1: High Inhibitor Concentration. At high concentrations, this compound can inhibit certain WT kinases.[4] For example, 25 µM this compound was found to cause a G1 delay in wild-type yeast cells.[9]

    • Solution: Lower the concentration of this compound to the minimum required to inhibit the AS-kinase. Ensure you have performed a careful dose-response on both AS and WT systems.

  • Possible Cause 2: Your WT Kinase is a Natural Off-Target. Your kinase of interest, or another kinase in the signaling pathway you are studying, may be naturally sensitive to this compound.

    • Solution: Consult kinase selectivity data (see Table 2) to see if your kinase or related kinases are known off-targets. If so, you may need to use a different PP1 analog with a better selectivity profile or interpret your results with caution.

  • Possible Cause 3: Solvent Effects. The vehicle (DMSO) may be causing effects at the concentration used.

    • Solution: Ensure your vehicle control has the exact same final concentration of DMSO as your experimental conditions and that this concentration is non-toxic (e.g., <0.5%).

Data Summaries

Table 1: IC50 Values of this compound for Analog-Sensitive (AS) Kinases

Analog-Sensitive (AS) KinaseIC50 (nM)
v-Src-as14.2 - 4.3
c-Fyn-as13.2
CDK2-as15.0
CAMKII-as18.0
c-Abl-as2120
TrkA-F592A~3
TrkB-F616A~3
Cdk7 (from Cdk7as/as cells)~50

Data sourced from[2][6]

Table 2: IC50 Values of this compound for Wild-Type (WT) Kinases

Wild-Type (WT) KinaseIC50 (µM)
v-Src1.0 - 28
c-Fyn0.6 - 1.0
c-Abl0.6
CDK218 - 29
CaMK II22 - 24

Data sourced from[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution: Centrifuge the vial of this compound powder briefly. To make a 10 mM stock solution (MW: 331.4 g/mol ), add 301.7 µL of anhydrous DMSO per 1 mg of compound. Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of Working Solution: On the day of the experiment, thaw a single aliquot. Perform serial dilutions into pre-warmed, sterile cell culture medium or assay buffer to achieve the desired final concentrations. Mix thoroughly by gentle vortexing or inversion after each dilution step.

  • Control Preparation: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Protocol 2: General Protocol for Cell-Based Inhibition Assays

step1 1. Cell Plating Plate AS- and WT-expressing cells at desired density. step2 2. Cell Adherence Allow cells to adhere and grow (typically 12-24h). step1->step2 step3 3. Inhibitor Treatment Prepare serial dilutions of this compound and vehicle control in media. step2->step3 step4 4. Media Exchange Replace old media with media containing inhibitor/vehicle. step3->step4 step5 5. Incubation Incubate for desired treatment duration (e.g., 1h, 24h, 48h). step4->step5 step6 6. Assay Endpoint Perform downstream analysis: - Western Blot (p-Kinase) - Viability Assay (MTT) - Immunofluorescence step5->step6

Caption: General workflow for a cell-based this compound experiment.
  • Cell Seeding: Seed cells expressing the AS-kinase and WT-kinase in parallel into appropriate culture plates (e.g., 96-well for viability, 6-well for western blotting). Allow cells to adhere and reach the desired confluency (typically 12-24 hours).

  • Dose-Response Preparation: Prepare a series of this compound dilutions in culture medium. A typical dose-response might include concentrations from 1 nM to 10 µM. Also, prepare a vehicle-only control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1 hour for acute signaling inhibition, 24-96 hours for viability or proliferation effects).

  • Analysis: After incubation, process the cells for the desired downstream analysis. This could include:

    • Western Blotting: Lyse cells to prepare protein extracts and probe for phosphorylation of the kinase's known substrate to confirm target inhibition.

    • Cell Viability Assay: Use assays like MTT or CellTiter-Glo to assess the effect on cell viability or proliferation.[7]

    • Immunofluorescence: Fix cells and perform immunofluorescence to observe changes in protein localization or cellular morphology.

References

Technical Support Center: Optimizing 1-NM-PP1 Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-NM-PP1, a potent and selective inhibitor of analog-sensitive (AS) kinases. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for maximal inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable small molecule inhibitor that selectively targets protein kinases that have been genetically engineered to be "analog-sensitive" (AS-kinases).[1][2] This engineering typically involves mutating a bulky "gatekeeper" amino acid residue in the ATP-binding pocket to a smaller one, such as glycine or alanine. This modification creates a unique pocket that this compound can bind to with high affinity, while its bulky structure prevents it from effectively inhibiting most wild-type (WT) kinases.[3][4] This technology allows for the highly specific and reversible inhibition of a single kinase within a complex biological system.

Q2: What is a typical starting concentration and incubation time for this compound?

A2: The optimal concentration and incubation time for this compound are highly dependent on the specific AS-kinase, the cell type, and the experimental goals. However, a common starting point for cell-based assays is a concentration range of 1 to 10 µM. For in vitro kinase assays, much lower concentrations in the nanomolar range are often sufficient.[5][6] Incubation times can vary from a few minutes for rapid signaling events to several days for cell viability or proliferation assays.[3][6][7] A time-course experiment is strongly recommended to determine the optimal incubation period for your specific system.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a crystalline solid and is soluble in DMSO.[1][5] For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C.[6] When preparing working solutions, it is advisable to use fresh DMSO to avoid solubility issues.[5] For in vivo experiments, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil may be necessary, and these should be prepared fresh on the day of use.[6] If precipitation occurs during preparation, gentle warming at 37°C or sonication can help to dissolve the compound.[6][8]

Troubleshooting Guide

Issue 1: Suboptimal or No Inhibition of the Target AS-Kinase

If you are observing weaker than expected or no inhibition of your target analog-sensitive kinase, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Incorrect this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific AS-kinase and cell type.
Insufficient Incubation Time Conduct a time-course experiment to identify the optimal incubation period for achieving maximal inhibition. Some cellular effects may take longer to manifest.[6]
Compound Degradation Ensure your this compound stock solution has been stored properly at -20°C or -80°C.[6] Prepare fresh dilutions for each experiment.
High Intracellular ATP Levels High concentrations of cellular ATP can compete with this compound for binding to the kinase. While challenging to control, this is a factor to consider in your experimental design.
Ineffective AS-Kinase Expression Verify the expression and activity of your analog-sensitive kinase in your experimental system using techniques like Western blotting or an in vitro kinase assay.

Issue 2: Observed Off-Target Effects

While this compound is highly selective, off-target effects can occur, especially at higher concentrations.

Potential Cause Troubleshooting Steps
Inhibition of Wild-Type Kinases Some wild-type kinases can be inhibited by this compound, although with much lower potency.[4][9] Review published selectivity data and compare your working concentration to the known IC50 values for off-target kinases. Consider lowering the this compound concentration.
Cellular Phenotype is Not Target-Specific The observed phenotype may be due to the inhibition of an unintended kinase.[10] Perform control experiments using cells that do not express the AS-kinase of interest. A rescue experiment with a drug-resistant version of your target kinase can also confirm on-target effects.

Quantitative Data: this compound Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various analog-sensitive (AS) and wild-type (WT) kinases. This data highlights the selectivity of the inhibitor for the engineered kinases.

KinaseIC50 (nM)Kinase TypeReference
v-Src-as14.3AS-Kinase[5][6]
c-Fyn-as13.2AS-Kinase[5][6]
CDK2-as15.0AS-Kinase[5]
CAMKII-as18.0AS-Kinase[5]
c-Abl-as2120AS-Kinase[5]
Cdk7 (from Cdk7as/as cells)~50AS-Kinase[6]
v-Src28,000WT-Kinase[1]
c-Fyn1,000WT-Kinase[1]
CDK229,000WT-Kinase[1]
CAMKII24,000WT-Kinase[1]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for a Cell-Based Assay

This protocol outlines a general procedure for determining the optimal this compound incubation time to achieve maximal inhibition of a downstream signaling event.

  • Cell Seeding: Plate your cells expressing the AS-kinase at a consistent density in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Preparation of this compound: Prepare a series of dilutions of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO).

  • Time-Course Treatment: Treat the cells with a fixed, predetermined concentration of this compound (based on a prior dose-response experiment) for varying durations (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).

  • Cell Lysis: At the end of each incubation period, wash the cells with cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Downstream Analysis: Analyze the cell lysates to assess the phosphorylation status of a known downstream substrate of your target kinase. Western blotting is a common method for this analysis.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to a loading control. The optimal incubation time is the shortest duration that results in maximal dephosphorylation of the substrate.

Protocol 2: In Vitro Kinase Assay

This protocol describes a method for assessing the direct inhibitory effect of this compound on a purified AS-kinase.

  • Reagents:

    • Purified wild-type and AS-kinase.

    • Kinase buffer (e.g., 25 mM HEPES-NaOH pH 7.4, 10 mM NaCl, 10 mM MgCl2, 1 mM DTT).[8]

    • Substrate peptide or protein.

    • [γ-³²P]ATP or unlabeled ATP for non-radioactive methods.

    • This compound stock solution in DMSO.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the AS-kinase, its substrate, and kinase buffer.

    • Add varying concentrations of this compound or a DMSO vehicle control.

    • Pre-incubate the mixture for 10-15 minutes at room temperature.[11]

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP (with a tracer amount of [γ-³²P]ATP if using a radioactive method).

    • Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).[8][12]

  • Detection of Kinase Activity:

    • Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity.[11]

    • Non-Radioactive Methods: Use a commercial kit to measure ATP consumption or an antibody-based method (e.g., ELISA, Western blot) to detect substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

AS_Kinase_Inhibition cluster_WT Wild-Type Kinase cluster_AS Analog-Sensitive (AS) Kinase cluster_Inhibition Inhibition by this compound WT_ATP ATP WT_Pocket ATP-Binding Pocket (Bulky Gatekeeper) WT_ATP->WT_Pocket Binds WT_Kinase Active Kinase WT_Pocket->WT_Kinase Activates WT_Substrate Substrate WT_Kinase->WT_Substrate WT_pSubstrate Phosphorylated Substrate WT_Substrate->WT_pSubstrate Phosphorylation AS_ATP ATP AS_Pocket Engineered Pocket (Small Gatekeeper) AS_ATP->AS_Pocket Binds AS_Kinase Active Kinase AS_Pocket->AS_Kinase Activates AS_Substrate Substrate AS_Kinase->AS_Substrate AS_pSubstrate Phosphorylated Substrate AS_Substrate->AS_pSubstrate Phosphorylation Inhibitor This compound WT_Pocket_Inhib No Binding (Steric Hindrance) Inhibitor->WT_Pocket_Inhib AS_Pocket_Inhib High-Affinity Binding Inhibitor->AS_Pocket_Inhib Inactive_Kinase Inactive Kinase AS_Pocket_Inhib->Inactive_Kinase No_Phospho No Phosphorylation Inactive_Kinase->No_Phospho Troubleshooting_Workflow Start Start: Suboptimal Inhibition Observed Check_Conc Is this compound concentration optimized? Start->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Time Is incubation time sufficient? Check_Conc->Check_Time Yes Dose_Response->Check_Time End Maximal Inhibition Achieved Dose_Response->End Time_Course Conduct Time-Course Experiment Check_Time->Time_Course No Check_Compound Is the compound active? Check_Time->Check_Compound Yes Time_Course->Check_Compound Time_Course->End Fresh_Stock Use Fresh Stock/Dilutions Check_Compound->Fresh_Stock No Check_Kinase Is AS-Kinase expressed and active? Check_Compound->Check_Kinase Yes Fresh_Stock->Check_Kinase Fresh_Stock->End Verify_Expression Verify Expression/Activity (e.g., Western Blot) Check_Kinase->Verify_Expression No Check_Kinase->End Yes Consider_Off_Target Consider Off-Target Effects or High ATP Levels Verify_Expression->Consider_Off_Target Verify_Expression->End

References

unexpected phenotypes observed with 1-NM-PP1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes with 1-NM-PP1 treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable pyrazolo[3,4-d]pyrimidine (PP1) analog. It functions as a selective inhibitor of engineered protein kinases, known as analog-sensitive (AS-kinases).[1][2] These kinases are genetically modified to have an enlarged ATP-binding pocket, typically by mutating a bulky "gatekeeper" residue to a smaller amino acid like glycine or alanine. This modification allows the bulky this compound to bind and inhibit the kinase, an interaction that does not occur with wild-type kinases.[3] This "chemical genetics" approach enables the specific and reversible inhibition of a target kinase in vitro and in vivo.[2]

Q2: I'm observing a phenotype in my wild-type (non-AS-kinase expressing) control cells upon this compound treatment. What could be the cause?

Observing a phenotype in wild-type cells is a common concern and can be attributed to several factors:

  • Off-target inhibition: While this compound is highly selective for AS-kinases, it can inhibit some wild-type kinases, albeit at higher concentrations.[4] In vitro screens have shown that this compound can weakly target some wild-type kinases.[4]

  • Cellular context: The high intracellular concentration of ATP (1-10 mM) can often out-compete the inhibitory effects of this compound on wild-type kinases, meaning that weak in vitro inhibition may not always translate to a cellular effect.[4]

  • Metabolic or pathway-specific sensitivities: In some cases, the observed phenotype might be specific to the cell line or organism's genetic background. For example, a G1 delay was observed in wild-type yeast treated with 25 µM this compound, which was linked to adenine auxotrophy and could be alleviated by supplementing the medium with adenine.[5]

Q3: How can I confirm that the observed phenotype is due to the inhibition of my target AS-kinase and not an off-target effect?

Several key experiments are crucial for validating the specificity of this compound's effect:

  • Dose-response curve: Perform a dose-response experiment in both your AS-kinase expressing cells and the wild-type parental cells. A specific effect should be observed at a significantly lower concentration of this compound in the AS-kinase cells.

  • Resistant allele control: Introduce a second mutation in your AS-kinase that confers resistance to this compound (e.g., mutating the gatekeeper residue back to a bulky amino acid). If the phenotype is reversed in the presence of this compound in cells expressing the resistant allele, it strongly suggests the effect is on-target. For instance, a glycine to methionine mutation at position 128 of Toxoplasma gondii CDPK1 conferred resistance to this compound.[3][6]

  • Kinase-dead control: Expressing a catalytically inactive ("kinase-dead") version of your target kinase can help to distinguish between effects due to kinase inhibition versus scaffolding functions of the protein.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No observable phenotype in AS-kinase expressing cells after this compound treatment. 1. Insufficient this compound concentration or potency: The IC50 of this compound can vary between different AS-kinases. 2. Cell permeability issues: The compound may not be efficiently entering the cells.[7] 3. Incorrect AS-kinase construct: The mutation may not have been correctly introduced or the kinase may not be expressed.1. Increase this compound concentration: Perform a dose-response experiment to determine the optimal concentration. 2. Verify AS-kinase expression: Confirm the expression of your AS-kinase via Western blot or other methods. 3. Sequence verify your construct: Ensure the gatekeeper mutation is correct.
Phenotype observed in both AS-kinase and wild-type cells. 1. Off-target effects of this compound: The inhibitor may be affecting other endogenous kinases.[4][8] 2. Solvent (DMSO) toxicity: The vehicle for this compound may be causing a phenotype at high concentrations.1. Titrate this compound to the lowest effective concentration for the AS-kinase. 2. Perform a resistant allele control experiment. 3. Include a vehicle-only (e.g., DMSO) control in your experiments.
Variability in results between experiments. 1. This compound degradation: The compound can be sensitive to air and light. 2. Inconsistent cell culture conditions. 1. Aliquot and store this compound at -20°C, protected from light. Use fresh dilutions for each experiment. 2. Standardize cell density, passage number, and other culture parameters.

Quantitative Data: this compound IC50 Values

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against various wild-type and analog-sensitive kinases.

Table 1: IC50 Values for Analog-Sensitive (AS) Kinases

KinaseIC50 (nM)
v-Src-as14.3
c-Fyn-as13.2
CDK2-as15.0
CAMKII-as18.0
c-Abl-as2120
TrkB-F616A~3
TrkA-F592A~3
Cdk7as/as~50

Data compiled from multiple sources.[9][10][11][12]

Table 2: IC50 Values for Wild-Type Kinases

KinaseIC50 (µM)
v-Src1.0 - 28
c-Fyn0.6 - 1.0
c-Abl0.6 - 3.4
CDK218 - 29
CaMK II22 - 24

Data compiled from multiple sources.[11][12][13]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

This protocol is a general guideline for determining the IC50 of this compound against a target kinase.

  • Prepare Kinase Reaction Buffer: A typical buffer may contain 25 mM HEPES-NaOH (pH 7.4), 10 mM MgCl2, 1 mg/ml bovine serum albumin, and 2 µM dithiothreitol.[3]

  • Prepare Reagents:

    • Purified kinase (AS-kinase or wild-type).

    • Substrate (e.g., a specific peptide like syntide-2 or a protein like histone H1).[3][12]

    • [γ-³²P]ATP.

    • A serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer.

    • Add the desired concentration of this compound or DMSO (for control).

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at the optimal temperature (e.g., 23°C or 30°C) for a set time (e.g., 10-30 minutes).[12]

  • Stop Reaction and Quantify:

    • Stop the reaction by adding a stop solution (e.g., EDTA or spotting onto phosphocellulose paper).

    • Quantify the incorporation of ³²P into the substrate using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration.

    • Plot the percentage of activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 96 hours).[10]

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability.

    • Plot cell viability against the this compound concentration to determine the IC50 for cell growth inhibition.

Visualizations

AS_Kinase_Inhibition cluster_wildtype Wild-Type Kinase cluster_as Analog-Sensitive (AS) Kinase WT_Kinase Wild-Type Kinase (Bulky Gatekeeper) No_Inhibition No Inhibition (Steric Hindrance) ATP_WT ATP ATP_WT->WT_Kinase NM_PP1_WT This compound NM_PP1_WT->WT_Kinase AS_Kinase AS-Kinase (Small Gatekeeper) Inhibition Inhibition ATP_AS ATP ATP_AS->AS_Kinase NM_PP1_AS This compound NM_PP1_AS->AS_Kinase

Caption: Mechanism of selective inhibition of AS-Kinases by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_WT Phenotype in Wild-Type Control? Start->Check_WT Dose_Response Perform Dose-Response in WT and AS Cells Check_WT->Dose_Response Yes No_Phenotype No Phenotype in AS-Kinase Cells Check_WT->No_Phenotype No Resistant_Allele Resistant Allele Control Dose_Response->Resistant_Allele On_Target Phenotype is Likely On-Target Resistant_Allele->On_Target Phenotype Rescued Off_Target Potential Off-Target Effect or Artifact Resistant_Allele->Off_Target Phenotype Persists Check_Expression Verify AS-Kinase Expression No_Phenotype->Check_Expression Yes Increase_Conc Increase this compound Concentration Check_Expression->Increase_Conc

Caption: Troubleshooting workflow for unexpected this compound phenotypes.

References

Technical Support Center: Controlling for 1-NM-PP1 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the off-target effects of 1-NM-PP1 in experiments utilizing analog-sensitive (AS) kinase technology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable, ATP-competitive inhibitor designed to selectively target engineered protein kinases, known as analog-sensitive (AS) kinases.[1][2] The selectivity of this compound is achieved through a "bump-and-hole" strategy. A bulky amino acid residue in the ATP-binding pocket of the wild-type kinase, termed the "gatekeeper" residue, is mutated to a smaller residue (e.g., glycine or alanine).[3] This mutation creates a hydrophobic pocket that can accommodate the bulky naphthyl group of this compound, which would otherwise sterically clash with the gatekeeper residue of wild-type kinases.[1] This allows for potent and specific inhibition of the engineered AS-kinase.

Q2: What are the known off-target effects of this compound?

A2: While designed for specificity, this compound can exhibit off-target activity, particularly at higher concentrations, by inhibiting certain wild-type (WT) kinases.[1][4] These off-target effects are more likely to occur with WT kinases that naturally possess a smaller gatekeeper residue (e.g., threonine, valine, serine).[1] Prominent off-target kinases that have been identified include members of the Src family, JNK, PIM, and others.[5][6] It is crucial to be aware of the potential off-target profile of this compound in your experimental system.

Q3: What is a typical working concentration for this compound in cell-based assays?

A3: The optimal working concentration of this compound is highly dependent on the specific AS-kinase being targeted, the cell type, and the intracellular ATP concentration. Generally, concentrations ranging from 1 to 10 µM are used.[7] However, it is strongly recommended to perform a dose-response experiment to determine the minimal effective concentration that inhibits the AS-kinase without significantly affecting wild-type kinases.

Q4: How can I be sure the observed phenotype is due to inhibition of my target AS-kinase and not an off-target effect?

A4: This is a critical question in any chemical genetics experiment. The most rigorous approach involves a combination of control experiments:

  • Wild-Type Control: Treat cells that do not express the AS-kinase (parental cell line) with the same concentration of this compound. Any observed phenotype in these cells is likely due to an off-target effect.

  • Dose-Response Analysis: Perform a dose-response curve for your phenotype of interest. An on-target effect should correlate with the IC50 of this compound for your specific AS-kinase.

  • Rescue Experiment: Express a drug-resistant version of your target kinase. This is typically achieved by introducing a second mutation that prevents this compound binding while preserving kinase activity. If the phenotype is rescued in the presence of this compound, it strongly suggests the effect is on-target.

  • Use of a Structurally Different Inhibitor: If available, using a different bulky inhibitor that also targets your AS-kinase can help confirm that the phenotype is not due to a unique off-target effect of this compound.

Troubleshooting Guide

Issue 1: I am observing a phenotype in my wild-type control cells treated with this compound.

  • Potential Cause: This is a clear indication of an off-target effect at the concentration you are using.

  • Solution:

    • Lower the Concentration: Perform a dose-response experiment to find the lowest effective concentration of this compound that still inhibits your AS-kinase but minimizes the effect on the wild-type cells.

    • Consult Off-Target Databases: Review published data on the off-target profile of this compound to identify potential kinases being inhibited in your control cells. This may provide insight into the unexpected phenotype.

    • Alternative Inhibitors: Consider using an alternative analog-sensitive kinase inhibitor with a different off-target profile.

Issue 2: I am not observing the expected phenotype in my AS-kinase expressing cells after this compound treatment.

  • Potential Cause 1: Ineffective inhibition of the target AS-kinase.

    • Solution:

      • Verify AS-Kinase Expression: Confirm the expression of your AS-kinase using Western blotting.

      • Confirm this compound Activity: Ensure your this compound stock is not degraded. Prepare fresh dilutions for each experiment.

      • Increase this compound Concentration: Perform a dose-response experiment to see if a higher concentration is required to inhibit your specific AS-kinase in your cellular context. Be mindful of potential off-target effects at higher concentrations.

      • Check Cellular ATP Levels: High intracellular ATP concentrations can compete with this compound. While difficult to control, this is a factor to consider.

  • Potential Cause 2: The observed phenotype is not dependent on the catalytic activity of the kinase.

    • Solution: Consider that your kinase may have a scaffolding function independent of its catalytic activity. This compound only inhibits the kinase activity.[8] To investigate scaffolding functions, you may need to use genetic approaches like siRNA or CRISPR to deplete the entire protein.

Issue 3: My in vitro kinase assay results do not correlate with my cell-based assay results.

  • Potential Cause: Discrepancies between in vitro and cellular assays are common.

    • Solution:

      • ATP Concentration: In vitro kinase assays are often performed at low ATP concentrations, which can overestimate the potency of ATP-competitive inhibitors like this compound. Ensure your in vitro assay conditions, particularly the ATP concentration, mimic physiological levels as closely as possible.

      • Cellular Permeability and Stability: this compound may have different permeability or stability in your specific cell type.

      • Presence of Other Cellular Factors: The cellular environment contains numerous factors that can influence kinase activity and inhibitor binding, which are absent in a purified in vitro system.

Quantitative Data Summary

The following tables provide a summary of the inhibitory activity of this compound against various analog-sensitive (AS) and wild-type (WT) kinases. These values are intended as a guide, and it is recommended to determine the IC50 for your specific experimental system.

Table 1: Inhibitory Potency (IC50) of this compound against Analog-Sensitive (AS) Kinases

KinaseGatekeeper MutationIC50 (nM)Reference(s)
v-Src-as1I338G4.2[1]
c-Fyn-as1T347G3.2[1]
Cdk2-as1F80G5.0[1]
CAMKII-as1F90G8.0[1]
Cdk7-asF91G~50[2]
TgCDPK1G128 (endogenous)900[8]

Table 2: Inhibitory Potency (IC50) of this compound against Wild-Type (WT) Kinases

KinaseIC50 (µM)Reference(s)
v-Src28[1]
c-Fyn1.0[1]
Cdk229[1]
CAMKII24[1]
c-Abl0.6[9]
Lck1.76[10]
PTK62.5[10]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine this compound IC50

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.

Materials:

  • Purified active kinase (AS-mutant or WT)

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • [γ-³²P]ATP or unlabeled ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

Procedure:

  • Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in kinase reaction buffer. The final concentrations should span a range appropriate for the expected IC50 value (e.g., from 1 nM to 100 µM). Include a DMSO-only control.

  • Prepare Kinase Reaction Mix: In a microplate well, combine the purified kinase and its specific substrate in the kinase reaction buffer.

  • Pre-incubation: Add the diluted this compound or DMSO control to the kinase reaction mix and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the Reaction: Add ATP (radiolabeled or unlabeled, at a concentration close to the Km for the kinase, if known) to initiate the kinase reaction.

  • Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Terminate the Reaction: Stop the reaction according to the detection method being used (e.g., by adding SDS-PAGE loading buffer for radiometric assays or the stop reagent for luminescence-based assays).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-Based Assay: Follow the manufacturer's protocol to measure the amount of ADP produced (e.g., using the ADP-Glo™ assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot to Validate this compound Target Engagement in Cells

This protocol describes how to assess the phosphorylation status of a known downstream substrate of an AS-kinase following treatment with this compound. A decrease in substrate phosphorylation upon treatment is indicative of on-target engagement.

Materials:

  • Cells expressing the AS-kinase of interest and control wild-type cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities of the phosphorylated and total substrate proteins. Normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the phosphorylation of the substrate in the AS-kinase expressing cells, but not in the wild-type cells, confirms on-target engagement of this compound.

Visualizations

cluster_WT Wild-Type Kinase cluster_AS Analog-Sensitive (AS) Kinase WT_ATP ATP WT_Kinase ATP-Binding Pocket (Bulky Gatekeeper) WT_ATP->WT_Kinase NM_PP1_WT This compound NM_PP1_WT->WT_Kinase Steric_Clash Steric Clash AS_ATP ATP AS_Kinase Enlarged ATP-Binding Pocket (Small Gatekeeper) AS_ATP->AS_Kinase NM_PP1_AS This compound NM_PP1_AS->AS_Kinase Inhibition

Caption: Mechanism of this compound selectivity for AS-kinases.

Start Experiment with This compound Phenotype Observe Phenotype in AS-Kinase Cells? Start->Phenotype WT_Control Phenotype in WT Control Cells? Phenotype->WT_Control Yes No_Effect No Observed Effect Phenotype->No_Effect No On_Target Likely On-Target Effect WT_Control->On_Target No Off_Target Potential Off-Target Effect WT_Control->Off_Target Yes Troubleshoot Troubleshoot: - Check [Inhibitor] - Verify AS-Kinase Expression No_Effect->Troubleshoot

Caption: Troubleshooting workflow for this compound experiments.

RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src_AS Src (AS-Kinase) RTK->Src_AS Integrin Integrin Integrin->Src_AS FAK FAK Src_AS->FAK PI3K PI3K Src_AS->PI3K Ras Ras Src_AS->Ras STAT3 STAT3 Src_AS->STAT3 NM_PP1 This compound NM_PP1->Src_AS Migration Migration FAK->Migration Akt Akt PI3K->Akt MAPK MAPK Pathway Ras->MAPK Proliferation Proliferation STAT3->Proliferation Survival Survival Akt->Survival MAPK->Proliferation

Caption: Simplified Src signaling pathway and the point of inhibition by this compound.

References

Technical Support Center: Managing Cell Toxicity with 1-NM-PP1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing cell toxicity issues that may arise when using high concentrations of 1-NM-PP1, a potent and selective inhibitor of analog-sensitive (AS) kinases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable pyrazolo[3,4-d]pyrimidine compound. It functions as a selective ATP-competitive inhibitor of protein kinases that have been genetically engineered to be "analog-sensitive" (AS). This is typically achieved by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid, such as glycine or alanine. This modification creates a space that allows this compound to bind with high affinity to the mutant kinase, while having a much lower affinity for wild-type (WT) kinases.[1][2][3]

Q2: At what concentration does this compound typically become toxic to cells?

The concentration at which this compound exhibits cytotoxicity is highly dependent on the specific cell line and the expression of analog-sensitive kinases.

  • For cells expressing an AS-kinase: The effective concentration for inhibiting the target kinase is typically in the low nanomolar range. Cytotoxicity can be observed at concentrations slightly above the IC50 for the target AS-kinase, and a dose-response experiment is crucial. For example, in HCT116 cells expressing Cdk7as/as, the IC50 for cell viability is approximately 100 nM after 96 hours of exposure.[4][5]

  • For wild-type cells (not expressing an AS-kinase): These cells are generally much more resistant to this compound. For instance, wild-type HCT116 cells show resistance to concentrations up to 10 µM.[4][5] However, at higher micromolar concentrations, off-target effects can lead to toxicity.

Q3: What are the potential off-target effects of this compound at high concentrations?

While designed for selectivity, high concentrations of this compound can inhibit some wild-type kinases. The degree of off-target inhibition depends on the specific kinase and the concentration of this compound used. Some kinases that may be inhibited by this compound at higher concentrations include members of the Src family, JNK, and PIM kinases.[6] Such off-target inhibition can lead to unintended biological effects and cytotoxicity.

Q4: How can I distinguish between on-target and off-target toxicity?

Distinguishing between on-target and off-target effects is a critical aspect of using chemical inhibitors. Here are a few strategies:

  • Use a rescue experiment: Express a drug-resistant version of your target AS-kinase. If the observed toxicity is on-target, the resistant version should rescue the phenotype.

  • Use a structurally different inhibitor: If another selective inhibitor for your AS-kinase is available, check if it phenocopies the effects of this compound.

  • Perform experiments in wild-type cells: Compare the effects of this compound in your AS-kinase expressing cells with the wild-type parental cell line. Toxicity observed only in the AS-kinase line is more likely to be on-target.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with high concentrations of this compound.

Issue 1: I'm observing high levels of cell death in my AS-kinase expressing cells at a concentration that should only inhibit the target kinase.

  • Possible Cause: The effective concentration of this compound might be lower than anticipated for your specific cell line and experimental conditions.

  • Solution:

    • Perform a detailed dose-response curve: Determine the precise IC50 for both target inhibition and cell viability in your specific cell line.

    • Optimize treatment duration: Reduce the incubation time with this compound. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find a window where target inhibition is achieved with minimal toxicity.

    • Check for solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1%).

Issue 2: My wild-type control cells are also showing signs of toxicity at high concentrations of this compound.

  • Possible Cause: You are likely observing off-target toxicity due to the inhibition of other wild-type kinases.

  • Solution:

    • Lower the concentration: Use the lowest effective concentration of this compound that gives you the desired on-target effect.

    • Use a more selective inhibitor: If available, consider using a different AS-kinase inhibitor with a distinct off-target profile.

    • Perform kinome-wide profiling: If the off-target effects are a significant concern for your research question, consider performing a kinome-wide selectivity screen to identify the specific off-target kinases.

Issue 3: I am unsure if the observed cell death is due to apoptosis or necrosis.

  • Possible Cause: High concentrations of kinase inhibitors can induce different cell death pathways depending on the cell type and the specific off-target effects.

  • Solution:

    • Perform specific cell death assays:

      • Apoptosis: Use assays to detect caspase activation (e.g., Caspase-3/7 activity assay), or Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

      • Necrosis: Measure the release of lactate dehydrogenase (LDH) into the culture medium.

    • Analyze cell morphology: Observe the cells under a microscope for characteristic morphological changes associated with apoptosis (cell shrinkage, membrane blebbing) or necrosis (cell swelling, membrane rupture).

Data Presentation

Table 1: this compound Inhibitory Concentrations (IC50) and Observed Cytotoxic Effects

Target/Cell LineKinase TypeIC50 (Inhibition)Cytotoxic Concentration (IC50/Effect)Reference
v-Src-as1Analog-Sensitive4.3 nMNot specified[1][4]
c-Fyn-as1Analog-Sensitive3.2 nMNot specified[1][4]
CDK2-as1Analog-Sensitive5.0 nMNot specified[1]
CAMKII-as1Analog-Sensitive8.0 nMNot specified[1]
HCT116 Cdk7as/asAnalog-Sensitive~50 nM (in vitro)~100 nM (96h viability)[4][5]
v-SrcWild-Type1 µMNot specified[2][3]
c-FynWild-Type0.6 µMNot specified[2][3]
c-AblWild-Type0.6 µMNot specified[2][3]
CDK2Wild-Type18 µMNot specified[2][3]
CaMK IIWild-Type22 µMNot specified[2][3]
HCT116 (WT)Wild-TypeNot applicableResistant to 10 µM[4][5]

Note: The cytotoxic concentrations are highly cell-line and assay dependent. The provided data should be used as a reference, and it is crucial to perform a dose-response experiment for your specific system.

Experimental Protocols

Protocol: Assessing Cell Viability using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 50 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Visualizations

Signaling_Pathway_Off_Target cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Src_Family Src Family Kinases Receptor->Src_Family 1NM_PP1 High Conc. This compound 1NM_PP1->Src_Family Inhibition JNK_PIM JNK/PIM Kinases 1NM_PP1->JNK_PIM Inhibition Downstream Downstream Signaling Src_Family->Downstream JNK_PIM->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Potential off-target signaling pathways affected by high concentrations of this compound.

Experimental_Workflow Start Start: Observe Unexpected Cell Toxicity Dose_Response 1. Perform Dose-Response (MTT, LDH assays) Start->Dose_Response On_Target_Check 2. On-Target vs. Off-Target (Rescue Experiment) Dose_Response->On_Target_Check Mechanism_ID 3. Identify Death Mechanism (Apoptosis vs. Necrosis Assays) On_Target_Check->Mechanism_ID Optimize 4. Optimize Experiment (Lower Conc., Shorter Duration) Mechanism_ID->Optimize End End: Minimized Toxicity, Reliable Data Optimize->End

Caption: Experimental workflow for troubleshooting this compound induced cell toxicity.

Troubleshooting_Tree Toxicity High Cell Toxicity Observed? WT_Toxicity Toxicity in WT Cells? Toxicity->WT_Toxicity Yes Continue Proceed with Optimized Protocol Toxicity->Continue No Off_Target Likely Off-Target Effect. Lower Concentration. WT_Toxicity->Off_Target Yes On_Target_Suspected Potentially On-Target. Perform Dose-Response. WT_Toxicity->On_Target_Suspected No Off_Target->Continue Dose_Response_High Toxicity at Low nM Range? On_Target_Suspected->Dose_Response_High Dose_Response_High->Off_Target No Optimize_Protocol Optimize Protocol: Shorter Incubation, Check Solvent Conc. Dose_Response_High->Optimize_Protocol Yes Optimize_Protocol->Continue

Caption: A decision tree for troubleshooting this compound cell toxicity issues.

References

Technical Support Center: 1-NM-PP1 Efficacy and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1-NM-PP1, a potent and selective inhibitor of analog-sensitive (as) kinases. This guide addresses common questions and troubleshooting scenarios to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable pyrazolopyrimidine analog that acts as a potent and selective inhibitor of engineered protein kinases, known as analog-sensitive (as) kinases. These kinases have been mutated to create a larger ATP-binding pocket, which accommodates the bulky this compound molecule that does not efficiently bind to wild-type (WT) kinases. This "chemical genetics" approach allows for highly specific inhibition of a target kinase in a cellular context.

Q2: What is the typical effective concentration of this compound in cell-based assays?

A2: The effective concentration of this compound is highly dependent on the specific analog-sensitive kinase being targeted and the experimental conditions, particularly the presence of serum. In biochemical assays with purified as-kinases, IC50 values are typically in the low nanomolar range.[1][2] However, in cell-based assays, higher concentrations are often required. For instance, in HCT116 cells expressing Cdk7-as, the IC50 for cell viability was determined to be approximately 100 nM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and as-kinase.

Q3: How does the presence of serum proteins in cell culture media affect the efficacy of this compound?

A3: Serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing their free concentration and thus their effective potency. While specific quantitative data on the impact of serum on this compound efficacy is not extensively published, it is a common phenomenon for kinase inhibitors. This binding effect can lead to a rightward shift in the dose-response curve, meaning a higher concentration of this compound is needed to achieve the same level of inhibition in the presence of serum compared to serum-free conditions. For example, studies with other small molecules like mitotane have shown that serum and albumin can dramatically reduce the drug's in vitro activity. Therefore, it is essential to consider the serum concentration in your experiments and to be aware that the required dose of this compound may be significantly higher than the biochemical IC50.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution in DMSO is commonly used.[1] Stock solutions should be stored at -20°C or -80°C to ensure stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is important to ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls, as high concentrations of DMSO can be toxic to cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no inhibitory effect of this compound in cell culture. Serum Protein Binding: Serum proteins in the culture medium may be binding to this compound, reducing its free concentration.- Perform a dose-response experiment in both serum-free and serum-containing media to quantify the effect of serum.- If possible, conduct short-term experiments in serum-free or low-serum (e.g., 0.5-2%) medium.- Increase the concentration of this compound to compensate for serum binding, based on empirical data.
Incorrect Concentration or Degraded Inhibitor: The working concentration may be too low, or the inhibitor may have degraded.- Verify the calculations for your working dilutions.- Prepare a fresh dilution from your stock solution.- If the problem persists, use a fresh vial of this compound.
Cell Line Resistance: The target kinase may not be expressed or the analog-sensitive mutation may not be present in your cell line.- Confirm the expression of the as-kinase via Western blot or qPCR.- Sequence the kinase gene to verify the presence of the analog-sensitive mutation.
High background signal or off-target effects observed. High Concentration of this compound: While selective, at very high concentrations, this compound may inhibit some wild-type kinases.- Perform a dose-response experiment to find the lowest effective concentration that inhibits the as-kinase without affecting the wild-type control.- Always include a wild-type cell line or a vehicle-treated control to assess off-target effects.
DMSO Toxicity: High concentrations of the solvent DMSO can be toxic to cells.- Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).
Inconsistent results between experiments. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect results.- Use cells within a consistent passage number range.- Seed cells at a consistent density and ensure they are in the logarithmic growth phase.- Use the same batch of serum and media for a set of experiments.
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in inhibitor concentration.- Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions like DMSO stocks.

Data Presentation

Table 1: IC50 Values of this compound against Analog-Sensitive (as) and Wild-Type (WT) Kinases

KinaseIC50 (nM)KinaseIC50 (µM)
v-Src-as14.3v-Src (WT)28
c-Fyn-as13.2c-Fyn (WT)1.0
CDK2-as15.0CDK2 (WT)29
CAMKII-as18.0CAMKII (WT)24
c-Abl-as2120c-Abl (WT)3.4

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine this compound Efficacy

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cells expressing the analog-sensitive kinase of interest and a wild-type control cell line.

  • Complete culture medium (with and without serum for comparison).

  • This compound stock solution (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium (with or without serum). Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Wild-Type Kinase cluster_1 Analog-Sensitive (as) Kinase WT_Kinase WT Kinase (Bulky Gatekeeper) Substrate_WT Substrate WT_Kinase->Substrate_WT Binds & Phosphorylates ATP_WT ATP ATP_WT->WT_Kinase pSubstrate_WT Phosphorylated Substrate Substrate_WT->pSubstrate_WT NM_PP1_WT This compound NM_PP1_WT->WT_Kinase Poor Binding (Steric Hindrance) AS_Kinase as-Kinase (Small Gatekeeper) Substrate_AS Substrate AS_Kinase->Substrate_AS Blocked ATP_AS ATP ATP_AS->AS_Kinase Competitive Inhibition pSubstrate_AS No Phosphorylation Substrate_AS->pSubstrate_AS NM_PP1_AS This compound NM_PP1_AS->AS_Kinase High Affinity Binding

Caption: Mechanism of selective inhibition of analog-sensitive kinases by this compound.

Experimental_Workflow cluster_assay Choose Assay start Start: Seed Cells (as-Kinase & WT) treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 48-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT, Resazurin) incubation->viability western Western Blot for Phospho-Substrate incubation->western kinase_assay In Vitro Kinase Assay (Immunoprecipitated Kinase) incubation->kinase_assay analysis Data Analysis (IC50, % Inhibition) viability->analysis western->analysis kinase_assay->analysis end End: Determine Efficacy & Specificity analysis->end

Caption: General experimental workflow for assessing this compound efficacy.

References

Technical Support Center: Improving 1-NM-PP1 Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in achieving optimal 1-NM-PP1 cell permeability for specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability important?

A1: this compound is a cell-permeable analog of the kinase inhibitor PP1.[1] It is a potent and selective inhibitor of engineered analog-sensitive (AS) kinases, which contain a mutation in the ATP-binding pocket that allows this compound to bind with high affinity. This chemical genetic approach enables the specific inhibition of a target kinase in cellular or organismal contexts.[2][3] Effective cell permeability is crucial for this compound to reach its intracellular kinase targets and exert its inhibitory effect. Poor permeability can lead to a lack of observable phenotype or require the use of high concentrations that may cause off-target effects.

Q2: How is this compound typically prepared for cell culture experiments?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[3][4][5] This stock solution is then diluted in the appropriate cell culture medium to the desired final concentration. It is important to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of this compound.[4] The final DMSO concentration in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the main challenges in achieving sufficient this compound cell permeability?

A3: Challenges in achieving sufficient this compound cell permeability can arise from several factors:

  • Cell Type-Specific Differences: Different cell lines exhibit varying membrane compositions and expression levels of influx and efflux transporters, leading to differences in compound uptake.[6][7]

  • Compound Solubility: While soluble in DMSO, this compound has poor aqueous solubility, which can lead to precipitation in cell culture medium, especially at higher concentrations.[4]

  • Compound Stability: The stability of this compound in culture medium over the course of an experiment can affect its effective concentration.

  • Efflux Pump Activity: this compound may be a substrate for ABC transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.

Troubleshooting Guide: Low this compound Efficacy

This guide provides a systematic approach to troubleshooting experiments where this compound shows lower-than-expected efficacy, potentially due to poor cell permeability.

Problem: No or weak phenotypic response to this compound treatment.

Here is a workflow to diagnose and address the issue:

Troubleshooting_Workflow start Start: No/Weak Phenotype q1 Is the this compound stock solution prepared correctly? start->q1 sol1 Action: Prepare fresh stock in anhydrous DMSO. Verify concentration. q1->sol1 No q2 Is the final concentration and incubation time optimal? q1->q2 Yes sol1->q2 sol2 Action: Perform a dose-response and time-course experiment. q2->sol2 No q3 Is the compound precipitating in the culture medium? q2->q3 Yes sol2->q3 sol3 Action: Visually inspect medium. Consider formulation strategies. q3->sol3 Yes q4 Is the cell line known for high efflux pump activity? q3->q4 No sol3->q4 sol4 Action: Co-administer with an efflux pump inhibitor (e.g., verapamil). q4->sol4 Yes q5 Is the target AS-kinase expressed and active? q4->q5 No sol4->q5 sol5 Action: Verify expression by Western blot and activity by in vitro kinase assay. q5->sol5 No end Resolution: Improved Efficacy q5->end Yes sol5->end

Caption: Troubleshooting workflow for low this compound efficacy.

Strategies for Improving this compound Cell Permeability

For challenging cell types, the following strategies can be employed to enhance the cellular uptake of this compound.

Formulation Strategies

Modifying the delivery vehicle can improve the solubility and stability of this compound in aqueous culture media. While primarily used for in vivo studies, these formulations can be adapted for in vitro experiments with appropriate controls.

Formulation ComponentFunctionExample Concentration (for 1 mL)
PEG300 Solubilizing agent400 µL
Tween-80 Surfactant to prevent aggregation50 µL
Saline/Culture Medium Aqueous phase500 µL
This compound in DMSO Active compound50 µL of stock

Note: These are starting points and should be optimized for your specific cell line to minimize toxicity.

Use of Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can facilitate the cellular uptake of various molecular cargo, including small molecules. Conjugating this compound to a CPP or co-incubating with a CPP could enhance its intracellular delivery.

CPP ExampleCharacteristicsPotential Application with this compound
TAT peptide Arginine-rich, cationicCo-incubation or chemical conjugation
Penetratin AmphipathicCo-incubation or chemical conjugation
Pep-1 Amphipathic, carrier peptideForms non-covalent complexes with cargo

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting human drug absorption and can be used to assess the permeability of this compound.[8][9][10][11][12]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Assay Procedure:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (this compound) to the apical (A) or basolateral (B) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

    • Analyze the concentration of this compound in the collected samples and the initial donor solution using LC-MS/MS.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the filter.

    • C0 is the initial concentration in the donor chamber.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.[6][7][13][14]

Objective: To determine the passive permeability of this compound across an artificial lipid membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Assay Procedure:

    • The filter plate (donor plate) is placed in a receiver plate containing buffer.

    • The test compound (this compound) is added to the donor wells.

    • The assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.

    • The concentration of this compound in both the donor and receiver wells is determined by UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated based on the final concentrations in the donor and receiver wells.

Signaling Pathways and Visualizations

This compound is known to inhibit several kinases, thereby affecting key signaling pathways involved in cell proliferation, survival, and migration.

Src Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a crucial role in various cellular processes.[3][15][16][17][18][19][20][21][22]

Src_Signaling RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Cell_Migration Cell Migration & Adhesion FAK->Cell_Migration MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival STAT3->Cell_Proliferation MAPK_pathway->Cell_Proliferation Akt->Cell_Proliferation

Caption: Simplified Src signaling pathway.

Abl Kinase Signaling Pathway

c-Abl is a non-receptor tyrosine kinase involved in cell differentiation, division, adhesion, and stress response.[23][24][25][26][27][28][29][30]

Abl_Signaling Growth_Factors Growth Factors/ DNA Damage Abl c-Abl Growth_Factors->Abl CrkL CrkL Abl->CrkL STAT5 STAT5 Abl->STAT5 MAPK_pathway MAPK Pathway Abl->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway Abl->PI3K_Akt_pathway Cell_Cycle Cell Cycle Progression CrkL->Cell_Cycle STAT5->Cell_Cycle MAPK_pathway->Cell_Cycle Apoptosis Apoptosis Regulation PI3K_Akt_pathway->Apoptosis

Caption: Overview of c-Abl signaling pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that converts extracellular stimuli into a wide range of cellular responses.[2][14][31][32][33][34][35][36][37]

MAPK_ERK_Signaling Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: The canonical MAPK/ERK signaling cascade.

References

effect of hygroscopic DMSO on 1-NM-PP1 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1-NM-PP1). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a particular focus on the impact of dimethyl sulfoxide (DMSO) quality on the activity of this potent and selective kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable, C3-modified analog of PP1, a pyrazolopyrimidine-based kinase inhibitor.[1] It functions as a potent, ATP-competitive inhibitor of Src family kinases and other engineered kinases.[1] this compound is particularly useful in chemical genetics, where it selectively inhibits engineered kinases containing a modified ATP-binding pocket (an "analog-sensitive" or "as" kinase) that is not present in their wild-type counterparts.[1]

Q2: Why is the quality of DMSO critical for this compound activity?

A2: DMSO is a hygroscopic solvent, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly reduce the solubility of this compound.[2][3] This can lead to the precipitation of the compound from your stock solution, resulting in an inaccurate final concentration in your assay and consequently, a loss of inhibitory activity. Therefore, using fresh, anhydrous DMSO is crucial for reliable and reproducible results.[2]

Q3: How can I tell if my DMSO has absorbed water?

A3: While there are analytical methods to precisely measure water content, a practical indicator for researchers is the physical state of the DMSO at or below its freezing point (18.5°C or 65.3°F). If your DMSO remains liquid when stored at a temperature where it should be solid, it may have absorbed a significant amount of water. Additionally, if you observe precipitation in your this compound stock solution over time, particularly after multiple freeze-thaw cycles, water absorption could be a contributing factor.[3]

Q4: What are the best practices for storing and handling this compound and DMSO?

A4:

  • This compound: Store the solid compound at -20°C.[1] For stock solutions in DMSO, it is recommended to prepare small aliquots to minimize freeze-thaw cycles and store them at -20°C for several months.[1]

  • DMSO: Purchase high-purity, anhydrous DMSO in small, sealed containers. Once opened, use the solvent quickly and in a low-humidity environment if possible. To minimize water absorption, blanket the headspace of the container with an inert gas like argon or nitrogen before resealing. Store in a tightly sealed container in a dry location.

Q5: I am observing inconsistent IC50 values for this compound in my kinase assays. What could be the cause?

A5: Inconsistent IC50 values can stem from several factors:

  • Compound Precipitation: As mentioned, water in your DMSO can cause this compound to precipitate, leading to a lower effective concentration in your assay. Always prepare fresh dilutions from a clear, high-concentration stock solution in 100% anhydrous DMSO.[4]

  • Variable Final DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells of your assay plate, including controls.[5] Kinase activity can be sensitive to the final DMSO concentration.[6]

  • Reagent Instability: Ensure that your kinase, substrate, and ATP are stored correctly and have not undergone excessive freeze-thaw cycles.[4]

  • Assay Conditions: Factors such as ATP concentration relative to the kinase's Km, incubation time, and buffer components can all influence the apparent IC50 value.[7][8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: Reduced or No this compound Activity in a Kinase Assay
  • Potential Cause: The this compound has precipitated out of solution due to water contamination in the DMSO stock.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your this compound stock solution for any visible precipitate. If observed, gently warm the solution to 37°C for 10 minutes and sonicate to try and redissolve the compound.[1]

    • Use Fresh Anhydrous DMSO: Prepare a fresh stock solution of this compound in a new, unopened bottle of anhydrous DMSO.

    • Verify Dilution Series: When preparing your serial dilutions for the assay, perform the initial dilutions in 100% anhydrous DMSO before the final dilution into the aqueous kinase assay buffer. This minimizes the risk of precipitation.[9]

    • Control Experiment: Test the activity of a known, reliable kinase inhibitor in your assay to confirm that the assay itself is performing as expected.

Problem 2: Compound Precipitation When Diluting DMSO Stock into Aqueous Assay Buffer
  • Potential Cause: The significant change in solvent polarity when moving from 100% DMSO to an aqueous buffer is causing the hydrophobic this compound to crash out of solution.

  • Troubleshooting Steps:

    • Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with gentle mixing.[9]

    • Pre-warming the Assay Buffer: Gently warming the assay buffer before adding the DMSO stock can sometimes improve solubility. However, ensure the final assay is conducted at the optimal temperature for your kinase.[9]

    • Optimize Final DMSO Concentration: Determine the highest final DMSO concentration your kinase assay can tolerate without affecting enzyme activity (typically 1-2%). Prepare your dilutions accordingly to stay within this limit.[5]

Problem 3: Gradual Loss of this compound Activity in Stock Solution Over Time
  • Potential Cause: While many compounds are stable in DMSO, repeated freeze-thaw cycles and slow water absorption during each use can lead to compound precipitation and potential degradation.[3][10]

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: Prepare multiple small-volume aliquots of your this compound stock solution. This allows you to thaw a fresh aliquot for each experiment, minimizing freeze-thaw cycles for the bulk of your stock.

    • Use Freshly Prepared Solutions: For highly sensitive experiments, it is best to use a freshly prepared stock solution of this compound.

    • Monitor Purity: If you suspect degradation, the purity of your stock solution can be assessed by analytical techniques such as HPLC.

Data Presentation

The hygroscopic nature of DMSO directly impacts the solubility and, consequently, the effective concentration and activity of this compound. The following tables provide an illustrative summary of the expected effects.

Table 1: Illustrative Effect of Water Content in DMSO on this compound Solubility

Water Content in DMSO (% v/v)Expected this compound SolubilityObservations
< 0.1 (Anhydrous)HighClear solution, maximal solubility.
1ModeratePotential for slight cloudiness or micro-precipitation, especially at high concentrations.
5LowLikely to observe visible precipitate, particularly after storage or temperature changes.
10Very LowSignificant precipitation, making it difficult to achieve a reliable high-concentration stock solution.

Table 2: Illustrative Impact of Water in DMSO on this compound IC50 Values in a Kinase Assay

Water Content in DMSO Stock (% v/v)Expected Apparent IC50Rationale
< 0.1 (Anhydrous)Baseline IC50The effective concentration of this compound in the assay is accurate.
1-5Increased IC50Reduced solubility leads to a lower effective concentration of the inhibitor, requiring a higher nominal concentration to achieve 50% inhibition.
> 5Significantly Increased and Variable IC50Widespread precipitation results in a much lower and inconsistent effective concentration of the inhibitor, leading to poor data quality and a misleadingly high IC50.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Use a new, unopened bottle of high-purity, anhydrous DMSO.

  • Allow the this compound solid and the DMSO to come to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution. If needed, gently warm the tube to 37°C and sonicate for a few minutes.[1]

  • Visually inspect the solution to ensure it is clear and free of precipitate.

  • Dispense into small-volume, single-use aliquots and store at -20°C.

Protocol 2: In Vitro Kinase Assay for this compound (Radiometric)

This protocol is adapted from a method for determining the IC50 of this compound.[1]

Reagents:

  • Kinase Buffer: 25 mM HEPES-NaOH (pH 7.4), 10 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

  • Kinase: Your specific analog-sensitive kinase of interest.

  • Substrate: A suitable substrate for your kinase (e.g., Histone H1).[1]

  • [γ-³²P]ATP.

  • This compound: Serial dilutions prepared in anhydrous DMSO.

  • Stop Solution: SDS-PAGE loading buffer.

Procedure:

  • Prepare a master mix of the kinase and substrate in the kinase buffer.

  • In a microcentrifuge tube, combine the kinase/substrate master mix with the desired concentration of this compound (or DMSO as a vehicle control). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Pre-incubate the kinase, substrate, and inhibitor for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase for accurate IC50 determination.

  • Incubate the reaction at the optimal temperature for your kinase (e.g., 23°C) for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.[1]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate.

  • Quantify the band intensities to determine the extent of phosphorylation and calculate the percent inhibition for each this compound concentration.

  • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

cluster_0 Upstream Signaling cluster_1 Kinase Cascade Signal Signal Receptor Receptor Signal->Receptor AS_Kinase Analog-Sensitive (AS) Kinase Receptor->AS_Kinase Activates Substrate Substrate AS_Kinase->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Cellular_Response Cellular Response P_Substrate->Cellular_Response Leads to 1NM_PP1 This compound 1NM_PP1->AS_Kinase Inhibits

Caption: Signaling pathway showing inhibition of an analog-sensitive kinase by this compound.

Start Start Prep_Stock Prepare this compound Stock in Anhydrous DMSO Start->Prep_Stock Prep_Dilutions Prepare Serial Dilutions in Anhydrous DMSO Prep_Stock->Prep_Dilutions Setup_Reaction Set up Kinase Reaction: - Kinase - Substrate - Diluted this compound/Vehicle Prep_Dilutions->Setup_Reaction Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Setup_Reaction->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Analyze Analyze by SDS-PAGE and Autoradiography Stop_Reaction->Analyze Calculate_IC50 Quantify and Calculate IC50 Analyze->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for determining the IC50 of this compound.

Start Inconsistent/Low Activity? Check_Precipitate Precipitate in Stock? Start->Check_Precipitate Use_Anhydrous Action: Use fresh, anhydrous DMSO Check_Precipitate->Use_Anhydrous Yes Check_Dilution Precipitate upon Aqueous Dilution? Check_Precipitate->Check_Dilution No Solution_Found Problem Resolved Use_Anhydrous->Solution_Found Stepwise_Dilution Action: Use stepwise dilution and optimize final DMSO % Check_Dilution->Stepwise_Dilution Yes Check_Assay Assay Controls OK? Check_Dilution->Check_Assay No Stepwise_Dilution->Solution_Found Troubleshoot_Assay Action: Check kinase, ATP, and substrate stability Check_Assay->Troubleshoot_Assay No Check_Assay->Solution_Found Yes Troubleshoot_Assay->Solution_Found

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Minimizing Variability in 1-NM-PP1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing the kinase inhibitor 1-NM-PP1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable, ATP-competitive kinase inhibitor. It is a pyrazolopyrimidine (PP1) analog designed to selectively inhibit engineered kinases, known as analog-sensitive (AS) kinases.[1] AS kinases have a modified ATP-binding pocket, created by mutating a bulky "gatekeeper" residue to a smaller one (e.g., glycine or alanine). This modification creates a "hole" that accommodates the "bump" of the bulky this compound, allowing for highly specific inhibition of the engineered kinase while having minimal effect on wild-type (WT) kinases.[2]

Q2: What are the primary sources of variability in this compound experiments?

Variability in this compound experiments can arise from several factors:

  • Compound Handling and Stability: Degradation of this compound due to improper storage or repeated freeze-thaw cycles, and the quality of the solvent (e.g., DMSO) can significantly impact its effective concentration and activity.

  • Cell Culture Conditions: The passage number of cell lines, serum concentration in the media, and cell confluency can all influence the cellular response to this compound.[1]

  • Experimental Parameters: Inconsistent incubation times, temperature fluctuations, and pipetting inaccuracies can lead to significant variability between experiments.

  • Off-Target Effects: At higher concentrations, this compound can inhibit some wild-type kinases, leading to confounding results.

  • AS-Kinase Expression and Activity: Variability in the expression level and basal activity of the engineered analog-sensitive kinase can affect the observed level of inhibition.

Q3: How can I confirm that the observed phenotype is due to on-target inhibition of my AS-kinase?

To confirm on-target effects, consider the following control experiments:

  • Use a "gatekeeper" mutant control: Express a version of your target kinase with the gatekeeper mutation reverted to the wild-type residue. This kinase should be insensitive to this compound.

  • Rescue experiment: After observing a phenotype with this compound, introduce a drug-resistant version of your target kinase. If the phenotype is rescued, it is likely an on-target effect.

  • Use a structurally distinct inhibitor: If available, use another inhibitor that targets the same AS-kinase but has a different chemical scaffold to see if it recapitulates the phenotype.

  • Dose-response analysis: A clear dose-dependent effect on the phosphorylation of a known substrate of your target kinase is a strong indicator of on-target activity.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

High variability in the half-maximal inhibitory concentration (IC50) of this compound can obscure the true potency of the inhibitor and make data interpretation difficult.

Potential Cause Troubleshooting Steps Rationale
This compound Degradation Aliquot this compound stock solutions to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Protect from light.Repeated freeze-thaw cycles can lead to the degradation of the compound, reducing its effective concentration.
Inconsistent DMSO Quality Use high-purity, anhydrous DMSO to prepare stock solutions. Prepare fresh dilutions for each experiment. Run a DMSO-only control at the highest concentration used.[3]Water content in DMSO can reduce the solubility and stability of this compound. Some studies suggest DMSO can also directly affect kinase activity.[4][5][6]
Variable Cell State Use cells within a consistent, low passage number range.[1][7] Seed cells at a consistent density and use them at a similar confluency for all experiments.High passage number can lead to genetic drift and altered cellular responses.[1] Cell density can affect signaling pathways and drug sensitivity.
Inconsistent Serum Concentration Use a consistent serum lot and concentration in your cell culture media for all experiments. If possible, perform assays in serum-free media after an initial attachment period.Serum contains various growth factors and proteins that can interfere with kinase signaling pathways and the activity of this compound.[8]
Issue 2: High Background Signal or Incomplete Inhibition

High background signal in a kinase assay can mask the inhibitory effect of this compound, while incomplete inhibition might be misinterpreted as low potency.

Potential Cause Troubleshooting Steps Rationale
Suboptimal Assay Buffer Optimize the components of your kinase assay buffer, including pH, ionic strength, and co-factors (e.g., MgCl2, DTT).The activity of both the kinase and the inhibitor can be highly dependent on the buffer conditions.[9]
Contaminated Reagents Use high-purity reagents (ATP, substrate, etc.) and prepare fresh solutions. Filter-sterilize buffers.Contaminants in reagents can interfere with the assay chemistry or detection method, leading to high background.[9]
Insufficient Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time for your specific AS-kinase and cell type.The potency of this compound and the time required to achieve maximal inhibition can vary between different AS-kinases.[10]
Low AS-Kinase Expression Verify the expression of your analog-sensitive kinase via Western blot or qPCR.If the target kinase is not adequately expressed, the inhibitory effect of this compound will be minimal.
Issue 3: Suspected Off-Target Effects

Observing unexpected phenotypes or toxicity at concentrations close to the IC50 for your target AS-kinase may indicate off-target effects.

Potential Cause Troubleshooting Steps Rationale
High this compound Concentration Use the lowest effective concentration of this compound that gives a clear on-target phenotype. Perform a kinome-wide selectivity screen to identify potential off-targets.[11][12]While selective, this compound can inhibit some wild-type kinases at higher concentrations.
Cell Line Sensitivity Test the effect of this compound on a parental cell line that does not express the AS-kinase.This will help differentiate between on-target effects in your AS-kinase expressing cells and general cellular toxicity.
Indirect Effects Map the known downstream and upstream pathways of your target kinase. The observed phenotype might be an indirect consequence of inhibiting your target.[13]Inhibition of a kinase can have cascading effects on other signaling pathways that are not direct off-targets of the inhibitor.

Experimental Protocols

Detailed Protocol: In Vitro Kinase Assay with this compound

This protocol provides a general framework for an in vitro kinase assay using a purified AS-kinase, a peptide substrate, and radiolabeled ATP.

1. Reagent Preparation:

  • Kinase Buffer (2X): 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM DTT.

  • ATP Mix (10X): 100 µM cold ATP, 10 µCi/µl [γ-³²P]ATP.

  • AS-Kinase: Dilute purified AS-kinase to the desired concentration in 1X Kinase Buffer.

  • Substrate: Dilute the peptide substrate to the desired concentration in 1X Kinase Buffer.

  • This compound: Prepare a serial dilution of this compound in 1X Kinase Buffer containing the same final percentage of DMSO for all concentrations.

  • Stop Solution: 75 mM phosphoric acid.

2. Assay Procedure:

  • To a 96-well plate, add 5 µl of the this compound serial dilutions or a DMSO control.

  • Add 10 µl of the diluted AS-kinase to each well.

  • Add 10 µl of the diluted substrate to each well.

  • Incubate for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 2.5 µl of the 10X ATP Mix to each well.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by adding 25 µl of the Stop Solution to each well.

  • Spot 10 µl of the reaction mixture from each well onto a P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each with 0.75% phosphoric acid.

  • Wash once with acetone and let it air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Subtract the background counts (no enzyme control) from all other readings.

  • Plot the percentage of kinase activity remaining versus the log of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src_as Analog-Sensitive Src (Src-as) RTK->Src_as Integrin Integrin FAK FAK Integrin->FAK Src_as->FAK Ras Ras Src_as->Ras PI3K PI3K Src_as->PI3K STAT3 STAT3 Src_as->STAT3 FAK->Src_as Migration Migration FAK->Migration Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Survival Akt->Survival 1NM_PP1 This compound 1NM_PP1->Src_as Cdk2_Signaling_Pathway CyclinE Cyclin E Cdk2_as Analog-Sensitive Cdk2 (Cdk2-as) CyclinE->Cdk2_as pRb pRb Cdk2_as->pRb phosphorylates and inactivates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition 1NM_PP1 This compound 1NM_PP1->Cdk2_as Troubleshooting_Workflow Start Experiment Start: Inconsistent Results Check_Reagents Check Reagent Stability and Preparation Start->Check_Reagents Check_Cells Verify Cell Health and Passage Number Start->Check_Cells Optimize_Assay Optimize Assay Conditions (Conc., Time) Start->Optimize_Assay Check_Controls Review Control Experiments (WT vs. AS, DMSO) Check_Reagents->Check_Controls Check_Cells->Check_Controls Optimize_Assay->Check_Controls Problem_Solved Problem Resolved Check_Controls->Problem_Solved Consistent Results Consult_Literature Consult Literature for Similar Issues Check_Controls->Consult_Literature Inconsistent Results Contact_Support Contact Technical Support Consult_Literature->Contact_Support

References

Validation & Comparative

Validating 1-NM-PP1 Target Engagement in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical genetics, the use of analog-sensitive (AS) kinases has revolutionized the study of cellular signaling pathways. This powerful "bump-hole" approach, which involves engineering a kinase to accept a bulky ATP analog inhibitor, allows for highly specific and temporal control over kinase activity. 1-NM-PP1, a pyrazolopyrimidine derivative, is a widely used inhibitor for these engineered AS-kinases. However, rigorous validation of its on-target engagement in a cellular context is paramount to ensure the specificity of experimental findings and to accurately interpret results.

This guide provides a comprehensive comparison of key methodologies for validating this compound target engagement in live cells. We will delve into the principles, protocols, and data outputs of several mainstream techniques, offering a comparative analysis to aid researchers in selecting the most appropriate method for their experimental needs.

Comparison of Key Methodologies

Several distinct methods can be employed to confirm that this compound is engaging its intended AS-kinase target within the complex environment of a living cell. Each technique offers unique advantages and limitations in terms of directness of measurement, throughput, and technical requirements.

Method Principle Key Output Throughput Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Change in protein melting temperature (Tm) or isothermal dose-response fingerprint (ITDRF).Low to MediumLabel-free; applicable to endogenous proteins; confirms direct physical interaction.[1]Requires a specific antibody for detection; lower throughput for traditional Western blot-based readout.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. This compound competes with the tracer for binding.IC50 value representing the potency of this compound in displacing the tracer in live cells.[2]HighReal-time, quantitative measurements in live cells; high-throughput potential.[2]Requires genetic modification of the target protein to attach the NanoLuc® tag and a specific fluorescent tracer.
In-Cell Western (ICW) Immunocytochemical detection of downstream substrate phosphorylation or total protein levels in fixed cells within a multi-well plate format.Quantification of changes in the phosphorylation status of a known downstream substrate of the target kinase.HighHigh-throughput; provides information on the functional consequence of target engagement.[3]Indirect measure of target engagement; requires a well-characterized downstream substrate and a specific phospho-antibody.
Chemoproteomics Affinity-based enrichment of proteins that bind to an immobilized or clickable version of this compound, followed by mass spectrometry-based identification.Identification of direct binding partners of this compound, including on-target and potential off-target interactions.Low to MediumUnbiased, proteome-wide identification of targets; can reveal novel off-targets.[4]Requires chemical modification of this compound; can be technically challenging and has lower throughput.

Quantitative Data Summary: this compound Inhibition

The following table summarizes reported IC50 values for this compound against various analog-sensitive (as) kinases. It is important to note that these values were determined in different experimental settings (in vitro vs. cellular) and using various techniques, which can influence the apparent potency.

Target Kinase IC50 (nM) Assay Type Reference
v-Src-as14.3Cell-free assay[5]
c-Fyn-as13.2Cell-free assay[5]
CDK2-as15.0Cell-free assay[5]
CAMKII-as18.0Cell-free assay[5]
c-Abl-as2120Cell-free assay[5]
TgCDPK1~900In vitro kinase assay[6]

Signaling Pathway: v-Src-as1 Downstream Signaling

This compound is a potent inhibitor of the analog-sensitive v-Src kinase (v-Src-as1).[5] v-Src is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways involved in cell proliferation, survival, and transformation.[7] Inhibition of v-Src-as1 by this compound is expected to attenuate these downstream signals. A simplified representation of the v-Src signaling pathway is depicted below.

v_Src_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vSrc v-Src-as1 Ras Ras vSrc->Ras PI3K PI3K vSrc->PI3K STAT3 STAT3 vSrc->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT3->Transcription inhibitor This compound inhibitor->vSrc

A simplified diagram of the v-Src signaling pathway and the point of inhibition by this compound.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for three common methods used to validate this compound target engagement.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow start Live Cells treat Treat with this compound or Vehicle Control start->treat heat Heat Shock at Varying Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Pellet Aggregated Proteins lyse->centrifuge collect Collect Soluble Fraction centrifuge->collect detect Detect Target Protein (e.g., Western Blot) collect->detect analyze Analyze Protein Stability Shift detect->analyze

General workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay Workflow

NanoBRET_Workflow start Live Cells Expressing NanoLuc-AS-Kinase add_tracer Add Fluorescent Tracer start->add_tracer add_inhibitor Add Serial Dilutions of this compound add_tracer->add_inhibitor incubate Incubate add_inhibitor->incubate read Measure Donor (460nm) and Acceptor (610nm) Emission incubate->read analyze Calculate BRET Ratio and Determine IC50 read->analyze

General workflow for the NanoBRET™ Target Engagement Assay.
In-Cell Western (ICW) Workflow

ICW_Workflow start Seed Cells in Multi-well Plate treat Treat with this compound or Vehicle Control start->treat fix Fix and Permeabilize Cells treat->fix block Block Non-specific Binding fix->block primary_ab Incubate with Primary Antibody (e.g., anti-phospho-substrate) block->primary_ab wash Wash primary_ab->wash Wash secondary_ab Incubate with Fluorescently Labeled Secondary Antibody wash2 wash2 secondary_ab->wash2 Wash wash->secondary_ab scan Scan Plate and Quantify Fluorescence analyze Analyze Changes in Substrate Phosphorylation scan->analyze wash2->scan

General workflow for the In-Cell Western (ICW) assay.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure for performing a Western blot-based CETSA to validate this compound target engagement.

Materials:

  • Cells expressing the analog-sensitive kinase of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibody specific to the target kinase

  • Appropriate secondary antibody

  • Western blot reagents and equipment

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for a specified time.

  • Harvest and Aliquot: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures for a defined period (e.g., 3 minutes). A typical temperature range is 40-70°C.

  • Cell Lysis: After heating, lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Perform SDS-PAGE and Western blotting with the collected supernatants. Probe the membrane with a primary antibody against the target kinase, followed by an appropriate secondary antibody.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol

This protocol outlines the general steps for a NanoBRET™ assay to quantify this compound target engagement in live cells.[2]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the AS-kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase of interest

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, opaque 96- or 384-well assay plates

  • Luminometer capable of measuring donor and acceptor wavelengths

Procedure:

  • Transfection: Transfect cells with the NanoLuc®-AS-kinase fusion plasmid and plate them in the assay plates. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM.

  • Tracer and Compound Addition: Add the NanoBRET™ Tracer and the this compound dilutions to the cells. Incubate for 2 hours at 37°C.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • BRET Measurement: Measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) using a luminometer.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the target engagement potency in live cells.[2]

In-Cell Western (ICW) Protocol

This protocol provides a general workflow for an In-Cell Western assay to assess the downstream effects of this compound inhibition.[8]

Materials:

  • Cells expressing the AS-kinase and a known downstream substrate

  • This compound

  • Vehicle control (e.g., DMSO)

  • Black-walled 96- or 384-well plates

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody specific for the phosphorylated form of the downstream substrate

  • Normalization antibody (e.g., against the total form of the substrate or a housekeeping protein)

  • Fluorescently labeled secondary antibodies (with distinct emission spectra)

  • Infrared imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in black-walled multi-well plates and allow them to adhere. Treat the cells with a dose-response of this compound or vehicle control for the desired time.

  • Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization with permeabilization buffer.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against the phospho-substrate and the normalization antibody.

  • Secondary Antibody Incubation: Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.

  • Image Acquisition: Scan the plate using an infrared imaging system at the appropriate wavelengths.

  • Data Analysis: Quantify the fluorescence intensity for both the phospho-substrate and the normalization protein in each well. Normalize the phospho-substrate signal to the normalization signal. Plot the normalized signal against the this compound concentration to determine the effect on downstream signaling.

Conclusion

Validating the on-target engagement of this compound in live cells is a critical step in chemical genetics research. The choice of validation method will depend on the specific experimental question, available resources, and the desired throughput. CETSA provides a label-free confirmation of direct physical binding, while NanoBRET™ offers a high-throughput, quantitative measure of target occupancy in real-time. In-Cell Westerns provide valuable information on the functional consequences of target inhibition by assessing downstream signaling events. For a comprehensive understanding of inhibitor selectivity, chemoproteomics can provide an unbiased, proteome-wide view of on- and off-target interactions. By carefully considering the strengths and weaknesses of each approach, researchers can confidently validate their findings and advance our understanding of kinase-mediated signaling pathways.

References

A Head-to-Head Battle of Kinase Inhibitors: 1-NM-PP1 vs. 3-MB-PP1

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, the precise and selective inhibition of protein kinases is a cornerstone of research and drug development. For scientists employing the powerful analog-sensitive (AS) kinase technology, the choice of inhibitor is critical. This guide provides a comprehensive comparison of two widely used pyrazolopyrimidine (PP1) analogs, 1-NM-PP1 and 3-MB-PP1, offering a deep dive into their performance, supported by experimental data, to inform your selection process.

At their core, both this compound and 3-MB-PP1 are ATP-competitive inhibitors designed to selectively target engineered AS-kinases. This "bump-and-hole" approach involves mutating the bulky "gatekeeper" residue in the ATP-binding pocket of a kinase to a smaller amino acid, creating a "hole". This modification allows bulky inhibitors like this compound and 3-MB-PP1 (the "bump") to bind with high affinity and specificity, while sparing their wild-type counterparts.[1][2][3]

Unveiling the Chemical Structures

The distinct chemical structures of this compound and 3-MB-PP1 underpin their unique inhibitory profiles. This compound features a naphthalene moiety, while 3-MB-PP1 possesses a 3-methylbenzyl group. These bulky substituents are crucial for their selective binding to the engineered ATP pocket of AS-kinases.[4][5]

This compound (1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) [6] 3-MB-PP1 (1-(tert-Butyl)-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

Performance Showdown: A Quantitative Comparison

The true measure of a kinase inhibitor lies in its potency and selectivity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and 3-MB-PP1 against a panel of both analog-sensitive and wild-type kinases, providing a clear quantitative comparison of their efficacy.

Table 1: Inhibitory Activity against Analog-Sensitive (AS) Kinases

Kinase TargetInhibitorIC50 (nM)
v-Src-as1This compound4.3[7][8]
c-Fyn-as1This compound3.2[7][8]
CDK2-as1This compound5.0[7]
CAMKII-as1This compound8.0[7]
c-Abl-as2This compound120[7]
Leu93-ZIPK3-MB-PP12000[9]
Ptoas3-MB-PP1120[9]

Table 2: Inhibitory Activity against Wild-Type (WT) Kinases

Kinase TargetInhibitorIC50 (nM)
v-SrcThis compound1000[6][9]
c-FynThis compound600[6][9]
c-AblThis compound600[6][9]
CDK2This compound18000[6][9]
CAMKIIThis compound22000[6][9]

Mechanism of Action: The "Bump-and-Hole" Strategy Visualized

The selectivity of this compound and 3-MB-PP1 for AS-kinases is a result of steric hindrance. In wild-type kinases, the bulky gatekeeper residue prevents the binding of these modified PP1 analogs. In contrast, the smaller gatekeeper in AS-kinases creates a pocket that accommodates the bulky side groups of the inhibitors.[1][2]

Bump_and_Hole_Mechanism cluster_WT Wild-Type Kinase cluster_AS Analog-Sensitive (AS) Kinase WT_kinase ATP Binding Pocket (Bulky Gatekeeper) Inhibitor_WT This compound or 3-MB-PP1 (Bulky Inhibitor) Inhibitor_WT->WT_kinase No_Binding Steric Hindrance No Inhibition AS_kinase ATP Binding Pocket (Small Gatekeeper - 'Hole') Inhibitor_AS This compound or 3-MB-PP1 ('Bump') Inhibitor_AS->AS_kinase Binding Specific Binding Inhibition

Mechanism of selective inhibition.

Experimental Protocols: A Guide to Kinase Inhibition Assays

To determine the IC50 values and compare the inhibitory potential of this compound and 3-MB-PP1, in vitro kinase assays are essential. Here is a generalized protocol for such an experiment.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and 3-MB-PP1 against a specific analog-sensitive kinase.

Materials:

  • Purified recombinant AS-kinase

  • This compound and 3-MB-PP1 stock solutions (dissolved in DMSO)

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP (for radiometric assay) or non-radioactive ATP (for luminescence-based assays like ADP-Glo™)

  • Kinase reaction buffer

  • 96-well plates

  • Phosphocellulose paper (for radiometric assay)

  • Scintillation counter or luminometer

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound and 3-MB-PP1 in kinase assay buffer. A typical concentration range might span from 1 nM to 100 µM. Include a DMSO-only control.

  • Set up Kinase Reaction: In a 96-well plate, combine the kinase assay buffer, the AS-kinase, and the peptide substrate.

  • Add Inhibitor: Add the serially diluted inhibitors or DMSO to the appropriate wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time.

  • Stop Reaction and Detect Signal:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow A Prepare Serial Dilutions of this compound & 3-MB-PP1 C Add Inhibitor Dilutions to Reaction Wells A->C B Set up Kinase Reaction (AS-Kinase, Substrate, Buffer) B->C D Initiate Reaction with ATP C->D E Incubate at Optimal Temperature D->E F Stop Reaction & Detect Signal E->F G Data Analysis: Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Workflow for in vitro kinase assay.

Signaling Pathway Context: Inhibition of Plk1 in the Cell Cycle

A key application of these inhibitors is the dissection of signaling pathways. For instance, 3-MB-PP1 has been used to study the role of Polo-like kinase 1 (Plk1), a critical regulator of mitosis.[5][10] Inhibiting an analog-sensitive version of Plk1 (Plk1-as) with 3-MB-PP1 allows for the precise temporal control of its activity, helping to elucidate its function in cell cycle progression.

Plk1_Signaling_Pathway G2_Phase G2_Phase CyclinB_CDK1 Cyclin B / CDK1 Activation G2_Phase->CyclinB_CDK1 Plk1_Activation Plk1 Activation CyclinB_CDK1->Plk1_Activation Plk1_as Plk1-as Plk1_Activation->Plk1_as 3MB_PP1 3-MB-PP1 3MB_PP1->Plk1_as Inhibition Mitotic_Events Centrosome Maturation Spindle Assembly Cytokinesis Plk1_as->Mitotic_Events Phosphorylation of Downstream Targets Mitosis Mitosis Mitotic_Events->Mitosis

Inhibition of Plk1 signaling by 3-MB-PP1.

Conclusion: Making the Right Choice

Both this compound and 3-MB-PP1 are invaluable tools for researchers utilizing the analog-sensitive kinase system. The choice between them will ultimately depend on the specific AS-kinase being targeted and the experimental context.

  • This compound has been extensively characterized against a range of Src family kinases and other AS-kinases, with a well-documented selectivity profile.[7][8][9]

  • 3-MB-PP1 has demonstrated enhanced efficacy against some AS-kinases that are resistant to other PP1 analogs, expanding the utility of the chemical genetics approach.[9] It has been notably used to probe the function of Plk1.[5][10]

Careful consideration of the provided quantitative data, alongside the specific requirements of your research, will enable an informed decision for the precise and effective inhibition of your target kinase.

References

A Comparative Guide to Src Family Kinase Inhibitors: 1-NM-PP1 vs. SU6656 and Other Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the Src family kinase inhibitors 1-NM-PP1 and SU6656, alongside other commonly used inhibitors such as PP1 and PP2. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.

Introduction to Src Family Kinase Inhibitors

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Their aberrant activation is a frequent occurrence in many human cancers, making them attractive targets for therapeutic intervention. Small molecule inhibitors are invaluable tools for dissecting Src signaling pathways and for developing novel cancer therapeutics.

This guide focuses on a comparative analysis of two widely used research compounds, this compound and SU6656, highlighting their distinct mechanisms and optimal use cases.

Mechanism of Action

This compound is a cell-permeable analog of PP1, a pyrazolopyrimidine-based inhibitor. Its unique mechanism of action lies in its high potency and specificity for engineered analog-sensitive (as) kinases. These are kinases that have been genetically modified with a single amino acid substitution in the ATP-binding pocket, creating a space that accommodates the bulky naphthyl group of this compound. This "chemical genetics" approach allows for highly specific inhibition of a target kinase in a cellular or whole-organism context, with minimal off-target effects on wild-type kinases.[1] Its inhibitory activity against wild-type Src family kinases is significantly lower.[2]

SU6656 is a selective inhibitor of the Src family of tyrosine kinases, including Src, Yes, Lyn, and Fyn.[3] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of substrate proteins.[4][5] SU6656 has been widely used as a research tool to investigate the role of Src family kinases in various signaling pathways, particularly in the context of growth factor signaling.[6]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro inhibitory potency (IC50) of this compound, SU6656, and other related Src family kinase inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Inhibitory Activity (IC50) of this compound Against Analog-Sensitive (as) and Wild-Type (WT) Kinases

Kinase TargetInhibitorIC50 (nM)
v-Src-as1This compound4.3[5][7]
c-Fyn-as1This compound3.2[5][7]
CDK2-as1This compound5.0[5]
CAMKII-as1This compound8.0[5]
c-Abl-as2This compound120[5]
Wild-Type Kinases
v-Src (WT)This compound1,000[2][8]
c-Fyn (WT)This compound600[2][8]
c-Abl (WT)This compound600[8]
CDK2 (WT)This compound18,000[8]
CAMKII (WT)This compound22,000[8]

Table 2: Inhibitory Activity (IC50) of SU6656 and Other Src Family Kinase Inhibitors Against Wild-Type Kinases

Kinase TargetSU6656 IC50 (nM)PP1 IC50 (nM)PP2 IC50 (nM)
Src Family Kinases
Src280[3][9]170[1]100
Yes20[3][9]--
Lyn130[3][9]--
Fyn170[3][9]6[1]5
Lck6,880[4][5]5[1]4
Hck-20[1]5
Other Kinases
EGFR>10,000250480
JAK2->50,000>50,000
ZAP-70->100,000>100,000
c-Kit-~75-
Bcr-Abl-1,000-

Summary of Potency Data:

  • This compound demonstrates exceptional potency against engineered analog-sensitive kinases, with IC50 values in the low nanomolar range.[5][7] In stark contrast, its activity against their wild-type counterparts is in the micromolar range, highlighting its utility for highly specific chemical genetic studies.[2][8]

  • SU6656 is a potent inhibitor of several wild-type Src family kinases, with particularly strong activity against Yes, Lyn, and Fyn.[3][9] Its selectivity for the Src family over other kinases like EGFR is a key advantage.[4]

  • PP1 and PP2 are also potent Src family kinase inhibitors, with PP2 generally showing slightly greater potency against Src itself. Both exhibit high potency against Lck and Fyn.[1] It's important to note that at higher concentrations, both PP1 and PP2 can inhibit other kinases, including the TGF-β type I receptor.

Experimental Protocols

To evaluate and compare the efficacy of Src inhibitors like this compound and SU6656, a variety of in vitro and cell-based assays are employed. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific Src family kinase.

Materials:

  • Purified recombinant Src family kinase (e.g., Src, Lck, Fyn)

  • Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

  • Test inhibitors (this compound, SU6656, etc.) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the test inhibitors in DMSO.

  • Assay Plate Setup: In a 384-well plate, add a small volume of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells. Include a "no kinase" control for background subtraction.

  • Kinase Reaction:

    • Add the purified kinase enzyme to each well.

    • Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.[3]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a subsequent luciferase-based detection of the newly synthesized ATP.

  • Data Analysis:

    • Subtract the background luminescence from the "no kinase" control wells.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of an inhibitor to block the phosphorylation of Src and its downstream targets within a cellular context.

Objective: To evaluate the in-cell efficacy of Src inhibitors by measuring the phosphorylation status of key signaling proteins.

Materials:

  • Cultured cells expressing the target Src family kinase(s)

  • Test inhibitors (this compound, SU6656, etc.)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated Src (e.g., p-Src Tyr416), total Src, and downstream targets (e.g., p-STAT3, p-FAK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for a specified duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).

    • Quantify the band intensities using image analysis software. The ratio of the phosphorylated protein to the total protein is calculated for each treatment condition and expressed as a percentage of the untreated control.

Mandatory Visualizations

Src Signaling Pathway

Src_Signaling_Pathway Src Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK GPCR GPCR GPCR->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src FAK->Migration Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Akt->Survival ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified diagram of the Src signaling pathway.

Experimental Workflow for Comparing Kinase Inhibitors

Kinase_Inhibitor_Comparison_Workflow Workflow for Comparing Kinase Inhibitors Start Start: Select Kinase Inhibitors (this compound, SU6656, etc.) InVitroAssay In Vitro Kinase Assay (IC50 Determination) Start->InVitroAssay CellularAssay Cellular Phosphorylation Assay (Western Blot) Start->CellularAssay DataAnalysis Data Analysis and Comparison (Potency, Selectivity, Cellular Efficacy) InVitroAssay->DataAnalysis CellularAssay->DataAnalysis Conclusion Conclusion: Select Optimal Inhibitor for Specific Research Application DataAnalysis->Conclusion

Caption: A general workflow for the evaluation and comparison of kinase inhibitors.

Logical Comparison and Recommendations

The choice between this compound and SU6656, or other Src family kinase inhibitors, is highly dependent on the specific research question and the experimental system.

  • For highly specific inhibition of a single kinase: this compound, in conjunction with an analog-sensitive mutant of the kinase of interest, is the unparalleled choice. This chemical genetic approach provides a level of specificity that is difficult to achieve with conventional small molecule inhibitors, minimizing the confounding effects of off-target inhibition. It is the ideal tool for dissecting the precise role of a particular kinase in a complex biological process.

  • For studying the role of wild-type Src family kinases: SU6656 is a valuable and selective tool. Its well-characterized inhibitory profile against several Src family members makes it suitable for investigating signaling pathways where these kinases are implicated. Its relative lack of activity against other receptor tyrosine kinases, such as the PDGF receptor, is a significant advantage over less selective inhibitors like PP1 and PP2 in certain contexts.[4]

  • For broad inhibition of Src family kinases: PP1 and PP2 offer potent, broad-spectrum inhibition of the Src family. However, researchers should be aware of their potential off-target effects, particularly at higher concentrations, and include appropriate controls in their experiments.

References

A Comparative Guide to the Selectivity of 1-NM-PP1 and 1NA-PP1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise selection of chemical probes is paramount for elucidating cellular signaling pathways and validating potential therapeutic targets. This guide provides a detailed, objective comparison of the selectivity profiles of two widely used pyrazolopyrimidine-based kinase inhibitors: 1-NM-PP1 and 1NA-PP1. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows, this document aims to facilitate informed decision-making in the selection of the appropriate inhibitor for specific research applications.

Both this compound (1-(1,1-dimethylethyl)-3-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) and 1NA-PP1 (1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) are ATP-competitive inhibitors primarily targeting Src family kinases.[1] They are particularly valuable in chemical genetics, where they exhibit high potency against engineered analog-sensitive (AS) kinases, which possess a modified "gatekeeper" residue in the ATP-binding pocket.[2][3] This modification creates a space that accommodates the bulky inhibitor, thereby conferring selectivity for the mutant kinase over its wild-type (WT) counterpart.[2] However, understanding their off-target effects on wild-type kinases is crucial for the accurate interpretation of experimental results.

Quantitative Selectivity Profile: this compound vs. 1NA-PP1

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and 1NA-PP1 against a panel of both analog-sensitive and wild-type kinases. This data highlights the potency and selectivity of each compound.

Table 1: Inhibitory Activity against Analog-Sensitive (AS) Kinases

Kinase TargetInhibitorIC50 (nM)
v-Src-as1This compound4.3[4][5]
v-Src-as1 (I338G)1NA-PP11.5[2]
c-Fyn-as1This compound3.2[4][5]
CDK2-as1This compound5.0[4]
CAMKII-as1This compound8.0[4]
c-Abl-as2This compound120[4]

Table 2: Inhibitory Activity against Wild-Type (WT) Kinases

Kinase TargetInhibitorIC50 (µM)
v-SrcThis compound28
v-Src1NA-PP11.0[1]
c-FynThis compound1.0
c-Fyn1NA-PP10.6[1]
c-AblThis compound3.4
c-Abl1NA-PP10.6[1]
CDK2This compound29
CDK21NA-PP118[1]
CAMKIIThis compound24
CAMKII1NA-PP122[1]
PKD11NA-PP10.1546[1]
PKD21NA-PP10.1334[1]
PKD31NA-PP10.1094[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound and 1NA-PP1 against a specific protein kinase.

Materials:

  • Recombinant protein kinase (wild-type or analog-sensitive)

  • Kinase-specific substrate (peptide or protein)

  • This compound or 1NA-PP1 dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES-NaOH pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™, [γ-³²P]ATP)

  • Microplate reader (luminescence-based or scintillation counter)

  • 96-well or 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor (this compound or 1NA-PP1) in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., from 10 µM to 0.1 nM).[2]

  • Kinase Reaction Setup: In each well of a microplate, add the following components:

    • Kinase reaction buffer.

    • A fixed concentration of the purified kinase.

    • The kinase substrate.

    • Varying concentrations of the inhibitor.

    • A DMSO-only control (representing 0% inhibition).

  • Pre-incubation: Gently mix the components and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is included in the ATP mixture. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • For Radiometric Assays: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For Luminescence-based Assays (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol. This typically involves a two-step process of depleting the remaining ATP and then converting the produced ADP back to ATP to drive a luciferase reaction.[6]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[6]

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors are used, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G Simplified Src Family Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinase (e.g., c-Src, c-Fyn) RTK->Src STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K FAK FAK Src->FAK Ras Ras Src->Ras Proliferation Cell Proliferation, Survival, Motility STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation FAK->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound or 1NA-PP1 Inhibitor->Src G Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Dilution Prepare serial dilutions of inhibitor (this compound/1NA-PP1) Dispense_Inhibitor Dispense inhibitor dilutions and DMSO control into plate Inhibitor_Dilution->Dispense_Inhibitor Reagent_Mix Prepare kinase, substrate, and buffer master mix Add_Kinase_Mix Add kinase master mix to each well Reagent_Mix->Add_Kinase_Mix Dispense_Inhibitor->Add_Kinase_Mix Pre_Incubate Pre-incubate for 10-15 min at room temperature Add_Kinase_Mix->Pre_Incubate Initiate_Reaction Initiate reaction by adding ATP Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate for 30-60 min at 30°C Initiate_Reaction->Incubate_Reaction Terminate_Reaction Terminate reaction and add detection reagent Incubate_Reaction->Terminate_Reaction Measure_Signal Measure signal (luminescence or radioactivity) Terminate_Reaction->Measure_Signal Data_Analysis Calculate % inhibition and determine IC50 value Measure_Signal->Data_Analysis

References

The Gatekeeper's Lock and Key: Utilizing Wild-Type Kinase as a Negative Control for 1-NM-PP1

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers in Kinase Signaling and Drug Development

In the intricate world of cellular signaling, protein kinases play a pivotal role as molecular switches, orchestrating a vast array of physiological processes. The ability to selectively inhibit individual kinases is a powerful tool for dissecting their functions and for developing targeted therapeutics. The "analog-sensitive" (AS) kinase technology, which employs engineered kinases and specific inhibitors like 1-NM-PP1, has emerged as a cornerstone of modern chemical genetics. This guide provides a comprehensive comparison of the use of wild-type (WT) kinases as an essential negative control for experiments involving this compound, supported by experimental data and detailed protocols.

The central principle of the analog-sensitive kinase system lies in protein engineering. A bulky "gatekeeper" residue in the ATP-binding pocket of the target kinase is mutated to a smaller amino acid, such as glycine or alanine. This modification creates a unique pocket that can accommodate a bulky, modified ATP analog inhibitor like this compound. Wild-type kinases, with their larger gatekeeper residues, sterically hinder the binding of this compound, rendering them largely insensitive to its inhibitory effects. This inherent difference in sensitivity is the foundation for using WT kinases as a robust negative control, ensuring that any observed phenotype is a direct result of inhibiting the engineered AS-kinase and not due to off-target effects of the compound.

Performance Comparison: this compound Inhibition of Analog-Sensitive vs. Wild-Type Kinases

The cornerstone of validating the analog-sensitive kinase system is demonstrating the dramatic difference in inhibitor sensitivity between the engineered and wild-type kinases. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the kinase's activity by 50%. The following tables summarize the IC50 values of this compound for several commonly studied analog-sensitive kinases and their corresponding wild-type counterparts.

Kinase TargetInhibitorIC50 (nM)Reference
Analog-Sensitive Kinases
v-Src-as1This compound4.3[1][2]
c-Fyn-as1This compound3.2[1][2]
CDK2-as1This compound5.0[2][3]
CaMKII-as1This compound8.0[2]
c-Abl-as2This compound120[2]
Cdk7as/asThis compound~50[1]
Wild-Type Kinases
v-SrcThis compound1000[4]
c-FynThis compound600[4]
c-AblThis compound600[4]
CDK2This compound18000[4]
CaMKIIThis compound22000[4]

The data clearly illustrates the profound selectivity of this compound for the engineered analog-sensitive kinases, with IC50 values in the low nanomolar range. In stark contrast, the wild-type kinases exhibit IC50 values that are several orders of magnitude higher, demonstrating their resistance to inhibition by this compound at concentrations effective against the AS-kinases. This significant differential in potency underscores the critical importance of using the wild-type kinase as a negative control to validate the specificity of the experimental system.

Off-Target Considerations

While this compound is highly selective, it is not entirely devoid of off-target effects, particularly at higher concentrations. Kinome-wide screening has revealed that this compound can inhibit a small subset of wild-type kinases. Researchers should be aware of these potential off-target interactions and interpret their results accordingly. The following table highlights some of the wild-type kinases that have shown sensitivity to this compound in profiling studies.

Off-Target Kinase% Activity Remaining at 1µM this compound% Activity Remaining at 10µM this compound
CDK2/Cyclin A8542
ERK18445
CHK28344
CAMK18346
RSK18356
PAK47150

These data emphasize the importance of using the lowest effective concentration of this compound and of including the wild-type kinase control to distinguish between on-target and potential off-target effects.

Experimental Protocols

To aid researchers in designing and executing their experiments, detailed methodologies for key assays are provided below.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of the kinase and its inhibition by this compound.

Materials:

  • Purified recombinant wild-type and analog-sensitive kinase

  • Specific peptide or protein substrate for the kinase

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or non-radioactive ATP and corresponding detection reagents

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and kinase reaction buffer.

  • Add varying concentrations of this compound (and a DMSO vehicle control) to the reaction mixtures. It is crucial to test a wide range of concentrations to determine the IC50 value accurately.

  • Pre-incubate the kinase with the inhibitor for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of inhibiting the target kinase on cell proliferation and survival.

Materials:

  • Cells expressing either the wild-type or analog-sensitive kinase

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (and a DMSO vehicle control). Include untreated cells as a positive control for viability.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot it against the this compound concentration.

Western Blot for Phospho-Proteins

This technique is used to detect changes in the phosphorylation status of downstream substrates of the target kinase upon inhibition with this compound.

Materials:

  • Cells expressing either the wild-type or analog-sensitive kinase

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific antibody against the substrate and a total protein antibody for loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells expressing either the wild-type or analog-sensitive kinase with an appropriate concentration of this compound (and a DMSO vehicle control) for the desired time.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like GAPDH or β-actin.

Visualizing the Experimental Logic and Signaling Pathways

To further clarify the concepts and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

G cluster_WT Wild-Type Kinase cluster_AS Analog-Sensitive Kinase WT_Kinase Wild-Type Kinase (Large Gatekeeper) WT_pSubstrate Phosphorylated Substrate WT_Kinase->WT_pSubstrate WT_ATP ATP WT_ATP->WT_Kinase WT_Substrate Substrate Inhibitor This compound (Bulky Inhibitor) Inhibitor->WT_Kinase No Binding (Steric Hindrance) AS_Kinase AS-Kinase (Small Gatekeeper) AS_pSubstrate No Phosphorylation AS_Kinase->AS_pSubstrate AS_ATP ATP AS_Substrate Substrate AS_Inhibitor This compound (Bulky Inhibitor) AS_Inhibitor->AS_Kinase Binding & Inhibition

Caption: The "Gatekeeper" Principle of Analog-Sensitive Kinase Inhibition.

G start Start cells Culture cells expressing WT or AS-Kinase start->cells treat Treat with this compound (or DMSO control) cells->treat assay Perform Assay treat->assay kinase_assay In Vitro Kinase Assay assay->kinase_assay Biochemical viability_assay Cell Viability Assay assay->viability_assay Cellular western_blot Western Blot for Phospho-Proteins assay->western_blot Molecular analyze Analyze Data kinase_assay->analyze viability_assay->analyze western_blot->analyze conclusion Draw Conclusions on Kinase Function analyze->conclusion

Caption: General Experimental Workflow Using AS-Kinase Technology.

G RTK Receptor Tyrosine Kinase Src Src RTK->Src FAK FAK Src->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Cell_Adhesion Cell Adhesion & Migration FAK->Cell_Adhesion Proliferation Proliferation Ras->Proliferation Gene_Expression Gene Expression STAT3->Gene_Expression Survival Survival PI3K->Survival

Caption: Simplified Src Kinase Signaling Pathway.

G Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 Rb Rb CDK2->Rb Phosphorylation p21_p27 p21/p27 p21_p27->CDK2 E2F E2F Rb->E2F S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry

Caption: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

G Ca2 Ca²⁺ Calmodulin Calmodulin Ca2->Calmodulin CaM Ca²⁺/Calmodulin Complex Calmodulin->CaM CaMKII CaMKII CaM->CaMKII Activation Downstream Downstream Targets CaMKII->Downstream Phosphorylation Synaptic_Plasticity Synaptic Plasticity Downstream->Synaptic_Plasticity Gene_Expression Gene Expression Downstream->Gene_Expression

Caption: Simplified CaMKII Signaling Pathway.

By rigorously employing wild-type kinases as negative controls, researchers can confidently attribute the observed effects to the specific inhibition of their target analog-sensitive kinase by this compound. This approach provides a powerful and precise method to unravel the complex roles of individual kinases in health and disease, ultimately paving the way for the development of novel and highly targeted therapies.

References

Probing Kinase Specificity: A Comparative Guide to Biochemical Assays for 1-NM-PP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biochemical assays used to confirm the specificity of 1-naphthylmethyl-pyrazolo[3,4-d]pyrimidine (1-NM-PP1), a potent and selective inhibitor of analog-sensitive (AS) kinases. By engineering a bulky "gatekeeper" residue in the ATP-binding pocket of a target kinase to a smaller amino acid, researchers can create a unique binding site for this compound, enabling highly specific inhibition. This guide details the experimental data and protocols necessary to validate this specificity against wild-type kinases and compares its performance with other common kinase inhibitors.

Performance Comparison of Kinase Inhibitors

The selectivity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the inhibitory activity (IC50 values) of this compound against its engineered analog-sensitive targets and a panel of wild-type kinases. For comparative purposes, data for the related pyrazolopyrimidine inhibitor PP1 and the broad-spectrum kinase inhibitor Staurosporine are also included. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity of this compound against Analog-Sensitive (AS) Kinases

Kinase TargetInhibitorIC50 (nM)
v-Src-as1This compound4.3[1][2]
c-Fyn-as1This compound3.2[1][2]
CDK2-as1This compound5.0[1]
CAMKII-as1This compound8.0[1]
c-Abl-as2This compound120[1]
Cdk7-asThis compound~50[2]

Table 2: Off-Target Inhibitory Activity against a Panel of Wild-Type Kinases

KinaseThis compound IC50 (µM)PP1 IC50 (nM)Staurosporine IC50 (nM)
v-Src1[3]170-
c-Fyn0.6[3]6-
c-Abl0.6[3]--
CDK218[3]--
CaMK II22[3]--
Lck-5-
Protein Kinase A (PKA)--7
Protein Kinase C (PKC)--3[4]
MAP Kinase (ERK1)-->1000[5]

Note: The IC50 values are compiled from various sources and experimental conditions may differ.

Experimental Workflow and Signaling Pathways

The specificity of this compound is leveraged in chemical genetics to dissect the roles of specific kinases in signaling pathways. The general workflow involves comparing the effects of the inhibitor on cells expressing the wild-type kinase versus the analog-sensitive mutant.

experimental_workflow cluster_cell_lines Cell Lines cluster_treatment Treatment cluster_assay Biochemical/Cellular Assays cluster_outcome Outcome WT Wild-Type Kinase Expressing Cells DMSO_WT DMSO (Control) WT->DMSO_WT NM_PP1_WT This compound WT->NM_PP1_WT AS Analog-Sensitive (AS) Kinase Expressing Cells DMSO_AS DMSO (Control) AS->DMSO_AS NM_PP1_AS This compound AS->NM_PP1_AS Assay_WT Phenotypic/Biochemical Analysis DMSO_WT->Assay_WT NM_PP1_WT->Assay_WT Assay_AS Phenotypic/Biochemical Analysis DMSO_AS->Assay_AS NM_PP1_AS->Assay_AS Outcome_WT No significant change in phenotype or downstream signaling Assay_WT->Outcome_WT Outcome_AS Specific inhibition of kinase activity and downstream signaling Assay_AS->Outcome_AS

Figure 1. Experimental workflow to confirm this compound specificity.

A key application of this approach is the elucidation of signaling pathways. For instance, Src family kinases, primary targets for the analog-sensitive approach, are crucial nodes in pathways like the MAPK/ERK cascade.

src_mapk_pathway RTK Receptor Tyrosine Kinase (RTK) Src_as Src-family kinase (AS-mutant) RTK->Src_as Ras Ras Src_as->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response NM_PP1 This compound NM_PP1->Src_as Inhibits

Figure 2. Probing the Src-MAPK pathway with this compound.

Key Experimental Protocols

Accurate determination of inhibitor specificity relies on robust biochemical assays. Below are detailed protocols for commonly employed methods.

Protocol 1: In Vitro Kinase Assay using [γ-³²P]ATP

This traditional and highly sensitive assay measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

Materials:

  • Purified kinase (wild-type and AS-mutant)

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper or alternative capture method

  • Scintillation counter

Procedure:

  • Prepare Serial Dilutions of this compound: Create a series of dilutions of this compound in kinase reaction buffer. The final concentrations should span a range appropriate for the expected IC50 value (e.g., from 1 nM to 100 µM). Include a DMSO-only control.

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the purified kinase and its specific substrate in the kinase reaction buffer.

  • Pre-incubation with Inhibitor: Add the diluted this compound or DMSO control to the kinase reaction mix and incubate for 10-15 minutes at room temperature.

  • Initiate the Reaction: Add [γ-³²P]ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km of the kinase, if known.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the assay.

  • Stop the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried P81 papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay

This is a non-radioactive, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase (wild-type and AS-mutant)

  • Kinase-specific substrate

  • This compound stock solution

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Set up Kinase Reaction: In a white multi-well plate, add the kinase, substrate, ATP, and varying concentrations of this compound (and a DMSO control) in the appropriate kinase reaction buffer. The total reaction volume is typically 5-25 µL.

  • Incubate: Incubate the plate at the desired temperature for the optimal reaction time (e.g., 60 minutes at 30°C).

  • Terminate Kinase Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well, which stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Detect: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Z'-LYTE™ Kinase Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by monitoring the phosphorylation of a FRET-peptide substrate.

Materials:

  • Purified kinase (wild-type and AS-mutant)

  • Z'-LYTE™ peptide substrate specific for the kinase of interest

  • This compound stock solution

  • Kinase reaction buffer

  • ATP

  • Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific), which includes Development Reagent.

  • Fluorescence plate reader

Procedure:

  • Set up Kinase Reaction: In a suitable multi-well plate, combine the kinase, Z'-LYTE™ peptide substrate, ATP, and serial dilutions of this compound (plus a DMSO control).

  • Incubate: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Develop the Reaction: Add the Development Reagent to each well. This reagent is a protease that specifically cleaves the non-phosphorylated peptide substrate, disrupting the FRET. Phosphorylated substrate is protected from cleavage. Incubate for 60 minutes at room temperature.

  • Measure Fluorescence: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores using a fluorescence plate reader.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). The degree of phosphorylation is proportional to the emission ratio. Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

References

Knock-in vs. Transient Expression of AS-Kinases: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, understanding the nuances of protein expression systems is paramount. When studying analog-sensitive kinases (AS-kinases), the choice between genetically knocking in a gene versus transiently expressing it can significantly impact experimental outcomes. This guide provides an objective comparison of these two widely used techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The stable, long-term expression achieved through knock-in methodologies offers a distinct advantage for creating physiologically relevant models.[1] In contrast, transient expression provides a rapid and flexible approach for short-term studies.[2][3] This guide will delve into the key differences, helping you to make an informed decision for your specific experimental goals.

Quantitative Comparison of Knock-in and Transient Expression

The choice between knock-in and transient expression of AS-kinases hinges on several factors, including the desired duration of expression, the need for physiological relevance, and experimental throughput. The following table summarizes the key quantitative and qualitative differences between these two methods.

FeatureKnock-in ExpressionTransient Expression
Expression Duration Stable, long-term, and heritable[1][4]Short-term (typically 24-72 hours), non-heritable[2][4]
Expression Level Physiological, driven by the endogenous promoter[5]Often supraphysiological (overexpression), dependent on promoter strength and plasmid copy number
Expression Homogeneity Homogeneous expression across the cell population[5]Heterogeneous, with significant cell-to-cell variability in expression levels[6][7]
Potential for Artifacts Low risk of artifacts related to overexpression[5]High risk of artifacts, including protein aggregation and altered signaling[8]
Off-Target Effects Potential for off-target gene editing with CRISPR/Cas9[2][9]Minimal risk of genomic integration or off-target genomic effects
Time to Results Longer timeframe due to cell line development (weeks to months)[5]Rapid results (days)[2]
Experimental Throughput Lower throughputHigher throughput
Physiological Relevance HighLow to moderate

Experimental Protocols

CRISPR/Cas9-Mediated Knock-in of c-Src Kinase in A549 Cells

This protocol outlines the generation of a knock-in cell line expressing an analog-sensitive c-Src kinase mutant.

Materials:

  • A549 cells

  • pX458 plasmid (expressing Cas9 and a guide RNA)

  • Donor plasmid containing the AS-kinase sequence flanked by homology arms

  • Lipofectamine 3000 Transfection Reagent

  • Puromycin

  • Cell culture reagents

Procedure:

  • gRNA Design and Cloning: Design a guide RNA (gRNA) targeting the genomic locus of c-Src. Clone the gRNA sequence into the pX458 vector.

  • Donor Plasmid Construction: Construct a donor plasmid containing the c-Src AS-kinase mutant sequence. Flank the insert with 500-800 bp homology arms corresponding to the sequences upstream and downstream of the gRNA target site in the c-Src gene.

  • Transfection:

    • Seed A549 cells in a 6-well plate to be 70-90% confluent at the time of transfection.

    • For each well, dilute 1 µg of the Cas9-gRNA plasmid and 1 µg of the donor plasmid in 125 µL of Opti-MEM.

    • In a separate tube, dilute 3 µL of Lipofectamine 3000 in 125 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.

    • Add the transfection complex to the cells.[10][11][12]

  • Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined concentration.[13]

  • Clonal Isolation and Expansion: After 7-10 days of selection, isolate single colonies and expand them in separate wells.

  • Verification: Screen the resulting clones for the desired knock-in event by PCR, Sanger sequencing, and Western blot analysis to confirm protein expression.[14]

Transient Expression of c-Src Kinase in HEK293 Cells

This protocol describes the transient transfection of a plasmid encoding an AS-c-Src kinase into HEK293 cells.

Materials:

  • HEK293 cells

  • Expression plasmid containing the c-Src AS-kinase gene under a strong promoter (e.g., CMV)

  • Lipofectamine 3000 Transfection Reagent

  • Cell culture reagents

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 6-well plate so they are 70-90% confluent on the day of transfection.[15]

  • Transfection:

    • For each well, dilute 2.5 µg of the c-Src expression plasmid in 125 µL of Opti-MEM medium.

    • In a separate tube, dilute 3.75 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate for 10-15 minutes at room temperature.[10][11]

    • Add the DNA-lipid complex to the cells.

  • Expression and Analysis: 24 to 72 hours post-transfection, harvest the cells for subsequent analysis, such as Western blotting or kinase activity assays.[4]

Mandatory Visualizations

Signaling Pathway of c-Src Kinase

c_Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) c_Src c-Src RTK->c_Src Integrin Integrin Integrin->c_Src GPCR GPCR GPCR->c_Src FAK FAK c_Src->FAK PI3K PI3K c_Src->PI3K Ras Ras c_Src->Ras STAT3 STAT3 c_Src->STAT3 Migration Cell Migration & Adhesion FAK->Migration Akt Akt PI3K->Akt MAPK_pathway MAPK Pathway Ras->MAPK_pathway Cell_Cycle Cell Cycle Progression STAT3->Cell_Cycle Survival Survival Akt->Survival Proliferation Proliferation MAPK_pathway->Proliferation

Caption: c-Src signaling pathway activation and downstream effects.

Experimental Workflow: Knock-in vs. Transient Expression

Experimental_Workflow cluster_knockin Knock-in Workflow cluster_transient Transient Expression Workflow KI_Design Design gRNA & Donor KI_Transfect Co-transfect Cas9/gRNA & Donor Plasmid KI_Design->KI_Transfect KI_Select Antibiotic Selection KI_Transfect->KI_Select KI_Isolate Isolate & Expand Clones KI_Select->KI_Isolate KI_Verify Verify Knock-in KI_Isolate->KI_Verify KI_Assay Functional Assays KI_Verify->KI_Assay TE_Plasmid Obtain Expression Plasmid TE_Transfect Transfect Plasmid TE_Plasmid->TE_Transfect TE_Express Incubate (24-72h) TE_Transfect->TE_Express TE_Harvest Harvest Cells TE_Express->TE_Harvest TE_Assay Functional Assays TE_Harvest->TE_Assay

Caption: Comparison of knock-in and transient expression workflows.

Functional Assays for AS-Kinase Activity

To assess the functional consequences of AS-kinase expression, several assays can be employed.

In Vitro Kinase Activity Assay

This assay directly measures the enzymatic activity of the immunoprecipitated AS-kinase.

Procedure:

  • Lyse cells expressing the AS-kinase.

  • Immunoprecipitate the AS-kinase using a specific antibody.

  • Resuspend the immunoprecipitate in kinase assay buffer.

  • Initiate the kinase reaction by adding a specific peptide substrate and [γ-³²P]ATP or using a non-radioactive method like ADP-Glo™.[16][17][18]

  • Incubate at 30°C for 10-30 minutes.

  • Stop the reaction and quantify the amount of phosphorylated substrate.

Luciferase Reporter Assay

This cell-based assay measures the activity of a signaling pathway downstream of the AS-kinase.

Procedure:

  • Co-transfect cells with the AS-kinase expression vector (for transient expression) or use the knock-in cell line.

  • Co-transfect a luciferase reporter plasmid containing a response element for a transcription factor downstream of the AS-kinase (e.g., NF-κB or CREB).[19][20][21]

  • 24-48 hours post-transfection, lyse the cells.

  • Measure luciferase activity using a luminometer. An increase or decrease in luciferase activity reflects the modulation of the signaling pathway by the AS-kinase.[22]

Conclusion

The decision to use a knock-in or transient expression system for studying AS-kinases is a critical one that will shape the experimental path and the interpretation of the results. Knock-in technology, particularly with the advent of CRISPR/Cas9, offers the ability to study AS-kinases at physiological levels in a stable and homogeneous cell population, which is ideal for creating disease models and for long-term studies.[5] While this method is more time-consuming, the high physiological relevance of the data generated often justifies the initial investment.

Transient expression, on the other hand, remains a valuable tool for rapid, high-throughput screening and for initial exploratory studies where the long-term effects of gene expression are not the primary concern.[2][3] Researchers must be mindful of the potential for artifacts due to overexpression and the inherent variability of the system.[6][8]

By carefully considering the experimental requirements and the inherent advantages and disadvantages of each method as outlined in this guide, researchers can confidently select the optimal expression system to advance their understanding of AS-kinase function and its role in health and disease.

References

Unveiling the Selectivity of 1-NM-PP1: A Comparative Guide to its Cross-Reactivity with Wild-Type Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing the chemical genetics approach to dissect cellular signaling, the selectivity of analog-sensitive kinase inhibitors is paramount. This guide provides a comprehensive comparison of 1-naphthalenylmethyl-pyrazolo[3,4-d]pyrimidin-4-amine (1-NM-PP1), a widely used ATP-competitive inhibitor, and its cross-reactivity with wild-type (WT) kinases. Understanding these off-target effects is crucial for the accurate interpretation of experimental results in cell biology and drug development.

This compound was engineered as a potent and selective inhibitor for analog-sensitive (AS) kinases, which possess a mutated, smaller "gatekeeper" residue in their ATP-binding pocket. This modification creates a space that accommodates the bulky naphthyl group of this compound, a feature not present in most wild-type kinases. While highly effective in this role, this compound is not entirely specific and has been shown to interact with a range of wild-type kinases, albeit with significantly lower potency.

Quantitative Analysis of this compound Cross-Reactivity

The following table summarizes the inhibitory activity of this compound against various analog-sensitive and wild-type kinases. The data, compiled from in vitro kinase assays, highlights the differential sensitivity between the engineered and native forms of these enzymes. A higher IC50 value indicates weaker inhibition, demonstrating the selectivity of this compound for its intended AS-kinase targets.

Kinase TargetTypeThis compound IC50 (nM)Reference
v-Src-as1Analog-Sensitive4.3[1][2][3]
v-SrcWild-Type28,000[3][4]
c-Fyn-as1Analog-Sensitive3.2[1][2][3]
c-FynWild-Type1,000[3][4]
CDK2-as1Analog-Sensitive5.0[1][3]
CDK2Wild-Type29,000[3][4]
CAMKII-as1Analog-Sensitive8.0[1][4]
CAMKIIWild-Type24,000[4]
c-Abl-as2Analog-Sensitive120[1][3]
c-AblWild-Type3,400[3]
Pkd1-WTWild-Type150[5]

Note: IC50 values can vary between different experimental setups and assay conditions.

Studies have shown that at a concentration of 1 µM, this compound can inhibit the activity of several hundred wild-type kinases to some extent.[5] However, it is important to consider that the high intracellular concentration of ATP (1-10 mM) often makes the in-cell effective concentrations for these off-target kinases significantly higher than the in vitro IC50 values might suggest.[5]

The Chemical Genetics Approach and Selectivity

The utility of this compound lies in the "chemical genetics" strategy, which allows for the specific inhibition of a single kinase in a complex biological system. This approach involves replacing the wild-type kinase with its analog-sensitive mutant. The diagram below illustrates this principle.

Analog-Sensitive Kinase Inhibition Strategy cluster_wt Wild-Type Kinase cluster_as Analog-Sensitive Kinase WT_Kinase WT Kinase (Large Gatekeeper) ATP_WT ATP ATP_WT->WT_Kinase Binds Inhibitor_WT This compound Inhibitor_WT->WT_Kinase Poor Fit (Steric Hindrance) AS_Kinase AS-Kinase (Small Gatekeeper) ATP_AS ATP ATP_AS->AS_Kinase Binds Inhibitor_AS This compound Inhibitor_AS->AS_Kinase Binds & Inhibits

Caption: Mechanism of selective inhibition of analog-sensitive kinases by this compound.

Experimental Protocols

The assessment of this compound cross-reactivity with wild-type kinases typically involves the following experimental procedures:

1. In Vitro Kinase Panel Screening

This high-throughput method is used to determine the inhibitory effect of a compound against a large number of purified kinases.

  • Objective: To identify the spectrum of wild-type kinases inhibited by this compound and determine their IC50 values.

  • Methodology:

    • A panel of purified, active wild-type kinases is assembled.

    • Each kinase is incubated with its specific substrate and radiolabeled ATP (e.g., [γ-³²P]ATP) in the presence of varying concentrations of this compound or a DMSO vehicle control.

    • The kinase reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter.

    • The percentage of kinase inhibition is calculated for each this compound concentration relative to the DMSO control.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of a compound in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.

  • Objective: To confirm the interaction of this compound with potential wild-type kinase targets within intact cells.

  • Methodology:

    • Cultured cells are treated with this compound or a vehicle control.

    • The cells are heated to various temperatures, leading to the denaturation and aggregation of unstable proteins.

    • Cells are lysed, and the aggregated proteins are removed by centrifugation.

    • The soluble protein fraction is collected, and the abundance of specific kinases is determined by Western blotting or mass spectrometry.

    • Binding of this compound to a target kinase will typically increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the control.

The following diagram outlines a typical workflow for assessing kinase inhibitor selectivity.

Workflow for Assessing Kinase Inhibitor Selectivity Start Start: Kinase Inhibitor (e.g., this compound) InVitroScreen In Vitro Kinase Panel Screen (>300 WT Kinases) Start->InVitroScreen IdentifyHits Identify Potential Off-Target Hits InVitroScreen->IdentifyHits DoseResponse Dose-Response & IC50 Determination IdentifyHits->DoseResponse CellBasedAssay Cell-Based Assays (e.g., Phospho-protein analysis) DoseResponse->CellBasedAssay CETSA Cellular Thermal Shift Assay (Target Engagement) CellBasedAssay->CETSA DataAnalysis Data Analysis & Selectivity Profiling CETSA->DataAnalysis Conclusion Conclusion: Define Selectivity Profile DataAnalysis->Conclusion

Caption: A generalized workflow for characterizing the selectivity of a kinase inhibitor.

References

Unraveling Kinase Function: The Precision of 1-NM-PP1 Over Broader Spectrum Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, protein kinases are master regulators, controlling a vast array of processes from cell growth and differentiation to apoptosis. The study of these enzymes is paramount in both basic research and drug development. While broad-spectrum kinase inhibitors have therapeutic applications, their lack of specificity can be a significant drawback in a research context. This guide provides a detailed comparison of 1-NM-PP1, a tool of chemical genetics, with broader spectrum kinase inhibitors, highlighting its advantages in providing highly specific and controlled kinase inhibition.

The primary advantage of this compound lies in its engineered specificity. It is a cell-permeable pyrazolo[3,4-d]pyrimidine (PP1) analog designed to potently and selectively inhibit protein kinases that have been specifically mutated to be "analog-sensitive" (AS).[1][2][3][4] This chemical-genetic approach allows researchers to dissect the function of a single kinase within complex signaling networks, an endeavor often confounded by the off-target effects of conventional inhibitors.[5][6][7]

The "Chemical Genetics" Approach: Engineering Specificity

The selectivity of this compound is not inherent to the molecule itself but is achieved through protein engineering. Most wild-type kinases possess a bulky "gatekeeper" amino acid residue in their ATP-binding pocket. This residue sterically hinders the binding of this compound, which has a bulky C3-substituent.[8] By using site-directed mutagenesis to replace this bulky gatekeeper with a smaller amino acid, such as glycine or alanine, a unique pocket is created that can accommodate this compound.[8] This engineered kinase, known as an analog-sensitive (AS) kinase, becomes highly susceptible to inhibition by this compound, while the wild-type kinases in the cell remain largely unaffected.[3][8]

cluster_0 Wild-Type Kinase cluster_1 Analog-Sensitive (AS) Kinase WT_Kinase ATP-Binding Pocket Gatekeeper Bulky Gatekeeper (e.g., Thr, Val) Mutagenesis Site-Directed Mutagenesis ATP ATP ATP->WT_Kinase Binds NMPP1_WT This compound NMPP1_WT->Gatekeeper Steric Hindrance (No Binding) AS_Kinase ATP-Binding Pocket AS_Gatekeeper Small Gatekeeper (e.g., Gly, Ala) ATP_AS ATP ATP_AS->AS_Kinase Binds NMPP1_AS This compound NMPP1_AS->AS_Gatekeeper Binds & Inhibits

Caption: Mechanism of this compound selectivity for AS-kinases.

The Pitfalls of Broader Spectrum Kinase Inhibitors

Broad-spectrum kinase inhibitors bind to the ATP-binding site of multiple kinases. While some are designed to be multi-targeted for therapeutic benefit (e.g., inhibiting several kinases in a cancer-related pathway), this promiscuity is a significant liability in research aimed at understanding the role of a specific kinase.[9][10]

Key Disadvantages:

  • Off-Target Effects: The most significant drawback is the inhibition of unintended kinases.[5][6] This can trigger unforeseen cellular responses, activate compensatory signaling pathways, and lead to misinterpretation of experimental results.[5][7] It becomes difficult to attribute an observed phenotype to the inhibition of the intended target or an off-target.

  • Toxicity: In cellular and in vivo models, off-target effects can lead to toxicity, complicating studies and limiting the usable concentration of the inhibitor.[11] Common toxicities associated with broad-spectrum tyrosine kinase inhibitors (TKIs) include skin rash, diarrhea, hypertension, and immunosuppression.[12][13]

Quantitative Comparison: this compound Specificity

The remarkable selectivity of this compound for AS-kinases over their wild-type (WT) counterparts is evident in the dramatic difference in their half-maximal inhibitory concentrations (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the kinase's activity by 50%.

Kinase TargetWild-Type (WT) IC50Analog-Sensitive (AS) MutantAS-Mutant IC50Fold Selectivity (WT/AS)
v-Src 28 µMv-Src-as1 (I338G)4.3 nM~6,512x
c-Fyn 1.0 µMc-Fyn-as1 (T339G)3.2 nM~313x
c-Abl 3.4 µMc-Abl-as2 (T315A)120 nM~28x
CDK2 29 µMCDK2-as1 (F80G)5.0 nM~5,800x
CaMKII 24 µMCaMKII-as1 (F89G)8.0 nM~3,000x

Data compiled from multiple sources.[2][14][15]

As the table illustrates, this compound inhibits the engineered AS-kinases at nanomolar concentrations, while its effect on the corresponding wild-type kinases is orders of magnitude weaker, often requiring micromolar concentrations for similar inhibition.[2][15]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a method to determine the IC50 value of this compound against a wild-type versus an analog-sensitive kinase.

Objective: To quantify the concentration-dependent inhibition of a specific kinase by this compound.

Materials:

  • Purified recombinant kinase (WT and AS versions)

  • Specific peptide substrate for the kinase

  • Kinase assay buffer (e.g., 25mM HEPES-NaOH pH 7.4, 10mM MgCl2, 1mM EGTA, 0.1% BSA)

  • [γ-³²P]ATP

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a DMSO-only control.

  • In a microcentrifuge tube, combine the kinase assay buffer, the specific peptide substrate, and the purified kinase enzyme.

  • Add the various concentrations of this compound (or DMSO control) to the reaction tubes and incubate for 10 minutes at room temperature to allow inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be low (e.g., 10-50 µM) to ensure accurate IC50 measurement.

  • Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 30°C. The time should be within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.

  • Wash the phosphocellulose paper three times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the paper using a scintillation counter. This value represents the kinase activity.

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[2]

Cell Viability (MTT) Assay

This protocol assesses the specific effect of this compound on the viability of cells expressing an AS-kinase.

Objective: To demonstrate that this compound selectively affects the growth or viability of cells dependent on the target AS-kinase.

Materials:

  • Cell lines: one expressing the wild-type kinase and another expressing the corresponding AS-kinase.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed both the wild-type and AS-kinase expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium. Include a DMSO-only control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for a desired period (e.g., 48-96 hours).[16]

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

  • Plot the percentage of viability against the this compound concentration to observe the differential sensitivity between the wild-type and AS-kinase cell lines.[16]

Visualizing the Workflow and Pathways

Chemical Genetics Experimental Workflow

The power of this compound is realized through a systematic experimental workflow that allows for the precise dissection of a single kinase's function.

A 1. Identify Kinase of Interest B 2. Identify Gatekeeper Residue (Sequence Alignment) A->B C 3. Site-Directed Mutagenesis (e.g., Thr -> Gly) B->C D 4. Generate AS-Kinase Construct (e.g., in expression vector) C->D E 5. Express WT and AS-Kinase (e.g., in cells or bacteria) D->E F 6. Treat with this compound (Dose-Response) E->F G 7. Assess Phenotype / Pathway (e.g., Viability, Phosphorylation) F->G H 8. Analyze and Compare (WT vs. AS-Kinase Response) G->H

Caption: Workflow for a chemical genetics experiment using this compound.
Example: Dissecting the Src Signaling Pathway

Src is a non-receptor tyrosine kinase involved in regulating cell adhesion, growth, and migration. Using the v-Src-as1 mutant, this compound can be used to specifically turn off Src activity and study its downstream consequences without affecting other kinases.

cluster_pathway Src Signaling Pathway RTK Receptor Tyrosine Kinase Src Src-as1 Kinase RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Response Cell Proliferation, Migration, Survival FAK->Response STAT3->Response Ras->Response PI3K->Response Inhibitor This compound Inhibitor->Src Specific Inhibition

Caption: Specific inhibition of Src-as1 by this compound in a signaling pathway.

Conclusion

The comparison between this compound and broader spectrum kinase inhibitors highlights a fundamental trade-off between target coverage and specificity. While broad-spectrum inhibitors are valuable in certain therapeutic contexts, their utility in basic research is often hampered by a lack of specificity, leading to ambiguous results and potential off-target effects.

This compound, when used in conjunction with analog-sensitive kinase technology, offers an unparalleled level of precision. It allows researchers to reversibly and specifically inhibit the function of a single kinase within its native cellular environment. This "on/off" switch provides clear, interpretable data, making it a superior tool for elucidating the precise roles of individual kinases in complex biological systems. For researchers, scientists, and drug development professionals, this chemical-genetic approach provides the clarity needed to validate kinase targets and unravel the intricate logic of cellular signaling.

References

A Comparative Guide to the Efficacy of 1-NM-PP1 and Dasatinib for Abl Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent kinase inhibitors, 1-NM-PP1 and dasatinib, in the context of Abl kinase inhibition. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs. While both molecules are potent kinase inhibitors, their primary applications and efficacy profiles against wild-type Abl kinase differ significantly. Dasatinib is a clinically approved, broad-spectrum tyrosine kinase inhibitor with high potency against wild-type Abl kinase. In contrast, this compound is a chemical genetics tool designed for the highly specific inhibition of engineered, analog-sensitive (as) kinases, exhibiting significantly lower efficacy against their wild-type counterparts.

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and dasatinib against Abl kinase, providing a clear quantitative comparison of their potency.

InhibitorTarget KinaseIC50 (nM)Notes
Dasatinib c-Abl<1 - 9[1]High potency against wild-type Abl kinase.
Bcr-Abl3[2]Potent inhibitor of the oncogenic fusion protein.
This compound c-Abl (wild-type)600 - 3400[3]Significantly lower potency against the unmodified, wild-type kinase.
c-Abl-as2 (T315A mutant)120[4]Demonstrates high potency against an engineered analog-sensitive mutant of c-Abl.

Mechanism of Action

Dasatinib is an ATP-competitive inhibitor that targets multiple tyrosine kinases, including the Src and Abl families.[2][5] A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the Abl kinase domain, which contributes to its high potency and its effectiveness against many imatinib-resistant Bcr-Abl mutants.[6][7]

This compound is also an ATP-competitive inhibitor but is specifically designed for use in chemical genetics.[8] Its mechanism relies on the engineering of a "gatekeeper" residue within the ATP-binding pocket of the target kinase.[8] A bulky amino acid is replaced with a smaller one (e.g., glycine or alanine), creating an enlarged pocket that can accommodate the bulky this compound molecule.[8] This modification makes the engineered kinase highly sensitive to this compound, while wild-type kinases with the larger gatekeeper residue are not effectively inhibited.[9]

Experimental Protocols

The determination of IC50 values is crucial for evaluating inhibitor potency. Below are detailed methodologies for common in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant Abl kinase

  • Abl-specific peptide substrate

  • Dasatinib or this compound

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor in the kinase reaction buffer. A vehicle control (e.g., DMSO) should be included.

  • Kinase Reaction:

    • Add 2.5 µL of the inhibitor dilution to the wells of the 384-well plate.

    • Add 2.5 µL of the Abl kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.[10]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.[10]

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection & Analysis inhibitor Prepare serial dilutions of inhibitor add_inhibitor Add inhibitor to 384-well plate inhibitor->add_inhibitor kinase_prep Prepare Abl kinase solution add_kinase Add kinase and incubate kinase_prep->add_kinase substrate_atp Prepare substrate/ATP mixture start_reaction Add substrate/ATP to start reaction substrate_atp->start_reaction add_inhibitor->add_kinase add_kinase->start_reaction incubate_reaction Incubate for 60 min at 30°C start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent and incubate incubate_reaction->add_adpglo add_detection Add Kinase Detection Reagent and incubate add_adpglo->add_detection read_luminescence Measure luminescence add_detection->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data

Workflow for an in vitro kinase inhibition assay.

Abl Kinase Signaling Pathway

Abl kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration. In chronic myeloid leukemia (CML), the chromosomal translocation known as the Philadelphia chromosome leads to the formation of the Bcr-Abl fusion protein, resulting in constitutively active Abl kinase and uncontrolled cell growth.[11]

Bcr-Abl activates several downstream signaling pathways, including:

  • Ras/MAPK Pathway: Promotes cell proliferation.[12]

  • PI3K/Akt Pathway: Promotes cell survival by inhibiting apoptosis.[11]

  • STAT5 Pathway: Essential for the initiation and maintenance of leukemia.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl Grb2 Grb2/Sos BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K JAK JAK BcrAbl->JAK Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival STAT5 STAT5 JAK->STAT5 Leukemogenesis Leukemogenesis STAT5->Leukemogenesis Dasatinib Dasatinib Dasatinib->BcrAbl inhibits NM_PP1 This compound (for as-mutant) NM_PP1->BcrAbl inhibits

Abl kinase signaling pathway and points of inhibition.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of 1-NM-PP1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of the Kinase Inhibitor 1-NM-PP1

It is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and facilities, as they will be familiar with federal, state, and local regulations.[3][4]

Waste Classification and Hazard Assessment

This compound is a bioactive small molecule that inhibits critical cellular processes.[1][2] While not explicitly classified as a cytotoxic or antineoplastic agent in the provided information, its mechanism of action warrants a cautious approach to waste management. Similar compounds used in cancer research are often handled as hazardous waste.[5][6][7] Therefore, it is prudent to manage all this compound waste as hazardous chemical waste unless otherwise specified by your institution's EHS department.

Waste containing this compound may exist in several forms:

  • Pure, unused compound (solid powder)

  • Solutions in solvents such as DMSO[1][8][9][10]

  • Contaminated labware (e.g., pipette tips, tubes, flasks, gloves, and other personal protective equipment)

  • Aqueous waste from cell culture media

Quantitative Data on Waste Segregation

In the absence of specific disposal limits for this compound, general federal guidelines for hazardous waste accumulation in Satellite Accumulation Areas (SAAs) should be followed.[11][12]

Waste CategoryFederal Accumulation Limit (in SAA)Key Considerations
Hazardous Waste Up to 55 gallonsThis applies to the total volume of all hazardous waste in the SAA.
Acutely Toxic Waste (P-list) Up to 1 quartIf this compound is determined to be an acutely toxic waste by your EHS department, this lower accumulation limit applies. Empty containers must also be managed as hazardous waste.[11]
Experimental Protocols for Waste Decontamination

No specific experimental protocols for the decontamination or deactivation of this compound were found in the provided search results. Therefore, chemical treatment of this compound waste before disposal is not recommended without a validated protocol and approval from your institution's EHS department. All waste streams should be considered active and handled accordingly.

Step-by-Step Disposal Procedures

The following steps outline a standard approach to managing the disposal of research-grade compounds like this compound.[3]

  • Waste Identification and Classification:

    • Treat all this compound waste (solid, liquid, and contaminated materials) as hazardous chemical waste.

    • Consult your institution's waste management guidelines to confirm the correct waste classification.[3]

  • Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[3]

    • Keep solid and liquid waste in separate, designated containers.

    • Flammable, ignitable, and reactive wastes should be stored separately.[13]

  • Containerization:

    • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible waste container with a secure lid.[3][7] For solutions containing solvents like DMSO, ensure the container is appropriate for organic waste.

    • Solid Waste: Collect contaminated items such as gloves, pipette tips, and tubes in a designated hazardous waste bag or container.[7]

    • Sharps: Dispose of all chemically contaminated needles, syringes, and razor blades in an approved sharps container.[11]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any known hazards (e.g., "Toxic").[3]

    • Include the full chemical name: 1-(1,1-dimethylethyl)-3-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[2]

    • Indicate the composition and approximate concentrations of the waste.

  • Storage:

    • Store waste containers in a designated and secure Satellite Accumulation Area (SAA).[3][11]

    • The SAA should be well-ventilated and away from general laboratory traffic.

    • Use secondary containment, such as trays, to mitigate spills or leaks.[12]

    • Adhere to institutional and regulatory limits on accumulation time and quantity.[11]

  • Disposal Request:

    • Once a waste container is full or the accumulation time limit is approaching, submit a waste pickup request to your institution's EHS department.[3]

    • Provide accurate information about the waste composition to ensure safe and compliant disposal by trained professionals.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_generation Waste Generation cluster_handling In-Lab Handling & Segregation cluster_containerization Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Identify as Hazardous Waste A->B C Segregate Waste Streams (Solid vs. Liquid vs. Sharps) B->C D Use Designated, Compatible Waste Containers C->D E Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Request Pickup by EHS Department F->G H Professional Disposal (Incineration or other approved method) G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 1-NM-PP1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling the kinase inhibitor 1-NM-PP1. As a potent research compound, adherence to strict safety measures is paramount to ensure personnel safety and prevent contamination.

I. Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been fully elucidated. Therefore, it should be handled as a hazardous substance. The following personal protective equipment is mandatory when handling this compound in solid or solution form.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles with Side ShieldsMust be worn at all times to protect against splashes. A face shield is recommended when handling larger quantities or if there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are required. Double gloving is recommended, especially when handling stock solutions. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA long-sleeved, buttoned lab coat must be worn. An impermeable apron should be worn over the lab coat when handling larger volumes.
Respiratory Protection NIOSH-Approved RespiratorRequired when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.
II. Handling Procedures

A. Engineering Controls:

  • Chemical Fume Hood: All weighing of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Work Area: Designate a specific area for handling this compound to prevent cross-contamination.

B. Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with disposable, absorbent bench paper.

  • Weighing (Solid Form): Carefully weigh the required amount of this compound powder in the fume hood. Use anti-static weighing paper and tools.

  • Solubilization: this compound is soluble in DMSO.[1] Prepare stock solutions by dissolving the compound in the appropriate solvent within the fume hood.

  • Labeling: Clearly label all containers with the compound name (this compound), concentration, solvent, date of preparation, and user's initials.

  • Storage: Store this compound as a crystalline solid at -20°C.[2] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[3]

III. Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Dispose of contaminated gloves, bench paper, weighing paper, and other solid materials in a designated hazardous waste container.
Liquid Waste Collect all unused solutions and solvent rinses in a sealed, properly labeled hazardous waste container.
Sharps Waste Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
IV. Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

G prep 1. Preparation - Don PPE - Prepare fume hood weigh 2. Weighing (Solid Form in Fume Hood) prep->weigh Proceed solubilize 3. Solubilization (In Fume Hood) weigh->solubilize Proceed use 4. Experimental Use solubilize->use Proceed spill Spill Response use->spill decon 5. Decontamination - Clean workspace and equipment use->decon Experiment Complete spill->decon After Cleanup waste 6. Waste Disposal - Segregate hazardous waste decon->waste Proceed doff 7. Doff PPE waste->doff Proceed

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-NM-PP1
Reactant of Route 2
Reactant of Route 2
1-NM-PP1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.